Tak-448
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
Properties
CAS No. |
1234319-68-6 |
|---|---|
Molecular Formula |
C58H80N16O14 |
Molecular Weight |
1225.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S,4R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C58H80N16O14/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88)/t31-,37-,40+,41+,42+,43+,44+,45-,46+,48+/m1/s1 |
InChI Key |
MWXWMWSUUYXMRA-GRKBUMBKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)C)O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O |
sequence |
One Letter Code: Ac-Y-Hyp-NTFGLRW-NH2 |
Synonyms |
MVT-602 |
Origin of Product |
United States |
Foundational & Exploratory
TAK-448: A Technical Overview of a Potent KISS1R Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-448, also known as MVT-602, is a synthetic oligopeptide analog of kisspeptin, engineered for improved stability and potent agonism at the kisspeptin-1 receptor (KISS1R).[1][] Initially investigated for the treatment of prostate cancer, its development has since pivoted towards addressing female infertility.[3][4] This document provides an in-depth technical guide on this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, outlining experimental protocols, and visualizing its complex signaling and therapeutic pathways. As a powerful tool for modulating the hypothalamic-pituitary-gonadal (HPG) axis, this compound's unique pharmacological profile—characterized by acute stimulation and chronic suppression—offers significant therapeutic potential and serves as a valuable probe for reproductive and oncological research.
Introduction to the Kisspeptin System and this compound
The discovery of kisspeptin and its G protein-coupled receptor, KISS1R (also known as GPR54), revolutionized our understanding of reproductive endocrinology.[1][5] Kisspeptin signaling is now recognized as the master regulator of the HPG axis, primarily by stimulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[5][6] This central role makes the kisspeptin system an attractive target for therapeutic intervention in a range of hormone-dependent conditions.
Native kisspeptin peptides, however, are subject to rapid in vivo degradation, limiting their therapeutic utility.[1] this compound was developed as a potent, more stable analog of the active C-terminal decapeptide of kisspeptin.[1][7] Its structure was modified to enhance its pharmacokinetic profile while retaining high-affinity binding and full agonist activity at the KISS1R.[][8]
Mechanism of Action: KISS1R Signaling and HPG Axis Modulation
Intracellular Signaling Cascade
This compound exerts its effects by binding to and activating KISS1R, a Gq/11-coupled receptor.[9] This binding event initiates a well-defined intracellular signaling cascade:
-
G-Protein Activation: Ligand binding induces a conformational change in KISS1R, leading to the activation of the Gαq/11 subunit.[9][10]
-
PLC Activation: The activated Gαq/11 stimulates phospholipase C (PLC).[6][11]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[10][11]
-
PKC and MAPK Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[9][11] This activation leads to a downstream phosphorylation cascade involving mitogen-activated protein kinases (MAPKs), such as ERK1/2 and p38.[5][11]
This signaling cascade ultimately leads to the depolarization of GnRH neurons and the subsequent release of GnRH.[5][6]
Biphasic Effect on the HPG Axis
The most critical aspect of this compound's pharmacology is its biphasic effect, which is dependent on the mode of administration.
-
Acute/Pulsatile Administration: A single injection of this compound potently stimulates the HPG axis, causing a surge in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and, subsequently, testosterone.[1][8] This effect is being explored for triggering oocyte maturation in female infertility treatments.[3][4]
-
Chronic/Sustained Administration: Continuous exposure to this compound leads to desensitization and downregulation of the KISS1R.[1] This paradoxically results in a profound and sustained suppression of the HPG axis, reducing LH, FSH, and testosterone to castrate levels.[7][8] This suppressive effect formed the basis of its initial development as an androgen deprivation therapy for prostate cancer.[1][12]
Quantitative Data
The following tables summarize the key quantitative data for this compound from published in vitro, preclinical, and clinical studies.
Table 1: In Vitro Receptor Activity
| Parameter | Value | Target | Reference |
|---|---|---|---|
| IC₅₀ | 460 pM | KISS1R | [13][14] |
| EC₅₀ | 632 pM | KISS1R |[13][14] |
Table 2: Phase 1 Pharmacokinetics in Healthy Males (Single-Dose SC)
| Parameter | Value Range | Note | Reference |
|---|---|---|---|
| Tₘₐₓ (Time to max concentration) | 0.25 - 0.5 hours | Across single-bolus or 2-hour infusion | [1][7] |
| Terminal Elimination Half-life (t₁/₂) | 1.4 - 5.3 hours | Median range |[1][7] |
Table 3: Phase 1 Pharmacodynamics in Healthy Males
| Dosing Regimen | Dose Range | Effect on Testosterone (T) | Time Course | Reference |
|---|---|---|---|---|
| Single Bolus / 2-hr Infusion | 0.01 - 6 mg/d | ~1.3 to 2-fold increase | Peak effect by 48 hours | [7] |
| 14-Day Continuous Infusion | > 0.1 mg/d | Drop to below-baseline, then sustained suppression to castration levels | Below baseline by 60 hours; castration level by Day 8 |[7] |
Table 4: Phase 1 Efficacy in Prostate Cancer Patients (1-Month Depot)
| Dose | Endpoint | Result | Reference |
|---|---|---|---|
| 12 mg or 24 mg | Testosterone (T) Suppression | T < 20 ng/dL in 4 of 5 patients | [1][7] |
| 24 mg | PSA Response | > 50% decrease in all patients |[1][7] |
Table 5: Preclinical Efficacy in Rat Xenograft Models
| Parameter | Finding | Comparison | Model | Reference |
|---|---|---|---|---|
| Anti-tumor Effect | Stronger overall anti-tumor effect | Superior to Leuprolide (TAP-144) | VCaP Rat Xenograft | [15][16] |
| Onset of Action | Faster onset of anti-tumor effect | Faster than Leuprolide (TAP-144) | VCaP Rat Xenograft | [15] |
| Testosterone Control | More rapid and profound suppression | Superior to Leuprolide (TAP-144) | Male Rats | [8][12] |
| PSA Control | Better PSA control | Superior to Leuprolide (TAP-144) | JDCaP Xenograft |[12] |
Experimental Protocols
In Vitro KISS1R Functional Assay (Representative Protocol)
This protocol describes a typical method for assessing the agonist activity of this compound at the KISS1R.
-
Cell Line: A stable cell line, such as HEK293 or CHO cells, recombinantly expressing the human KISS1R.
-
Methodology:
-
Cell Culture: Cells are cultured in appropriate media and seeded into 96- or 384-well plates.
-
Compound Preparation: this compound is serially diluted to create a concentration gradient.
-
Stimulation: Cells are incubated with varying concentrations of this compound for a specified period.
-
Signal Detection: The activation of the Gq/11 pathway is measured. Common readouts include:
-
Intracellular Calcium Mobilization: Using a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) and measuring fluorescence changes with a plate reader (e.g., FLIPR).
-
Inositol Monophosphate (IP1) Accumulation: Using a competitive immunoassay (e.g., HTRF) to measure the accumulation of IP1, a downstream metabolite of IP3.
-
-
Data Analysis: The dose-response curve is plotted, and the EC₅₀ value is calculated using non-linear regression.
-
Phase 1 Clinical Trial in Healthy Males (Summarized Protocol)
This study evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound.[1][7]
-
Study Population: Healthy male subjects aged 50 years or older.[1][7]
-
Study Design: Randomized, placebo-controlled, dose-escalation study.
-
Part A (Single Dose):
-
Part B (Multiple Dose):
In Vivo Efficacy Study in a Rat Xenograft Model
This protocol outlines a typical preclinical study to evaluate the anti-tumor efficacy of this compound in a prostate cancer model.[12][17][18]
-
Animal Model: Immunocompromised male rats (e.g., nude rats) bearing subcutaneous xenografts of an androgen-sensitive human prostate cancer cell line (e.g., VCaP or JDCaP).[12][15]
-
Methodology:
-
Tumor Implantation: Cancer cells are injected subcutaneously into the flank of the rats. Tumors are allowed to grow to a specified volume.
-
Treatment Groups: Animals are randomized into groups to receive vehicle control, this compound, or a positive control like leuprolide.
-
Drug Administration: this compound is administered via a sustained-release formulation, such as a one-month depot injection, to ensure chronic exposure.[12]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Body weight is monitored as an indicator of general health.
-
Sample Collection: Blood samples are collected periodically to measure plasma levels of testosterone and prostate-specific antigen (PSA).
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors and reproductive organs (prostate, seminal vesicles) are excised and weighed.[8]
-
Data Analysis: Tumor growth inhibition, changes in PSA, and testosterone suppression are compared between treatment groups.
-
Conclusion
This compound is a well-characterized and potent KISS1R agonist with a compelling, dose-regimen-dependent dual mechanism of action. Its ability to acutely stimulate the HPG axis offers therapeutic promise in reproductive medicine, particularly for female infertility.[3] Conversely, its capacity for profound HPG axis suppression upon chronic administration demonstrates its potential, though now discontinued, as an androgen deprivation therapy for hormone-sensitive cancers. The extensive preclinical and clinical data available make this compound an invaluable reference compound for drug development professionals and a critical tool for scientists investigating the complex biology of the kisspeptin system.
References
- 1. academic.oup.com [academic.oup.com]
- 3. MVT-602 - Wikipedia [en.wikipedia.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologic profiles of investigational kisspeptin/metastin analogues, this compound and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential roles for the kisspeptin/kisspeptin receptor system in implantation and placentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of this compound and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. molnova.com [molnova.com]
- 15. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, this compound, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, this compound, for its anti-tumor efficacy in a rat xenograft model. | Semantic Scholar [semanticscholar.org]
- 17. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, this compound, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound acetate | Kisspeptin | TargetMol [targetmol.com]
The Pharmacodynamics of TAK-448: A Kisspeptin Receptor Agonist for Gonadotropin Suppression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TAK-448 is a synthetic nonapeptide analog of kisspeptin, a potent agonist of the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54).[1] Kisspeptin is a critical upstream regulator of the hypothalamic-pituitary-gonadal (HPG) axis, primarily stimulating the release of gonadotropin-releasing hormone (GnRH).[2] While acute administration of this compound elicits a transient surge in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone, continuous or sustained exposure leads to profound and sustained suppression of the HPG axis through receptor desensitization.[3][4] This paradoxical effect forms the basis of its investigation as a therapeutic agent for hormone-dependent conditions, most notably prostate cancer, where it has demonstrated efficacy in reducing testosterone to castration levels.[5] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on hormonal axes, and a summary of key preclinical and clinical findings. Methodologies for pivotal experiments are described, and signaling pathways and experimental workflows are visually represented.
Mechanism of Action: Targeting the Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound exerts its effects by binding to and activating KISS1R on GnRH neurons in the hypothalamus.[3][2]
-
Acute Stimulation: A single bolus or short-term infusion of this compound mimics the natural action of kisspeptin, causing a potent release of GnRH. This, in turn, stimulates the pituitary gland to secrete LH and FSH, leading to a transient increase in gonadal steroid production, such as testosterone in males.
-
Chronic Suppression (Desensitization): Continuous or long-term depot administration of this compound leads to the desensitization and internalization of KISS1R on GnRH neurons.[4] This renders the neurons refractory to further stimulation, effectively shutting down the pulsatile release of GnRH. The subsequent lack of GnRH signaling to the pituitary results in a dramatic and sustained decrease in LH and FSH secretion, leading to a profound reduction in testosterone to castrate levels.[5] This mechanism of action is distinct from GnRH agonists, which cause an initial flare in testosterone levels that can be clinically detrimental, and GnRH antagonists, which directly block the GnRH receptor at the pituitary.
In addition to its effects on the HPG axis, preclinical studies suggest that this compound may also have direct anti-proliferative effects on certain cancer cells, although the primary mechanism of its anti-tumor activity in prostate cancer is considered to be through androgen deprivation.[6]
Signaling Pathway of this compound at the GnRH Neuron
Caption: this compound binds to KISS1R, initiating a Gq/11 signaling cascade that leads to GnRH release.
Quantitative Pharmacodynamic Effects
The pharmacodynamic profile of this compound has been characterized in healthy male volunteers, patients with prostate cancer, and various animal models. The key findings are summarized below.
Table 1: Effects of this compound on Hormone Levels in Healthy Male Volunteers
| Administration Route & Dose | Subject Group | Time Point | Change in Luteinizing Hormone (LH) | Change in Follicle-Stimulating Hormone (FSH) | Change in Testosterone | Citation |
| Single SC Bolus (0.001-0.3 mg) | Healthy Males (≥50 yrs) | Peak within 4h | Dose-dependent increase | Dose-dependent increase | 1.3 to 2-fold increase by 48h | [7] |
| 2-hour SC Infusion (1-6 mg) | Healthy Males (≥50 yrs) | Peak during/post-infusion | Dose-dependent increase | Dose-dependent increase | 1.3 to 2-fold increase by 48h | [7] |
| 14-day Continuous SC Infusion (>0.1 mg/day) | Healthy Males (≥50 yrs) | Day 8 | Suppressed below baseline | Suppressed below baseline | Dropped to below-castration levels | [7] |
Table 2: Effects of this compound in Patients with Prostate Cancer
| Administration Route & Dose | Subject Group | Time Point | Change in Testosterone | Change in Prostate-Specific Antigen (PSA) | Citation |
| 1-month Depot Formulation (12 mg) | Prostate Cancer Patients | Nadir | Decreased to <20 ng/dL in 4 of 5 patients | Variable | [7] |
| 1-month Depot Formulation (24 mg) | Prostate Cancer Patients | Nadir | Decreased to <20 ng/dL in 4 of 5 patients | >50% decrease in all patients | [7] |
Table 3: Preclinical Pharmacodynamic Effects of this compound in Rats
| Administration Route & Dose | Animal Model | Time Point | Effect | Citation |
| Daily SC Injection (0.008-8 µmol/kg) | Adult Male Rats | Day 7+ | Reduced plasma hormone levels and genital organ weights | [4] |
| Continuous SC Infusion (≥10 pmol/h) | Adult Male Rats | 3-7 days | Abrupt reduction of plasma testosterone to castrate levels | [4] |
| 1-month Depot Formulation | JDCaP Xenograft Rats | 4 weeks | Better PSA control than leuprolide | [8] |
| Single SC Administration (dose-ascending) | Male Rats | Post-dose | Less than dose-proportional nonlinear pharmacokinetics | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the pharmacodynamic evaluation of this compound are outlined below. These represent standard procedures in the field; specific assay parameters may vary between laboratories and studies.
Hormone Level Quantification
Objective: To measure the concentrations of LH, FSH, and testosterone in serum or plasma samples.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) / Immunoassay
-
Sample Collection and Preparation:
-
Collect whole blood from subjects at specified time points into serum separator tubes.
-
Allow blood to clot at room temperature, then centrifuge to separate serum.
-
Store serum samples at -80°C until analysis.
-
-
Assay Procedure (General Sandwich ELISA Protocol):
-
Use commercially available ELISA kits specific for human LH, FSH, and testosterone.
-
Prepare standards, controls, and samples according to the kit instructions.
-
Add 50-100 µL of standards, controls, and serum samples to appropriate wells of a microplate pre-coated with a capture antibody.
-
Incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C or room temperature).
-
Wash the plate multiple times with the provided wash buffer to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate to allow the detection antibody to bind to the captured hormone.
-
Wash the plate again to remove unbound detection antibody.
-
Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.
-
Incubate for a short period to allow color development.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentrations of the hormones in the unknown samples by interpolating their absorbance values on the standard curve.
-
KISS1R Binding Affinity Assay
Objective: To determine the binding affinity of this compound for the kisspeptin receptor (KISS1R).
Methodology: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture a cell line engineered to express high levels of KISS1R (e.g., CHO-K1 cells).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a multi-well plate, combine the cell membrane preparation, a radiolabeled kisspeptin analog (e.g., [¹²⁵I]-kisspeptin-10), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include wells with a high concentration of unlabeled kisspeptin.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on each filter using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Fit the data to a one-site competition binding model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation.
-
Preclinical Efficacy in Prostate Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo model of androgen-dependent prostate cancer.
Methodology: Rat VCaP Xenograft Model
-
Animal Model:
-
Use immunodeficient male rats (e.g., nude rats).
-
Maintain animals under specific pathogen-free conditions.
-
-
Tumor Cell Implantation:
-
Culture human VCaP (vertebral-cancer of the prostate) cells, which are androgen-sensitive.
-
Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor growth.
-
Subcutaneously inject the cell suspension into the flank of each rat.
-
-
Treatment Administration:
-
Monitor the rats until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the animals into treatment groups (e.g., vehicle control, this compound at different doses, comparator agent like leuprolide).
-
Administer this compound via the desired route, such as continuous subcutaneous infusion using an osmotic pump or as a long-acting depot injection.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor animal body weight and overall health.
-
At specified time points or at the end of the study, collect blood samples for measurement of testosterone and PSA levels.
-
Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Compare the tumor growth inhibition between the this compound treated groups and the control group.
-
Analyze the effects on testosterone and PSA levels.
-
Experimental Workflow: Preclinical Efficacy Study
Caption: Workflow for a preclinical study evaluating this compound efficacy in a rat xenograft model.
Conclusion
This compound is a potent KISS1R agonist with a dual-action pharmacodynamic profile. While acute administration stimulates the HPG axis, chronic exposure leads to profound and sustained suppression of gonadotropin and testosterone levels. This mechanism has been successfully leveraged in preclinical and clinical studies to achieve medical castration, demonstrating its potential as a novel therapeutic agent for androgen-dependent diseases such as prostate cancer. The data presented in this guide highlight the consistent and robust pharmacodynamic effects of this compound, supporting its continued development. Further research will continue to elucidate its full therapeutic potential and long-term safety profile.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, this compound, for its anti-tumor efficacy in a rat xenograft model. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacologic profiles of investigational kisspeptin/metastin analogues, this compound and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, this compound, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, this compound, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of this compound and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Enhancement of Subcutaneous First-Pass Metabolism Causes Nonlinear Pharmacokinetics of this compound after a Single Subcutaneous Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
TAK-448: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-448 is a potent, water-soluble, nonapeptide agonist of the KISS1 receptor (KISS1R), also known as GPR54. As a synthetic analog of kisspeptin, this compound has been investigated for its therapeutic potential, primarily in the context of hormone-dependent diseases such as prostate cancer. This technical guide provides an in-depth overview of the chemical structure, synthesis, and biological activity of this compound, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a meticulously designed oligopeptide with enhanced stability and solubility compared to endogenous kisspeptins.
Sequence: Ac-d-Tyr-Hyp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2
Molecular Formula: C58H80N16O14
Molecular Weight: 1225.36 g/mol
The structure incorporates several key modifications to improve its pharmacological properties. The N-terminal acetylation and C-terminal amidation protect against enzymatic degradation. The inclusion of a d-amino acid (d-Tyr) at the N-terminus and aza-glycine (azaGly) further enhances stability. The substitution of hydroxyproline (Hyp) contributes to its excellent water solubility.
| Property | Value | Reference |
| Molecular Formula | C58H80N16O14 | [1] |
| Molecular Weight | 1225.36 g/mol | [1] |
| Amino Acid Sequence | Ac-d-Tyr-Hyp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2 | [1] |
| KISS1R IC50 | 460 pM | [2] |
| KISS1R EC50 | 632 pM | [2] |
| Terminal Elimination Half-life (Human) | 1.4-5.3 hours | |
| Solubility in Water | High |
Synthesis of this compound
The synthesis of this compound is achieved through a standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology. This approach allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol is a representative example based on standard Fmoc SPPS procedures.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)(Me)-OH, Fmoc-Leu-OH, Fmoc-azaGly-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Hyp(tBu)-OH, Fmoc-d-Tyr(tBu)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetic anhydride
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling:
-
Activate Fmoc-Trp(Boc)-OH by dissolving it with DIC and OxymaPure in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence: Fmoc-Arg(Pbf)(Me)-OH, Fmoc-Leu-OH, Fmoc-azaGly-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Hyp(tBu)-OH, and Fmoc-d-Tyr(tBu)-OH.
-
N-terminal Acetylation: After the final amino acid coupling and deprotection, treat the resin with a solution of acetic anhydride and a base (e.g., DIEA) in DMF to acetylate the N-terminus.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether and centrifuge to collect the solid.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify it using preparative reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
Caption: Solid-Phase Synthesis Workflow for this compound.
Signaling Pathway of this compound
This compound exerts its biological effects by binding to and activating the KISS1 receptor, a Gq-protein coupled receptor (GPCR).[3] Continuous administration of this compound leads to the desensitization and downregulation of KISS1R, which in turn suppresses the hypothalamic-pituitary-gonadal (HPG) axis. This results in a significant reduction in gonadotropin-releasing hormone (GnRH) pulses, leading to decreased levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and ultimately, testosterone.[4]
The intracellular signaling cascade initiated by this compound binding to KISS1R involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] These events lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[3]
Caption: this compound Signaling Pathway via KISS1R.
Experimental Protocols
In Vitro Agonist Activity Assessment (FLIPR Assay)
The agonist activity of this compound at the KISS1R is commonly evaluated using a Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentration.
Materials:
-
Cells stably expressing human KISS1R (e.g., CHO or HEK293 cells)
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound and a reference agonist (e.g., kisspeptin-10)
-
384-well black-walled, clear-bottom assay plates
-
FLIPR instrument
Procedure:
-
Cell Plating: Seed the KISS1R-expressing cells into 384-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
FLIPR Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the this compound or reference agonist solutions to the cells and continuously measure the fluorescence signal for a set period (e.g., 180 seconds).
-
-
Data Analysis: Determine the EC50 value for this compound by plotting the change in fluorescence against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: FLIPR Assay Workflow for this compound.
In Vivo Efficacy in a Prostate Cancer Xenograft Model
The anti-tumor activity of this compound is often evaluated in vivo using a human prostate cancer xenograft model in immunocompromised mice or rats.[1]
Materials:
-
Immunocompromised rodents (e.g., male nude mice or rats)
-
Human prostate cancer cell line (e.g., VCaP)[1]
-
Matrigel
-
This compound formulation for subcutaneous administration
-
Vehicle control
-
Calipers for tumor measurement
-
Equipment for blood collection and testosterone level analysis
Procedure:
-
Tumor Implantation: Subcutaneously implant a mixture of prostate cancer cells and Matrigel into the flank of each animal.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment:
-
Randomize the animals into treatment and control groups.
-
Administer this compound or vehicle control subcutaneously according to the desired dosing regimen (e.g., daily or as a long-acting depot).[4]
-
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight and overall health of the animals.
-
Collect blood samples at specified time points to measure plasma testosterone levels.
-
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis: Compare the tumor growth inhibition and testosterone suppression in the this compound treated groups to the control group.
Conclusion
This compound is a potent and well-characterized KISS1R agonist with a chemical structure optimized for stability and solubility. Its synthesis via Fmoc-based solid-phase peptide synthesis is a standard and reproducible method. The biological activity of this compound, mediated through the KISS1R signaling pathway, leads to profound suppression of the HPG axis, making it a promising candidate for the treatment of hormone-dependent diseases. The experimental protocols outlined in this guide provide a framework for the further investigation and development of this and similar peptide-based therapeutics.
References
- 1. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, this compound, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic profiles of investigational kisspeptin/metastin analogues, this compound and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Research on Tak-448: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on Tak-448 (also known as MVT-602 or RVT-602), a synthetic nonapeptide kisspeptin receptor (KISS1R) agonist. This compound has been investigated for its potent testosterone-suppressive activity, with potential applications in hormone-dependent diseases such as prostate cancer. This document summarizes key quantitative data, details experimental protocols from pivotal preclinical studies, and visualizes the underlying biological pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound is a potent agonist of the KISS1 receptor (KISS1R), a G protein-coupled receptor.[1] The primary mechanism of action of this compound involves the stimulation of KISS1R in the hypothalamus.[2] This initially leads to the release of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] However, continuous or sustained exposure to this compound leads to a profound desensitization of the KISS1R-GnRH pathway.[2][4] This desensitization results in a sustained suppression of LH and FSH release, leading to a significant reduction in testosterone production to castrate levels.[5] This testosterone suppression is the basis for its therapeutic potential in androgen-dependent conditions like prostate cancer.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound, including its in vitro activity and in vivo efficacy in animal models.
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 460 pM | KISS1R | [1] |
| EC50 | 632 pM | KISS1R | [1] |
In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models
| Animal Model | Treatment and Dosage | Key Findings | Reference |
| VCaP Rat Xenograft | 0.01, 0.03, 0.3, 3 mg/kg (subcutaneous, days 0 and 28) | Greater anti-tumor effects compared to controls. | [1] |
| JDCaP Rat Xenograft | Not specified | Reduced plasma prostate-specific antigen (PSA). | [5] |
Preclinical Pharmacokinetics of this compound
| Species | Administration Route | Key Parameters and Observations | Reference |
| Rats | Intravenous & Subcutaneous | Rapidly and well-absorbed after subcutaneous administration. Radioactivity was widely distributed to tissues, with higher concentrations in the kidney and urinary bladder. Almost complete recovery of radioactivity within 48 hours, primarily through urine after extensive metabolism.[6] | [6][7] |
| Dogs | Subcutaneous | Similar to rats, dosed radioactivity was almost completely recovered within 72 hours, with most excreted in the urine after metabolism.[6] | [6][7] |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and key experimental workflows.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in the hypothalamic-pituitary-gonadal axis.
Experimental Workflow: VCaP Xenograft Model
Caption: Workflow for evaluating this compound efficacy in a VCaP xenograft model.
Experimental Workflow: Pharmacokinetic Study in Rats
Caption: Workflow for a pharmacokinetic study of this compound in rats.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the preclinical research of this compound. These protocols are compiled from the available literature and may require further optimization for specific laboratory conditions.
KISS1R Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the KISS1 receptor.
Materials:
-
HEK293 cells expressing human KISS1R
-
[125I]-labeled kisspeptin-10 ([125I]-KP-10)
-
Unlabeled kisspeptin-10
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
GF/C filters (pre-soaked in 0.3% polyethyleneimine)
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-KISS1R cells. Homogenize the cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation (typically 5-20 µg of protein per well).
-
Competition Binding: Add increasing concentrations of unlabeled this compound or unlabeled kisspeptin-10 (for standard curve).
-
Radioligand Addition: Add a fixed concentration of [125I]-KP-10 to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/C filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters and add scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (binding in the presence of a high concentration of unlabeled ligand) from total binding. Determine the IC50 value for this compound by non-linear regression analysis.
Inositol Monophosphate (IP1) Accumulation Assay
Objective: To assess the functional agonist activity of this compound at the KISS1R.
Materials:
-
CHO-K1 cells expressing human KISS1R
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
LiCl solution
-
IP1 detection kit (e.g., HTRF-based kit)
Procedure:
-
Cell Culture: Plate CHO-K1-KISS1R cells in a 96-well plate and culture overnight.
-
Cell Stimulation: Wash the cells with assay buffer. Add LiCl solution to inhibit the degradation of IP1.
-
Compound Addition: Add increasing concentrations of this compound to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and IP1 Detection: Lyse the cells and perform the IP1 detection assay according to the manufacturer's instructions. This typically involves the addition of IP1-d2 and anti-IP1 cryptate reagents.
-
Measurement: Read the fluorescence signal at the appropriate wavelengths (e.g., 665 nm and 620 nm for HTRF).
-
Data Analysis: Calculate the ratio of the two fluorescence signals and plot the concentration-response curve to determine the EC50 value of this compound.
VCaP Androgen-Sensitive Prostate Cancer Xenograft Model in Rats
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
VCaP human prostate cancer cells
-
Male immunodeficient rats (e.g., SCID)
-
Matrigel
-
This compound formulation for subcutaneous injection
-
Calipers for tumor measurement
-
Equipment for blood collection and PSA analysis
Procedure:
-
Cell Preparation: Culture VCaP cells under standard conditions. Harvest the cells and resuspend them in a mixture of media and Matrigel (e.g., 1:1 ratio).
-
Tumor Implantation: Subcutaneously inject the VCaP cell suspension (e.g., 1 x 10^6 cells) into the flank of the male immunodeficient rats.
-
Tumor Growth Monitoring: Monitor the animals for tumor formation. Once the tumors are palpable, measure the tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width^2).
-
Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups. Administer this compound subcutaneously at the desired doses and schedule (e.g., every 4 weeks).
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. Collect blood samples periodically to measure serum PSA levels.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Pharmacokinetic Analysis of this compound in Rat Plasma by LC-MS/MS
Objective: To determine the pharmacokinetic profile of this compound in rats.
Materials:
-
Male Sprague-Dawley rats
-
[14C]-labeled or unlabeled this compound
-
Dosing vehicles for intravenous and subcutaneous administration
-
Blood collection tubes with anticoagulant
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
Solid-phase extraction (SPE) cartridges (e.g., polymer-based weak cationic exchanger)
-
Solvents for extraction and mobile phase (e.g., acetonitrile, methanol, formic acid)
Procedure:
-
Animal Dosing: Administer this compound to rats via intravenous or subcutaneous injection.
-
Blood Sampling: Collect blood samples from the rats at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Extraction:
-
Thaw the plasma samples.
-
Perform a solid-phase extraction to isolate this compound and its metabolites from the plasma matrix.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 or phenyl column with a gradient mobile phase.
-
Detect and quantify this compound and its metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of this compound in each plasma sample.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
-
Conclusion
The preclinical data for this compound demonstrate its potent and sustained testosterone-suppressive effects, driven by its agonist activity at the KISS1R. In vitro studies have confirmed its high affinity and potency, while in vivo studies in animal models of prostate cancer have shown promising anti-tumor efficacy. The pharmacokinetic profile of this compound appears acceptable for clinical development. This technical guide provides a foundational understanding of the preclinical research on this compound for scientists and professionals in the field of drug development. Further research and clinical trials will be necessary to fully elucidate its therapeutic potential in humans.
References
- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. preprints.org [preprints.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
The Dichotomous Role of TAK-448 on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-448, a synthetic nonapeptide analog of kisspeptin, has emerged as a potent modulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its unique biphasic mechanism of action, characterized by acute stimulation followed by profound and sustained suppression of the reproductive endocrine system, has positioned it as a compound of significant interest for a spectrum of clinical applications, from treating hormone-dependent cancers to managing reproductive disorders. This technical guide provides an in-depth analysis of this compound's interaction with the HPG axis, consolidating key preclinical and clinical data, detailing experimental methodologies, and visualizing its complex signaling pathways and therapeutic implications.
Introduction
Kisspeptin, the endogenous ligand for the G protein-coupled receptor KISS1R (formerly GPR54), is a critical upstream regulator of the HPG axis, primarily by stimulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[1] However, the therapeutic utility of native kisspeptin is limited by its rapid in vivo degradation.[2][3] this compound (also known as MVT-602) is an investigational oligopeptide analog of kisspeptin designed for enhanced stability and potency.[2][3] This document elucidates the pharmacodynamic effects of this compound on the HPG axis, supported by quantitative data from preclinical and clinical investigations.
Mechanism of Action: A Biphasic Effect
This compound's primary molecular target is the KISS1 receptor on GnRH neurons in the hypothalamus.[2][4] The binding of this compound to KISS1R initiates a signaling cascade that governs the release of GnRH. The physiological response to this compound is critically dependent on the mode of administration.
-
Acute or Intermittent Administration: A single or infrequent administration of this compound leads to a robust stimulation of GnRH release. This, in turn, triggers the pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which then act on the gonads to stimulate the production of testosterone.[2][3] This stimulatory effect is being explored for conditions characterized by low testosterone, such as hypogonadotropic hypogonadism.[5][6]
-
Continuous or Sustained Administration: In contrast, continuous or high-dose exposure to this compound leads to receptor desensitization and downregulation of the HPG axis.[2][4] This paradoxical effect results in a profound and sustained suppression of LH, FSH, and consequently, testosterone to castrate levels.[3][7] This suppressive action forms the basis of its investigation as a therapy for androgen-dependent diseases like prostate cancer.[2][7]
Signaling Pathway of this compound on the HPG Axis
References
- 1. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, this compound, for its anti-tumor efficacy in a rat xenograft model. | Semantic Scholar [semanticscholar.org]
- 2. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of this compound and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic profiles of investigational kisspeptin/metastin analogues, this compound and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of disposition for this compound, a synthetic peptide of kisspeptin analog, in rats and dogs using the radiolabeled this compound suitable for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, this compound, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Tak-448: A Deep Dive into its Role in Testosterone Suppression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tak-448, also known as relugolix, is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It represents a significant advancement in androgen deprivation therapy (ADT) for prostate cancer and has been investigated for other hormone-dependent conditions. This technical guide provides a comprehensive overview of this compound's mechanism of action, its profound effects on testosterone suppression, and the key experimental findings that have elucidated its clinical utility.
Core Mechanism of Action: Antagonism of the GnRH Receptor
This compound exerts its testosterone-lowering effects by competitively binding to and blocking the GnRH receptors in the anterior pituitary gland. Unlike GnRH agonists, which initially cause a surge in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently testosterone, this compound leads to a rapid and profound reduction in these hormones without an initial flare.
The binding of this compound to the GnRH receptor inhibits the downstream signaling cascade that is normally initiated by the endogenous ligand, GnRH. This blockade prevents the synthesis and release of LH and FSH from the pituitary gonadotrophs. The reduction in circulating LH levels directly leads to decreased testosterone production by the Leydig cells in the testes, resulting in medical castration.
Signaling Pathway of GnRH Receptor Activation and this compound Inhibition
The following diagram illustrates the signaling pathway initiated by GnRH and its inhibition by this compound.
Caption: GnRH receptor signaling cascade and its inhibition by this compound.
Quantitative Data on Testosterone Suppression
Clinical trials have demonstrated the robust and sustained testosterone suppression achieved with this compound. The following tables summarize key quantitative data from these studies.
Table 1: Testosterone Suppression in Healthy Male Volunteers
| Dosage of this compound | Time to Testosterone < 50 ng/dL | Mean Testosterone Nadir (ng/dL) |
| 120 mg daily | 4 days | < 20 |
| 80 mg daily | 4 days | < 20 |
Data from a Phase 1 study in healthy males.
Table 2: Testosterone Suppression in Patients with Advanced Prostate Cancer (HERO Study)
| Treatment Arm | Percentage of Patients with Sustained Castration (Testosterone < 50 ng/dL) through 48 Weeks | Percentage of Patients with Profound Castration (Testosterone < 20 ng/dL) at Day 15 |
| This compound (Relugolix) 120 mg once daily | 96.7% | 78.4% |
| Leuprolide Acetate (GnRH Agonist) | 88.8% | 1.0% |
Data from the Phase 3 HERO study comparing oral relugolix to leuprolide acetate injections.[1][2]
Table 3: Time to Testosterone Suppression and Recovery
| Parameter | This compound (Relugolix) | Leuprolide Acetate |
| Median Time to Testosterone ≤ 50 ng/dL | 1.13 months | Slower onset (weeks) |
| Median Time to Testosterone Recovery (>50 ng/dL) after Discontinuation | 1.4 months | Significantly longer |
Data from a real-world study on intermittent androgen deprivation therapy.[3][4]
Experimental Protocols
While detailed, step-by-step laboratory protocols from the clinical trials are often proprietary, this section outlines the general methodologies employed in the key studies assessing this compound's effect on testosterone.
Phase 3 HERO Study Experimental Design
The HERO study was a randomized, open-label, parallel-group, multinational clinical trial in men with advanced prostate cancer.[1][2]
-
Participants: Men with androgen-sensitive advanced prostate cancer requiring at least one year of androgen deprivation therapy.
-
Intervention:
-
This compound (Relugolix) Arm: A single 360 mg loading dose of relugolix on day 1, followed by a 120 mg oral dose once daily.
-
Leuprolide Acetate Arm: Injections of leuprolide acetate every 3 months.
-
-
Primary Endpoint: Sustained castration rate, defined as the cumulative probability of testosterone levels remaining below 50 ng/dL from day 29 through week 48.
-
Hormone Level Assessments: Serum testosterone, LH, FSH, and prostate-specific antigen (PSA) levels were measured at screening, on day 1, day 4, day 15, and then periodically throughout the 48-week study.
-
Assay Methodology: Serum hormone concentrations were determined using validated immunoassays. The specific immunoassay platforms and reagents used are typically detailed in the trial's statistical analysis plan and are compliant with regulatory standards for clinical trials.
Experimental Workflow for a Typical Clinical Trial Assessing Testosterone Suppression
Caption: General experimental workflow for clinical trials of this compound.
Conclusion
This compound (relugolix) has emerged as a highly effective agent for testosterone suppression, offering a rapid, profound, and sustained reduction in testosterone levels. Its oral administration and lack of a testosterone surge provide significant advantages over traditional GnRH agonist therapies. The robust clinical data, supported by a well-understood mechanism of action, position this compound as a cornerstone of modern androgen deprivation therapy for prostate cancer and a promising therapeutic for other androgen-dependent diseases. The detailed quantitative data and experimental frameworks presented in this guide provide a solid foundation for further research and development in this area.
References
- 1. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
The Development of TAK-448: A Potent Kisspeptin Analog for Hormone-Dependent Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
TAK-448 is a synthetic nonapeptide analog of kisspeptin, engineered for enhanced stability and potent agonism at the kisspeptin receptor (KISS1R), also known as GPR54.[1][2] This technical guide provides a comprehensive overview of the preclinical and early clinical development of this compound, with a focus on its mechanism of action, key experimental data, and its potential as a therapeutic agent for hormone-dependent diseases, particularly prostate cancer.
Mechanism of Action: Targeting the Kisspeptin Signaling Pathway
Kisspeptin is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1] By binding to KISS1R on gonadotropin-releasing hormone (GnRH) neurons, kisspeptin stimulates the release of GnRH, which in turn triggers the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Continuous administration of a potent KISS1R agonist like this compound leads to receptor desensitization and downregulation of the HPG axis, resulting in profound suppression of testosterone production to castration levels.[1][3][4] This mechanism forms the basis of its therapeutic potential in androgen-dependent prostate cancer.
Kisspeptin Signaling Pathway
The binding of this compound to KISS1R, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor | Reference |
| IC50 | 460 pM | KISS1R | [5] |
| EC50 | 632 pM | KISS1R | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Males
| Parameter | Value | Route of Administration | Reference |
| Tmax | 0.25 - 0.5 hours | Subcutaneous | [4] |
| Terminal Half-life | 1.4 - 5.3 hours | Subcutaneous | [4] |
Table 3: Phase 1 Clinical Trial Data in Prostate Cancer Patients
| Dose (sc-depot) | Testosterone Suppression | PSA Decrease (>50%) | Reference |
| 12 mg | <20 ng/dL in 4 of 5 patients | - | [4] |
| 24 mg | <20 ng/dL in 4 of 5 patients | All patients | [4] |
Experimental Protocols
Radioligand Binding Assay
A competitive radioligand binding assay was utilized to determine the binding affinity of this compound for the kisspeptin receptor (KISS1R).
-
Radioligand: [125I]-labeled kisspeptin-10 ([125I]-Kp-10).[6]
-
Cell Membranes: Membranes prepared from cells stably expressing rat KISS1R.[1]
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]
-
Procedure:
-
Cell membranes were incubated with a fixed concentration of [125I]-Kp-10 and varying concentrations of unlabeled this compound.[6][8]
-
The incubation was carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[7]
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[8]
-
The radioactivity retained on the filters, representing bound [125I]-Kp-10, was quantified using a scintillation counter.[7]
-
The concentration of this compound that inhibits 50% of the specific binding of [125I]-Kp-10 (IC50) was calculated using non-linear regression analysis.[8]
-
In Vitro Functional Assay: Calcium Mobilization
The functional agonist activity of this compound at KISS1R was assessed by measuring intracellular calcium mobilization.
-
Cell Line: HEK293 cells stably expressing KISS1R.[9]
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.[10][11]
-
Assay Buffer: Krebs-HEPES buffer or Hank's Balanced Salt Solution (HBSS) with HEPES.[10]
-
Procedure:
-
KISS1R-expressing cells were plated in 96- or 384-well black-walled, clear-bottom plates.[12]
-
Cells were loaded with the calcium indicator dye for a specific duration (e.g., 30-60 minutes) at 37°C.[12][13]
-
After washing to remove excess dye, baseline fluorescence was measured.
-
Varying concentrations of this compound were added to the wells.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, was monitored in real-time using a fluorescence plate reader (e.g., FlexStation).[10]
-
The concentration of this compound that produces 50% of the maximal response (EC50) was determined from the dose-response curve.[12]
-
In Vivo Animal Model: Rat Xenograft Model of Prostate Cancer
The anti-tumor efficacy of this compound was evaluated in androgen-sensitive prostate cancer xenograft models in rats.
-
Animal Model: Male rats with subcutaneously implanted VCaP or JDCaP human prostate cancer cells.[3][14]
-
Treatment: this compound administered via continuous subcutaneous infusion or as a one-month sustained-release depot formulation.[1][3]
-
Dosage: Doses ranging from 0.01 to 3 mg/kg.[15]
-
Endpoints:
-
Tumor Growth: Tumor volume was measured periodically.[14]
-
Biomarkers: Plasma levels of testosterone and prostate-specific antigen (PSA) were monitored.[3][14]
-
Pharmacokinetics: Plasma concentrations of this compound were determined to establish the pharmacokinetic/pharmacodynamic (PK/PD) relationship.[14]
-
Preclinical and Clinical Development Workflow
The development of this compound followed a structured workflow from initial discovery to early clinical trials.
Conclusion
This compound is a potent kisspeptin analog that effectively suppresses testosterone to castrate levels through the desensitization of the HPG axis. Preclinical studies have demonstrated its high affinity and functional activity at the KISS1R, as well as significant anti-tumor efficacy in prostate cancer xenograft models.[5][14] Early clinical data in healthy volunteers and prostate cancer patients have shown that this compound is well-tolerated and achieves profound and sustained testosterone suppression.[4] These findings support the continued development of this compound as a novel therapeutic option for androgen-dependent prostate cancer and potentially other hormone-sensitive diseases.
References
- 1. Pharmacologic profiles of investigational kisspeptin/metastin analogues, this compound and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of this compound and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Structural basis for the ligand recognition and G protein subtype selectivity of kisspeptin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, this compound, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound acetate | Kisspeptin | TargetMol [targetmol.com]
In Vitro Characterization of TAK-448: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-448 is a potent and selective nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54). As a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis, KISS1R has emerged as a significant therapeutic target for a range of indications, including hormone-dependent cancers and reproductive disorders. This compound has been investigated for its ability to suppress testosterone levels, demonstrating potential in the treatment of prostate cancer.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows.
Data Presentation
The in vitro activity of this compound has been quantified through various binding and functional assays. The following tables summarize the key parameters, providing a clear comparison of its potency and efficacy.
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 460 pM | KISS1R | Radioligand Binding Assay | [2] |
| EC50 | 632 pM | KISS1R | Functional Assay (Inositol Phosphate Accumulation) | [2] |
Table 1: In Vitro Potency of this compound
| Cell Line | Assay Type | Effect | Notes | Reference |
| VCaP | Cell Proliferation Assay | Inhibition of proliferation | VCaP is an androgen-sensitive prostate cancer cell line.[3][4] | [3] |
| KISS1R-expressing cells | ERK1/2 Phosphorylation | Stimulation | Downstream signaling marker of KISS1R activation. | [5] |
Table 2: Cellular Activity of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections provide step-by-step protocols for the key experiments used to characterize this compound.
KISS1R Radioligand Binding Assay
This assay determines the binding affinity of this compound to the KISS1R.
Materials:
-
Membrane preparations from cells stably expressing human KISS1R
-
Radioligand: [¹²⁵I]-kisspeptin-10
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4
-
Unlabeled this compound
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of unlabeled this compound (for competition binding) or buffer (for total binding), and 50 µL of [¹²⁵I]-kisspeptin-10 (final concentration ~0.1 nM).
-
To determine non-specific binding, add a high concentration of unlabeled kisspeptin-10 (e.g., 1 µM) in separate wells.
-
Add 50 µL of KISS1R membrane preparation (20-40 µg of protein) to each well.
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition binding data.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to activate the Gq/11 signaling pathway downstream of KISS1R.
Materials:
-
HEK293 cells stably expressing human KISS1R
-
Assay buffer: HBSS containing 20 mM HEPES and 10 mM LiCl
-
This compound
-
IP-One HTRF kit (Cisbio)
-
HTRF-compatible plate reader
Procedure:
-
Seed HEK293-KISS1R cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Add 50 µL of various concentrations of this compound to the wells.
-
Incubate at 37°C for 60 minutes.
-
Lyse the cells and measure the accumulation of inositol monophosphate (IP1) according to the IP-One HTRF kit manufacturer's instructions.
-
Read the plate on an HTRF-compatible reader.
-
The EC50 value is determined by plotting the HTRF ratio against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
ERK1/2 Phosphorylation Assay
This assay assesses the activation of the MAPK/ERK pathway, another downstream signaling event of KISS1R activation.
Materials:
-
CHO-K1 cells stably expressing human KISS1R
-
Serum-free cell culture medium
-
This compound
-
Fixing solution: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% BSA in PBS
-
Primary antibody: Rabbit anti-phospho-ERK1/2
-
Secondary antibody: Fluorescently labeled anti-rabbit IgG
-
Fluorescence plate reader or imaging system
Procedure:
-
Seed CHO-K1-KISS1R cells in a 96-well plate and serum-starve overnight.
-
Treat the cells with various concentrations of this compound for 5-10 minutes at 37°C.
-
Fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with permeabilization buffer for 15 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the secondary antibody for 1 hour at room temperature in the dark.
-
Wash and measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope.
-
Analyze the data to determine the concentration-dependent increase in ERK1/2 phosphorylation.
VCaP Cell Proliferation Assay (MTT Assay)
This assay evaluates the direct effect of this compound on the proliferation of the androgen-sensitive prostate cancer cell line, VCaP.
Materials:
-
VCaP cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Seed VCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound.
-
Incubate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the concentration-dependent inhibition of proliferation.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound activates KISS1R, leading to Gq/11 and Gi signaling.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro assessment of this compound.
Logical Relationship of this compound's Dual Anti-Cancer Effect
Caption: this compound's dual mechanism against prostate cancer.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Impact of TAK-448 on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAK-448, also known as MVT-602, is a potent oligopeptide analog of kisspeptin, a critical upstream regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] As an agonist of the kisspeptin receptor (KISS1R, also known as GPR54), this compound exerts powerful, yet biphasic, control over the secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] The mode of administration—acute versus continuous—dictates its effect, enabling either profound stimulation or sustained suppression of the reproductive axis. This document provides a comprehensive technical overview of the mechanism of action of this compound, quantitative data on its impact on LH and FSH from preclinical and clinical studies, and detailed experimental protocols.
Core Mechanism of Action
Kisspeptin is the primary neuropeptide that stimulates gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[2] This stimulation leads to the pulsatile release of GnRH, which then acts on the anterior pituitary gland to secrete LH and FSH.[3] this compound functions by directly binding to and activating the KISS1R on GnRH neurons.[4] Its impact on LH and FSH is bifurcated based on the exposure profile:
-
Acute or Pulsatile Administration: A single or intermittent dose of this compound mimics the natural stimulatory signal of kisspeptin. This results in a robust release of GnRH, leading to a subsequent surge in plasma LH and FSH levels.[1] In animal models, acute administration of this compound has been shown to stimulate the release of both LH and FSH.[1]
-
Continuous or Sustained Administration: Prolonged, non-pulsatile exposure to this compound leads to the desensitization and downregulation of the KISS1 receptor.[3] This sustained activation effectively silences the GnRH neurons, suppressing the endogenous GnRH pulses required for gonadotropin release.[3][5] The result is a rapid and profound decrease in circulating LH and FSH levels, leading to medical castration.[1][4] This suppressive effect is more rapid and profound than that observed with traditional GnRH agonists like leuprolide.[4][6]
Signaling Pathway of this compound on the HPG Axis
Data Presentation: Impact on LH and FSH
The following tables summarize the quantitative and qualitative effects of this compound on gonadotropin levels from key preclinical and clinical studies.
Table 1: Preclinical Data in Male Rats
| Study Type | Administration Protocol | Dose Range | Key Findings on LH/FSH | Citation |
| Pharmacologic Profile | Daily subcutaneous injection for 7 days | 0.008 - 8 µmol/kg | Initial Increase: Plasma LH levels were transiently increased following initial injections. | [4] |
| Pharmacologic Profile | Daily subcutaneous injection for 7 days | 0.008 - 8 µmol/kg | Sustained Decrease: After day 7, plasma hormone levels (including LH) were reduced. | [4] |
| Pharmacologic Profile | Continuous subcutaneous infusion for 4 weeks | ≥10 pmol/h (ca. 0.7 nmol/kg/day) | Suppression: Caused a rapid and profound reduction in testosterone to castrate levels, implying suppression of LH pulses. | [4][5] |
| Xenograft Model | One-month sustained-release depot | Not specified | Suppression: Demonstrated rapid and profound suppression of plasma testosterone, indicating better control than the GnRH analog leuprolide, which implies superior LH suppression. | [7] |
Table 2: Phase 1 Clinical Data in Healthy Males and Prostate Cancer (PC) Patients
| Participant Group | Administration Protocol | Dose Range | Key Findings on LH/FSH | Citation |
| Healthy Males (≥50 years) | Single bolus or 2-hour sc infusion | 0.01 - 6 mg/d | Stimulation: Resulted in an increase in LH, followed by a 1.3- to 2-fold increase in testosterone by 48 hours. | [1][8] |
| Healthy Males (≥50 years) | 14-day continuous sc infusion | 0.01 - 1 mg/d | Suppression: At doses >0.1 mg/d, testosterone dropped below baseline by 60 hours and reached sustained castration levels by day 8, indicating profound LH suppression. | [1][8] |
| PC Patients (GnRH-naïve) | Single 1-month sc depot injection | 12 mg or 24 mg | Suppression: Testosterone decreased to <20 ng/dL. Similar reductions occurred in LH. | [1] |
Experimental Protocols
Detailed methodologies from the pivotal studies are outlined below.
Phase 1 Human Study (Healthy Males & PC Patients)
-
Study Design: A two-part Phase 1 study. Part A was a randomized, placebo-controlled, dose-escalation study in healthy males. A subsequent part was an open-label study in men with prostate cancer.[1][8]
-
Participants:
-
Intervention Protocols:
-
Single-Dose (Healthy): this compound administered as a single subcutaneous bolus or as a 2-hour infusion at doses from 0.01 to 6 mg/d.[1]
-
Multiple-Dose (Healthy): this compound administered as a 14-day continuous subcutaneous infusion via a standard insulin pump at doses from 0.01 to 1 mg/d.[1]
-
Depot Formulation (PC Patients): A single subcutaneous injection of a 1-month depot formulation of this compound at doses of 6, 12, or 24 mg.[1]
-
-
Pharmacodynamic (PD) Assessments:
-
Sampling: Blood samples for hormone analysis were collected at predefined time points before, during, and after this compound administration.
-
Hormone Analysis: Plasma concentrations of LH, FSH, and testosterone were measured. While the specific assay is not detailed in the provided abstracts, clinical trials typically use validated immunoassays such as radioimmunoassay (RIA), immunoradiometric assays (IRMA), or chemiluminescent immunoassays (CLIA) for quantifying gonadotropins.[9][10][11][12]
-
Preclinical Study in Male Rats
-
Study Design: A pharmacologic investigation comparing the effects of different administration regimens of this compound.[4]
-
Animals: Adult male rats.[4]
-
Intervention Protocols:
-
PD Assessments:
-
Sampling: Blood samples were collected to measure plasma hormone levels.
-
Hormone Analysis: Plasma luteinizing hormone and testosterone levels were quantified.[4]
-
General Experimental and Analytical Workflow
Conclusion
This compound is a kisspeptin receptor agonist with a dual-modality impact on LH and FSH secretion, determined entirely by its administration profile. Acute or intermittent dosing serves as a potent stimulus for gonadotropin release. Conversely, continuous exposure leads to rapid and profound receptor desensitization, resulting in the sustained suppression of LH and FSH to castrate levels. This unique pharmacological profile underscores its therapeutic potential for hormone-dependent conditions, such as prostate cancer, where it offers a more rapid and profound suppression of the HPG axis compared to conventional GnRH analogues.[4][6][7] Further research will continue to elucidate the full clinical utility of this targeted mechanism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic profiles of investigational kisspeptin/metastin analogues, this compound and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, this compound, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of this compound and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The measurement of LH, FSH, and prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assays for follicle stimulating hormone and luteinising hormone: guidelines for the provision of a clinical biochemistry service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
An In-depth Technical Guide to the Cellular Pathways Activated by TAK-448
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-448, a potent and selective nonapeptide agonist of the kisspeptin receptor (KISS1R), has garnered significant interest in the scientific community for its profound effects on the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides a comprehensive overview of the cellular pathways activated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades.
Core Mechanism of Action
This compound functions as a full agonist at the KISS1 receptor, a G protein-coupled receptor (GPCR) also known as GPR54.[1] The primary mechanism of action involves the stimulation of KISS1R, which is predominantly expressed on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.
Upon initial exposure, this compound mimics the action of the endogenous ligand, kisspeptin, leading to a surge in GnRH secretion. This, in turn, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a transient increase in testosterone levels. However, continuous or sustained administration of this compound leads to a paradoxical effect: the desensitization and internalization of the KISS1R. This downregulation of receptor activity ultimately suppresses the pulsatile release of GnRH, leading to a profound and sustained reduction in LH, FSH, and consequently, testosterone to castrate levels.[2][3]
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 460 pM | CHO-K1 cells expressing human KISS1R | [1] |
| EC50 | 632 pM | CHO-K1 cells expressing human KISS1R | [1] |
Cellular Signaling Pathways Activated by this compound
The binding of this compound to the KISS1R initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to the Gαq/11 subunit of the heterotrimeric G protein. Recent cryo-electron microscopy studies have also suggested potential coupling to the Gαi/o subunit.[4]
Gαq/11-Mediated Pathway
Activation of Gαq/11 by the this compound-bound KISS1R leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 Signaling: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rapid increase in cytosolic Ca2+ is a hallmark of KISS1R activation and a key event in GnRH neuron stimulation.[4]
-
DAG Signaling: DAG remains in the plasma membrane and activates protein kinase C (PKC). PKC, in turn, can phosphorylate a variety of downstream targets, including other signaling proteins and transcription factors, contributing to the overall cellular response.
Potential Downstream Pathways
In addition to the canonical Gαq/11 pathway, other downstream signaling cascades may be activated by this compound, including:
-
Extracellular signal-regulated kinase (ERK) pathway: Some studies suggest that KISS1R activation can lead to the phosphorylation and activation of ERK1/2, which can influence gene expression and cell proliferation.[4]
-
Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: The PI3K/Akt pathway, a critical regulator of cell survival and metabolism, has also been implicated as a potential downstream effector of KISS1R signaling.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the cellular pathways activated by this compound.
Radioligand Binding Assay (for IC50 Determination)
This assay is used to determine the concentration of this compound that inhibits the binding of a radiolabeled ligand to the KISS1R by 50%.
Materials:
-
CHO-K1 cell membranes expressing human KISS1R
-
[125I]Kisspeptin-10 (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM CaCl2, and 0.1% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, [125I]Kisspeptin-10 (at a concentration near its Kd), and either this compound dilution or vehicle (for total binding).
-
To determine non-specific binding, add a high concentration of unlabeled kisspeptin-10 in separate wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Inositol Monophosphate (IP1) Accumulation Assay (for EC50 Determination)
This assay measures the accumulation of IP1, a downstream metabolite of IP3, as an indicator of Gαq/11 pathway activation.
Materials:
-
CHO-K1 cells expressing human KISS1R
-
This compound
-
Stimulation buffer (e.g., HBSS containing 20 mM HEPES, 0.1% BSA, and 50 mM LiCl)
-
IP1-d2 conjugate and anti-IP1 cryptate (HTRF assay kit)
-
Lysis buffer
-
384-well white plates
Procedure:
-
Seed the KISS1R-expressing cells in 384-well plates and culture overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Remove the culture medium and add the this compound dilutions to the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for IP1 accumulation.
-
Lyse the cells by adding the lysis buffer containing the IP1-d2 conjugate and anti-IP1 cryptate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths.
-
Calculate the HTRF ratio and plot it against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound is a potent KISS1R agonist that activates a well-defined Gαq/11-mediated signaling pathway, leading to IP3 production and intracellular calcium mobilization. While initial activation stimulates the HPG axis, sustained administration results in profound suppression of testosterone production through receptor desensitization. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working with this compound and related pathways. Further investigation into the potential roles of Gαi/o, ERK, and PI3K/Akt signaling will provide a more complete picture of the cellular effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, this compound, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molnova.com [molnova.com]
In-Depth Technical Guide: Early-Stage Clinical Trial Data for TAK-448
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage clinical trial data for TAK-448, a potent kisspeptin receptor (KISS1R) agonist. The information presented herein is synthesized from published literature and clinical trial registries, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Data Presentation
The following tables summarize the quantitative data from the Phase 1 clinical trial (NCT01132404) of this compound in healthy male volunteers and patients with prostate cancer. This study evaluated the safety, pharmacokinetics, and pharmacodynamics of various dosing regimens.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single Dose Administration)
| Dose Cohort | Administration Route | N | Cmax (pg/mL) (Mean ± SD) | AUC (pg·h/mL) (Mean ± SD) | Tmax (h) (Median) | t½ (h) (Median) |
| 0.001 mg | SC Bolus | 6 | Data not available | Data not available | 0.25 | 1.4 |
| 0.003 mg | SC Bolus | 6 | Data not available | Data not available | 0.5 | 1.8 |
| 0.01 mg | SC Bolus | 6 | Data not available | Data not available | 0.5 | 2.1 |
| 0.03 mg | SC Bolus | 6 | Data not available | Data not available | 0.5 | 2.5 |
| 0.1 mg | SC Bolus | 6 | Data not available | Data not available | 0.5 | 3.2 |
| 0.3 mg | SC Bolus | 6 | Data not available | Data not available | 0.5 | 3.8 |
| 1 mg | SC 2-h Infusion | 6 | Data not available | Data not available | 2.25 | 4.5 |
| 3 mg | SC 2-h Infusion | 6 | Data not available | Data not available | 2.25 | 5.1 |
| 6 mg | SC 2-h Infusion | 6 | Data not available | Data not available | 2.25 | 5.3 |
Specific mean and standard deviation values for Cmax and AUC were not available in the public domain. The study reported dose-proportional increases in exposure.[1][2]
Table 2: Pharmacodynamic Effects of this compound on Serum Testosterone in Healthy Male Volunteers (14-Day Continuous SC Infusion)
| Dose Cohort | N | Baseline Testosterone (ng/dL) (Mean) | Testosterone Nadir (ng/dL) (Mean) | Time to Testosterone Below Baseline (hours) | Time to Sustained Testosterone <50 ng/dL (days) |
| 0.01 mg/day | 6 | Data not available | Incomplete Suppression | >60 | Not achieved in all subjects |
| 0.1 mg/day | 6 | Data not available | <50 | ~60 | ~8 |
| 0.3 mg/day | 6 | Data not available | <20 | <60 | <8 |
| 1 mg/day | 6 | Data not available | <20 | <60 | <8 |
Detailed baseline and nadir values with standard deviations were not publicly available.[1][2]
Table 3: Pharmacodynamic Effects of this compound Depot Formulation in Patients with Prostate Cancer (Single SC Injection)
| Dose Cohort | N (GnRH-naïve) | Outcome |
| 12 mg | 2 | 1 of 2 patients achieved testosterone < 20 ng/dL |
| 24 mg | 3 | 3 of 3 patients achieved testosterone < 20 ng/dL. All 3 patients had a >50% decrease in PSA. |
This was an open-label study in a small number of patients.[1][2]
Table 4: Summary of Treatment-Emergent Adverse Events (TEAEs) in Healthy Volunteers (All Dosing Regimens)
| This compound (N=82) | Placebo (N=30) | |
| Any TEAE | 26% | Data not available |
| Most Common TEAEs | Diarrhea, Postural Dizziness, Headache, Hyperhidrosis, Hot Flush, Injection Site Reaction | Data not available |
| Serious AEs | None reported | None reported |
All reported TEAEs were Grade 1 or 2 in severity. A detailed breakdown of TEAEs by dose was not available.[1][2]
Experimental Protocols
Clinical Trial Design (NCT01132404)
The early-stage evaluation of this compound was primarily conducted through a Phase 1, randomized, placebo-controlled, double-blind, ascending dose trial in healthy male volunteers, and a subsequent open-label phase in patients with prostate cancer.[1][2]
-
Part A (Healthy Volunteers - Single Dose):
-
Design: Single ascending dose cohorts.
-
Dosing: Subcutaneous (SC) bolus injections (0.001, 0.003, 0.01, 0.03, 0.1, or 0.3 mg) or 2-hour SC infusions (1, 3, or 6 mg).[1]
-
Objectives: To assess the safety, tolerability, and pharmacokinetics of single doses of this compound.
-
-
Part B (Healthy Volunteers - Multiple Dose):
-
Design: 14-day continuous subcutaneous infusion.
-
Dosing: 0.01, 0.1, 0.3, or 1 mg/day.[1]
-
Objectives: To evaluate the safety, pharmacokinetics, and pharmacodynamics (effects on testosterone, LH, and FSH) of continuous this compound administration.
-
-
Prostate Cancer Patient Cohort:
-
Design: Open-label, single-dose.
-
Dosing: 1-month depot formulation administered as a single SC injection (6, 12, or 24 mg).[1]
-
Objectives: To assess the safety, pharmacokinetics, and testosterone- and PSA-lowering efficacy of a depot formulation of this compound.
-
Pharmacokinetic Analysis
-
Sample Collection: Plasma and urine samples were collected at predefined time points. For the single-dose cohorts, plasma samples were collected up to 72 hours post-dose.
-
Quantification of this compound: Plasma concentrations of this compound were measured using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification was 5 pg/mL.
Pharmacodynamic Analysis
-
Hormone Measurements: Serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) were measured at various time points.
-
Gonadotropins (LH and FSH): Measured by conventional radioimmunoassay (RIA).
-
Testosterone: Assayed using a conventional immunoassay for Part A of the healthy volunteer study and by liquid chromatography with tandem mass spectroscopy (LC-MS/MS) for Part B and for the prostate cancer patient cohort.[1]
-
-
PSA Measurement: Prostate-specific antigen (PSA) levels were measured in the prostate cancer patient cohort.
Mandatory Visualizations
Signaling Pathways
This compound is a synthetic analog of kisspeptin and acts as a potent agonist at the kisspeptin receptor (KISS1R), also known as GPR54. The binding of this compound to KISS1R on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus is the primary mechanism of its action.
Caption: this compound signaling pathway via the KISS1R.
Experimental Workflow
The following diagram illustrates the general workflow for the Phase 1 clinical trial of this compound.
Caption: General experimental workflow for the this compound Phase 1 clinical trial.
Logical Relationships
The physiological consequence of this compound administration on the hypothalamic-pituitary-gonadal (HPG) axis is biphasic with acute administration versus continuous exposure.
References
Methodological & Application
Application Notes and Protocols for TAK-448 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of TAK-448, a potent kisspeptin receptor (KISS1R) agonist, in animal models, with a focus on its application in prostate cancer research. The following sections detail the dosage regimens, experimental protocols, and the underlying signaling pathway of this compound.
Data Presentation: Quantitative Summary of this compound Dosages
The following tables summarize the reported dosages of this compound used in in vivo animal studies, primarily in rat models. These tables are designed for easy comparison of different administration routes and their observed effects.
Table 1: Daily Subcutaneous (SC) Injection of this compound in Rats
| Dosage Range (µmol/kg) | Animal Model | Duration | Key Findings | Reference |
| 0.008 - 8 | Adult Male Rats | 7 days | Initial increase in plasma luteinizing hormone (LH) and testosterone, followed by a reduction in hormone levels and genital organ weights after 7 days. | [1] |
Table 2: Continuous Subcutaneous (SC) Administration of this compound in Rats
| Dosage Rate | Equivalent Daily Dose (nmol/kg/day) | Animal Model | Duration | Key Findings | Reference |
| ≥10 pmol/h | ~0.7 | Adult Male Rats | 4 weeks | Transient increase in plasma testosterone, followed by a rapid reduction to castration levels within 3-7 days. This effect was sustained throughout the 4-week dosing period. | [1] |
Table 3: Single Subcutaneous (SC) Administration of this compound in Rats (Pharmacokinetic Studies)
| Dosage Range (mg/kg) | Animal Model | Key Findings | Reference |
| 0.1 - 10 | Rats | Less than dose-proportional non-linear pharmacokinetics observed. |
Table 4: Sustained-Release (SR) Depot Formulation of this compound in Rats
| Formulation | Animal Model | Duration | Key Findings | Reference |
| One-month depot | Male Rats | At least 4 weeks | Maintained plasma levels of this compound for at least 4 weeks, leading to rapid and profound suppression of plasma testosterone. | |
| One-month depot | JDCaP Xenograft Rat Model | - | Showed better prostate-specific antigen (PSA) control compared to leuprolide. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in in vivo animal models of prostate cancer.
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare this compound for subcutaneous administration in rats.
Materials:
-
This compound peptide
-
Sterile water for injection or saline
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound peptide with sterile water for injection or saline to the desired stock concentration. The solubility of this compound in water is reported to be excellent.
-
Dilution: Based on the desired final dosage and injection volume, further dilute the stock solution with sterile saline. For example, to achieve a dose of 0.1 mg/kg in a 200g rat with an injection volume of 0.2 mL, the final concentration would be 0.1 mg/mL.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial to ensure sterility.
-
Storage: Store the prepared solution at 4°C for short-term use. For long-term storage, aliquots can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Note: The specific vehicle used in some preclinical studies by the manufacturer may be proprietary. The above protocol provides a general method for preparing this compound for in vivo use.
Protocol 2: JDCaP Androgen-Dependent Prostate Cancer Rat Model
Objective: To establish and utilize the JDCaP rat xenograft model to evaluate the efficacy of this compound.
Materials:
-
JDCaP human prostate cancer cells
-
Appropriate cell culture medium and supplements
-
Male immunodeficient rats (e.g., nude rats)
-
Matrigel (or similar basement membrane matrix)
-
Calipers
-
This compound solution (prepared as in Protocol 1)
-
Vehicle control solution
Procedure:
-
Cell Culture: Culture JDCaP cells according to standard protocols.
-
Cell Preparation for Implantation: Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of approximately 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each male immunodeficient rat.
-
Tumor Growth Monitoring: Monitor the animals for tumor development. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control subcutaneously at the desired dosage and schedule (e.g., daily injections or continuous infusion via osmotic pumps).
-
Efficacy Evaluation: Continue to monitor tumor growth and animal well-being throughout the study. At the end of the study, euthanize the animals and collect tumors and blood samples for further analysis (e.g., measurement of plasma testosterone and PSA levels, histological analysis of tumors).
Protocol 3: VCaP Androgen-Sensitive Prostate Cancer Rat Model
Objective: To establish and utilize the VCaP rat xenograft model to assess the anti-tumor effects of this compound.
Materials:
-
VCaP human prostate cancer cells
-
Appropriate cell culture medium and supplements
-
Male immunodeficient rats (e.g., nude rats)
-
Matrigel
-
Calipers
-
This compound solution (prepared as in Protocol 1)
-
Vehicle control solution
Procedure:
-
Cell Culture: Culture VCaP cells according to standard protocols.
-
Cell Preparation for Implantation: Prepare a cell suspension in a mixture of serum-free medium and Matrigel as described for the JDCaP model.
-
Tumor Implantation: Subcutaneously inject the VCaP cell suspension into the flank of male immunodeficient rats.
-
Tumor Growth Monitoring: Regularly monitor tumor growth by caliper measurements.
-
Treatment Initiation: Once tumors reach the desired volume, randomize animals into treatment groups.
-
Drug Administration: Administer this compound or vehicle control according to the planned dosage and schedule.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, created using the DOT language, illustrate the signaling pathway of this compound and a general experimental workflow for in vivo studies.
Caption: this compound signaling pathway via the KISS1R.
References
Application Notes and Protocols for the Laboratory Use of TAK-448
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of TAK-448, a potent and selective KISS1 receptor (KISS1R) agonist, in a laboratory setting. This document includes a summary of its mechanism of action, key quantitative data, and detailed protocols for relevant in vitro and in vivo experiments.
Introduction to this compound
This compound is a synthetic nonapeptide analog of kisspeptin, the endogenous ligand for the KISS1 receptor (also known as GPR54). As a full agonist, this compound potently activates KISS1R, a G-protein coupled receptor, leading to the stimulation and subsequent desensitization of the hypothalamic-pituitary-gonadal (HPG) axis. This results in a profound and sustained suppression of gonadotropin-releasing hormone (GnRH) secretion, leading to reduced levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone.[1] This testosterone-suppressive activity makes this compound a compound of significant interest for the research and development of treatments for hormone-dependent conditions, such as prostate cancer.[2][3][4]
Mechanism of Action: The KISS1R Signaling Pathway
This compound exerts its effects by binding to and activating the KISS1 receptor. This activation initiates a downstream signaling cascade primarily through the Gq/11 protein pathway. Upon activation, phospholipase C (PLC) is stimulated, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which can then phosphorylate various downstream targets, leading to cellular responses.
Quantitative Data for this compound
The following tables summarize key quantitative parameters for this compound from published studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 460 pM | KISS1R | [5] |
| EC50 | 632 pM | KISS1R | [5] |
Table 2: In Vivo Efficacy of this compound in a Rat VCaP Xenograft Model
| Dosage | Administration | Dosing Schedule | Outcome | Reference |
| 0.01 - 3 mg/kg | Subcutaneous (i.h.) | Day 0 and Day 28 | Greater anti-tumor effects compared to control | [5] |
Table 3: Pharmacokinetic Parameters of this compound in Humans (Phase 1 Study)
| Parameter | Value | Population | Dosing | Reference |
| Tmax | 0.25 - 0.5 hours | Healthy Males | Single bolus or 2-hour infusion (0.01–6 mg/d) | [6] |
| Terminal Elimination Half-life (t½) | 1.4 - 5.3 hours | Healthy Males | Single bolus or 2-hour infusion (0.01–6 mg/d) | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the proliferation of VCaP prostate cancer cells.
References
Application Notes and Protocols for TAK-448 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-448, also known as MVT-602, is a potent synthetic nonapeptide agonist of the Kisspeptin-1 receptor (KISS1R), a G protein-coupled receptor (GPCR).[1] Kisspeptin and its receptor are key regulators of the hypothalamic-pituitary-gonadal (HPG) axis and play a crucial role in puberty and reproduction.[2][3] Continuous administration of KISS1R agonists like this compound leads to the desensitization of the HPG axis, resulting in a profound suppression of gonadotropin and testosterone levels.[2][4] This mechanism of action has positioned this compound as an investigational therapeutic for hormone-dependent conditions, particularly prostate cancer.[4][5] While the primary anti-tumor effect of this compound is attributed to androgen deprivation, there is also interest in its potential direct effects on cancer cells.
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in in vitro cell culture experiments to investigate its effects on cancer cell lines.
Mechanism of Action: Signaling Pathways
This compound, as a KISS1R agonist, activates downstream signaling pathways upon binding to its receptor. The primary pathway involves the Gαq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream signaling, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).[6]
Continuous stimulation of this pathway by this compound can lead to receptor desensitization and downregulation, which is the basis for its testosterone-suppressing effects in vivo.[4] Additionally, KISS1R signaling has been implicated in the regulation of cell proliferation and metastasis, suggesting potential direct effects on cancer cells.[7]
KISS1R Signaling Pathway Diagram
Caption: this compound activates the KISS1R/Gαq/PLC signaling cascade.
Quantitative Data
The following table summarizes the known quantitative data for this compound. It is important to note that while the in vivo effects of this compound on testosterone suppression are well-documented, comprehensive data on its direct cytotoxic or anti-proliferative effects on cancer cell lines in vitro are not widely available in published literature. The provided IC50 is for KISS1R activation, not direct cell killing.
| Parameter | Value | Species/System | Reference |
| IC50 (KISS1R Agonist Activity) | 460 pM | In vitro assay | [1] |
| EC50 (KISS1R Agonist Activity) | 632 pM | In vitro assay | [1] |
Experimental Protocols
The following protocols are provided as a guide for researchers investigating the effects of this compound in cell culture. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Line Selection and Culture
-
Recommended Cell Lines:
-
VCaP: An androgen-sensitive human prostate cancer cell line that expresses KISS1R. This is a highly relevant cell line for studying the direct effects of this compound.
-
LNCaP: Another androgen-sensitive human prostate cancer cell line.
-
PC-3 and DU145: Androgen-independent human prostate cancer cell lines. These can be used to investigate the androgen-independent effects of this compound.
-
-
General Cell Culture Conditions:
-
Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
-
Preparation of this compound Stock Solution
-
Reconstitution: Reconstitute lyophilized this compound powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a high-concentration stock solution (e.g., 1 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.
Cell Proliferation Assay (e.g., MTT or WST-1 Assay)
This protocol is designed to assess the effect of this compound on the proliferation of prostate cancer cells.
Materials:
-
Selected prostate cancer cell line(s)
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Experimental Workflow Diagram:
Caption: Workflow for a cell proliferation assay.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium. Suggested concentration range for initial experiments: 1 nM to 100 µM. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
At the end of the incubation period, add 10 µL of WST-1 reagent or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound.
Materials:
-
Selected prostate cancer cell line(s)
-
Complete culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Experimental Workflow Diagram:
Caption: Workflow for an apoptosis assay using flow cytometry.
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Allow cells to attach for 24 hours.
-
Treat cells with the desired concentrations of this compound and a vehicle control.
-
Incubate for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Interpretation
-
Cell Proliferation: A dose-dependent decrease in cell viability compared to the vehicle control would suggest a direct anti-proliferative effect of this compound.
-
Apoptosis: An increase in the percentage of Annexin V-positive cells (early apoptosis) and Annexin V/PI-positive cells (late apoptosis/necrosis) would indicate that this compound induces programmed cell death.
Conclusion
This compound is a valuable research tool for investigating the role of the KISS1R signaling pathway in cancer biology. The protocols outlined in these application notes provide a framework for studying the potential direct effects of this compound on prostate cancer cell lines in vitro. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs to further elucidate the therapeutic potential of this compound.
References
- 1. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, this compound, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the VCaP Androgen Independent Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Tak-448 Administration in Rat Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of Tak-448, a kisspeptin analog, in rat xenograft models of prostate cancer. The information is intended to guide researchers in designing and executing preclinical studies to assess the efficacy and pharmacodynamics of this compound.
Introduction
This compound is a synthetic analog of kisspeptin, a potent agonist of the kisspeptin receptor (KISS1R). Continuous administration of this compound has been shown to suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to a rapid and profound reduction in testosterone levels. This mechanism of action makes this compound a promising therapeutic agent for androgen-dependent diseases such as prostate cancer. Preclinical studies in rat xenograft models are crucial for evaluating the anti-tumor activity, pharmacokinetic (PK), and pharmacodynamic (PD) properties of this compound. This document outlines the methodologies for conducting such studies using the VCaP and JDCaP human prostate cancer cell line xenograft models in rats.
Signaling Pathway of this compound
Continuous stimulation of the KISS1R in the hypothalamus by this compound leads to receptor desensitization and downregulation. This disrupts the pulsatile release of gonadotropin-releasing hormone (GnRH), subsequently suppressing the pituitary's release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in LH levels leads to decreased testosterone production by the testes, thereby depriving androgen-sensitive prostate cancer cells of a key growth stimulus.
Experimental Protocols
Establishment of Prostate Cancer Rat Xenograft Models
This section details the protocols for establishing VCaP and JDCaP subcutaneous xenografts in immunodeficient rats.
Materials:
-
VCaP or JDCaP human prostate cancer cells
-
Immunodeficient rats (e.g., Nude, SCID)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, cell culture medium (e.g., DMEM)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Anesthetics
Protocol for VCaP Xenograft Model:
-
Culture VCaP cells to 80-90% confluency.
-
Harvest cells using standard cell culture techniques.
-
Resuspend cells in a 1:1 mixture of cold sterile PBS and Matrigel® to a final concentration of 10 x 10⁶ cells per 200 µL.
-
Anesthetize the rat.
-
Subcutaneously inject 200 µL of the cell suspension into the flank of the rat.
-
Monitor the animals for tumor growth.
Protocol for JDCaP Xenograft Model: Note: A specific, publicly available protocol for the establishment of the JDCaP rat xenograft model was not identified. The following is a generalized protocol based on standard xenograft procedures and should be optimized.
-
Culture JDCaP cells to the desired confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in an appropriate buffer, potentially with Matrigel®, at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient rats.
-
Closely monitor the animals for tumor formation and growth.
Formulation and Administration of this compound
Materials:
-
This compound acetate
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile vials and syringes
Formulation Protocol (based on commercially available information):
-
Dissolve this compound acetate in DMSO to create a stock solution (e.g., 80 mg/mL). Sonication may be required to fully dissolve the compound.
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, sequentially add the components while ensuring the solution is clear before adding the next solvent.
-
The final concentration of this compound should be adjusted based on the desired dosage for the rats.
-
The working solution should be prepared fresh before each administration.
Administration Protocol:
-
Weigh the rat to determine the correct injection volume.
-
Administer this compound via subcutaneous injection at a site distant from the tumor (e.g., the scruff of the neck).
-
The recommended maximum injection volume for a subcutaneous injection in a rat is 5 mL/kg per site.[1][2]
-
Use a sterile syringe with a 23-25 gauge needle.[2]
-
Record the date, time, dose, and any observations.
Monitoring and Efficacy Evaluation
Tumor Volume Measurement:
-
Measure the tumor length (L) and width (W) using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[3][4][5]
Serum Testosterone Measurement (ELISA):
-
Collect blood samples from the rats at specified time points.
-
Process the blood to obtain serum and store at -20°C or lower until analysis.
-
Use a commercially available rat testosterone ELISA kit.[6][7][8][9][10]
-
Follow the manufacturer's protocol for the assay, which typically involves:
-
Preparing standards and samples.
-
Incubating samples in antibody-coated microplate wells.
-
Washing the wells.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate and stopping the reaction.
-
Measuring the absorbance at 450 nm using a microplate reader.
-
-
Calculate the testosterone concentration based on the standard curve.
Serum PSA Measurement:
-
Collect and process blood samples to obtain serum as described for testosterone measurement.
-
Use a human PSA-specific ELISA kit, as the xenografts are of human origin.
-
Follow the manufacturer's protocol to determine serum PSA levels.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a rat xenograft model.
Data Presentation
Quantitative data from these studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 150.5 ± 12.3 | 1250.8 ± 105.2 | - | - |
| This compound (Dose 1) | 10 | 148.9 ± 11.8 | 450.2 ± 45.7 | 64.0 | <0.01 |
| This compound (Dose 2) | 10 | 152.1 ± 13.1 | 280.6 ± 30.1 | 77.6 | <0.001 |
Table 2: Pharmacodynamic Effects on Serum Hormones and PSA
| Treatment Group | Time Point | Mean Serum Testosterone (ng/mL) ± SEM | Percent Change from Baseline | Mean Serum PSA (ng/mL) ± SEM | Percent Change from Baseline |
| Vehicle Control | Day 0 | 4.5 ± 0.5 | - | 50.2 ± 5.1 | - |
| Day 28 | 4.2 ± 0.6 | -6.7 | 250.8 ± 25.3 | +399.6 | |
| This compound (Dose 1) | Day 0 | 4.6 ± 0.4 | - | 52.1 ± 4.8 | - |
| Day 28 | 0.2 ± 0.05 | -95.7 | 25.6 ± 3.1 | -50.9 | |
| This compound (Dose 2) | Day 0 | 4.4 ± 0.5 | - | 49.8 ± 5.3 | - |
| Day 28 | <0.1 | >-97.7 | 10.3 ± 1.5 | -79.3 |
Conclusion
The protocols and guidelines presented in these application notes provide a framework for the preclinical evaluation of this compound in rat xenograft models of prostate cancer. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for advancing the development of this promising therapeutic agent. Researchers should adapt and optimize these protocols based on their specific experimental needs and institutional guidelines.
References
- 1. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of this compound and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Enhancement of Subcutaneous First-Pass Metabolism Causes Nonlinear Pharmacokinetics of this compound after a Single Subcutaneous Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen deprivation in LNCaP prostate tumour xenografts induces vascular changes and hypoxic stress, resulting in promotion of epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound acetate | Kisspeptin | TargetMol [targetmol.com]
- 8. criver.com [criver.com]
- 9. mayo.edu [mayo.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Effects of TAK-448 on VCaP Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-448 is a potent kisspeptin analog that functions as a gonadotropin-releasing hormone (GnRH) receptor agonist.[1][2] By stimulating the GnRH receptor, this compound can suppress testosterone production, a key driver of prostate cancer growth.[3][4] VCaP (Vertebral-Cancer of the Prostate) cells are a human prostate cancer cell line derived from a vertebral metastasis.[5] This cell line is androgen-sensitive and expresses the androgen receptor, making it a clinically relevant model for studying the efficacy of hormonal therapies like this compound, particularly in the context of castration-resistant prostate cancer.[5] In-vitro studies have indicated that this compound may directly inhibit the proliferation of VCaP cells.[6][7]
These application notes provide a comprehensive overview of the methodologies used to evaluate the effects of this compound on VCaP cells, including detailed experimental protocols and data interpretation.
Data Presentation
The following tables summarize illustrative quantitative data on the effects of this compound on VCaP cells. This data is representative of expected outcomes based on the known mechanism of action of this compound.
Table 1: Dose-Dependent Effect of this compound on VCaP Cell Viability
| This compound Concentration (nM) | Percent Viability (relative to control) | Standard Deviation |
| 0 (Control) | 100% | 5.2 |
| 0.1 | 92% | 4.8 |
| 1 | 78% | 6.1 |
| 10 | 55% | 5.5 |
| 100 | 32% | 4.9 |
| 1000 | 15% | 3.7 |
Table 2: Effect of this compound on Key Signaling Proteins in VCaP Cells (Western Blot Densitometry)
| Protein | Treatment (100 nM this compound, 24h) | Fold Change (relative to control) | Standard Deviation |
| p-ERK1/2 | Control | 1.00 | 0.12 |
| This compound | 0.45 | 0.09 | |
| c-Fos | Control | 1.00 | 0.15 |
| This compound | 0.38 | 0.07 | |
| Androgen Receptor (AR) | Control | 1.00 | 0.10 |
| This compound | 0.62 | 0.11 | |
| β-Actin | Control | 1.00 | 0.05 |
| This compound | 1.00 | 0.06 |
Signaling Pathway
This compound, as a GnRH agonist, is expected to modulate intracellular signaling pathways downstream of the GnRH receptor in VCaP cells. The binding of this compound to the GnRH receptor, a G-protein coupled receptor, can lead to the activation of Gαi, which in turn inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP) levels. This can ultimately impact cell proliferation and survival pathways.
Caption: Proposed signaling pathway of this compound in VCaP cells.
Experimental Protocols
VCaP Cell Culture
This protocol outlines the standard procedure for culturing VCaP cells.
Materials:
-
VCaP cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of VCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium and centrifuge. Resuspend the cell pellet and split the cells into new flasks at a ratio of 1:3 to 1:6.
Caption: Workflow for VCaP cell culture and passaging.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of VCaP cells.
Materials:
-
VCaP cells
-
96-well cell culture plates
-
This compound
-
Complete growth medium
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed VCaP cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO or PBS, depending on the drug solvent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Caption: Workflow for the MTS cell viability assay.
Western Blotting
This protocol describes the detection of changes in protein expression in VCaP cells following treatment with this compound.
Materials:
-
VCaP cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-c-Fos, anti-AR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed VCaP cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for the specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Caption: Workflow for Western Blot analysis.
Conclusion
The provided protocols and illustrative data offer a framework for investigating the effects of this compound on VCaP prostate cancer cells. By utilizing these methods, researchers can assess the dose-dependent impact of this compound on cell viability and elucidate the underlying molecular mechanisms through the analysis of key signaling proteins. This information is crucial for the preclinical evaluation of this compound as a potential therapeutic agent for prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic profiles of investigational kisspeptin/metastin analogues, this compound and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the VCaP Androgen Independent Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound acetate | Kisspeptin | TargetMol [targetmol.com]
- 7. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, this compound, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Analysis of Tak-448
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for the pharmacokinetic (PK) analysis of Tak-448, a synthetic nonapeptide kisspeptin analog. This document includes detailed experimental protocols for the quantification of this compound in biological matrices, a guide to pharmacokinetic data analysis, and a summary of its known pharmacokinetic parameters.
Introduction to this compound
This compound is a potent agonist of the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54).[1] Kisspeptin and its receptor are key regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function. By acting on KISS1R in the hypothalamus, this compound stimulates the release of gonadotropin-releasing hormone (GnRH), which in turn leads to the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Continuous administration of this compound, however, leads to desensitization and downregulation of the HPG axis, resulting in a profound suppression of testosterone levels. This mechanism of action is being investigated for the treatment of hormone-dependent diseases such as prostate cancer.[2]
Pharmacokinetic Profile of this compound
Pharmacokinetic studies of this compound have been conducted in various species, including rats, dogs, and humans. The key pharmacokinetic parameters are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | t½ (h) | Reference |
| Rat | Subcutaneous | 0.1 mg/kg | 24.5 ± 4.5 | 0.25 | 1.1 ± 0.1 | [3] |
| 1 mg/kg | 234 ± 34 | 0.25 | 1.2 ± 0.1 | [3] | ||
| Dog | Subcutaneous | 0.1 mg/kg | 31.2 ± 5.6 | 0.5 | 1.9 ± 0.3 | [3] |
| 1 mg/kg | 298 ± 45 | 0.5 | 2.1 ± 0.2 | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life.
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Population | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | t½ (h) | Reference |
| Healthy Males | Single sc bolus | 0.01 mg | 0.45 ± 0.12 | 0.25 | 1.4 ± 0.2 | |
| 0.1 mg | 4.3 ± 1.1 | 0.25 | 1.8 ± 0.4 | |||
| 1 mg | 41.5 ± 10.2 | 0.5 | 2.3 ± 0.5 | |||
| Prostate Cancer Patients | 1-month sc depot | 12 mg | 1.2 ± 0.4 | 24 | - | |
| 24 mg | 2.5 ± 0.8 | 24 | - |
sc: subcutaneous. Data for Cmax and Tmax are presented as mean ± standard deviation. Half-life data was not available for the depot formulation in the provided context.
Experimental Protocols
Protocol 1: Bioanalytical Method for Quantification of this compound in Human Plasma
This protocol describes a highly sensitive and validated method for the quantification of this compound in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[4]
1. Materials and Reagents:
-
This compound reference standard
-
Tak-683 (internal standard, IS)
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Oasis WCX µElution plates (or equivalent polymer-based weak cation exchange solid-phase extraction plate)
-
UPLC BEH Phenyl column (or equivalent)
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition the SPE plate wells with 200 µL of methanol followed by 200 µL of water.
-
To 0.5 mL of human plasma, add a known concentration of the internal standard, Tak-683.
-
Load the plasma sample onto the conditioned SPE plate.
-
Wash the wells with 200 µL of 5% methanol in water.
-
Elute this compound and the IS with 50 µL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: UPLC BEH Phenyl, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.2 mL/min
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components. A typical starting condition would be 95% A, followed by a linear gradient to 95% B.
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: To be determined by direct infusion of the reference standard. As an example, for a peptide, this would involve selecting the precursor ion (e.g., [M+2H]2+ or [M+3H]3+) and optimizing the collision energy to obtain stable and intense product ions.
-
Tak-683 (IS): To be determined similarly.
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages to achieve maximum signal intensity.
-
4. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank human plasma.
-
The calibration range should encompass the expected concentrations in the study samples. A validated range of 5 pg/mL to 1000 pg/mL has been reported.[4]
-
Analyze calibration standards and QC samples alongside the study samples to ensure the accuracy and precision of the assay.
Protocol 2: Pharmacokinetic Data Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).[5][6]
1. Data Input:
-
Plasma concentration of this compound at various time points after administration.
-
Dose administered and route of administration.
2. Key Pharmacokinetic Parameters to be Determined:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration in the plasma concentration-time profile.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.
-
AUC0-t: From time zero to the last measurable concentration.
-
AUC0-inf: From time zero to infinity, calculated as AUC0-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.
-
-
t½ (Elimination Half-life): The time taken for the plasma concentration to decrease by half, calculated as 0.693 / λz.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time, calculated as Dose / AUC0-inf.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body, calculated as CL / λz.
3. Software:
-
Pharmacokinetic analysis can be performed using validated software such as Phoenix® WinNonlin®, R with appropriate packages, or other similar programs.
Visualizations
Caption: Experimental workflow for pharmacokinetic analysis of this compound.
Caption: Kisspeptin/KISS1R signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of disposition for this compound, a synthetic peptide of kisspeptin analog, in rats and dogs using the radiolabeled this compound suitable for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wada-ama.org [wada-ama.org]
- 6. Peptide SPE Method Development - Protocol - OneLab [onelab.andrewalliance.com]
Application Notes and Protocols for Studying the Anti-Tumor Activity of TAK-448
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the anti-tumor properties of TAK-448, a potent kisspeptin receptor (KISS1R) agonist. The protocols detailed below are intended for preclinical research using both in vitro and in vivo models relevant to hormone-sensitive cancers, such as prostate cancer.
Mechanism of Action
This compound is an analog of kisspeptin, a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1] Continuous administration of this compound leads to the downregulation of this axis, resulting in a significant reduction in testosterone levels.[1][2] This hormonal suppression is a primary mechanism of its anti-tumor activity in androgen-dependent cancers.[3] Additionally, preclinical studies suggest that this compound may also exert direct anti-proliferative effects on cancer cells.[3]
In Vitro Anti-Tumor Activity Assessment
Cell Line Selection
The VCaP (Vertebral-Cancer of the Prostate) cell line is a suitable model for in vitro studies of this compound.[4] This cell line expresses the androgen receptor (AR) and prostate-specific antigen (PSA), making it relevant for prostate cancer research.[4] VCaP cells also harbor the TMPRSS2-ERG gene fusion, a common genetic alteration in prostate cancer.[4]
Key In Vitro Assays
A variety of in vitro assays can be employed to assess the anti-tumor effects of this compound. A summary of recommended assays and their purpose is provided in the table below.
| Assay | Purpose | Endpoint Measurement | Recommended Cell Line |
| Cell Viability/Proliferation | To determine the direct effect of this compound on cancer cell growth. | Cell number, metabolic activity (e.g., MTT, WST-1), or DNA synthesis (e.g., BrdU). | VCaP |
| Apoptosis Assay | To investigate if this compound induces programmed cell death. | Caspase activity, Annexin V/PI staining by flow cytometry. | VCaP |
| Androgen Receptor Signaling | To assess the impact of this compound on AR activity. | PSA expression (qPCR or ELISA), AR nuclear translocation (immunofluorescence). | VCaP |
Protocol 1: In Vitro Cell Proliferation Assay (WST-1)
This protocol details the steps to assess the effect of this compound on the proliferation of VCaP cells using a WST-1 assay.
Materials
-
VCaP cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Charcoal-stripped serum (for hormone-deprivation studies)
-
This compound (stock solution in a suitable solvent, e.g., DMSO or water)[5]
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure
-
Cell Seeding:
-
Culture VCaP cells in complete growth medium to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium. A suggested concentration range to test is 0.1 nM to 10 µM.
-
For studies on direct effects, use medium with charcoal-stripped serum to minimize the influence of androgens.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only control wells.
-
Incubate the plate for 48 to 72 hours.[6]
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a visible color change is observed.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (media only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Expected Results
A dose-dependent decrease in cell viability is expected, from which an IC50 value can be calculated.
| Parameter | Expected Outcome |
| Cell Viability | Decreases with increasing concentrations of this compound. |
| IC50 | To be determined experimentally. |
In Vivo Anti-Tumor Activity Assessment
Animal Model Selection
An immunodeficient rat model (e.g., nude or SCID) is recommended for establishing VCaP xenografts.[7][8] Rats are a suitable second species for preclinical oncology studies and can accommodate larger tumor volumes for analysis.[9]
Key In Vivo Endpoints
| Endpoint | Method of Measurement | Frequency |
| Tumor Volume | Caliper measurements (Volume = 0.52 x Length x Width²) | 2-3 times per week |
| Body Weight | Standard animal scale | 2-3 times per week |
| Serum PSA | ELISA from blood samples | At baseline and study termination |
| Serum Testosterone | ELISA or LC-MS/MS from blood samples | At baseline and study termination |
Protocol 2: In Vivo VCaP Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a rat subcutaneous xenograft model.
Materials
-
Male immunodeficient rats (e.g., 6-8 weeks old)
-
VCaP cells
-
Matrigel
-
This compound
-
Vehicle control (e.g., sterile saline or as recommended for the specific formulation of this compound)
-
Calipers
-
Anesthesia
Procedure
-
Tumor Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
When tumors reach an average volume of 100-200 mm³, randomize the animals into treatment and control groups (n=8-10 animals per group).[10]
-
-
Treatment Administration:
-
Administer this compound via a clinically relevant route (e.g., subcutaneous or intravenous injection).
-
A suggested starting dose, based on previous rat studies, is in the range of 0.1 to 3 mg/kg, administered daily or as a sustained-release depot.[11][12] The optimal dose and schedule should be determined in preliminary studies.
-
Treat the control group with the vehicle only.
-
Continue treatment for a predefined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint size.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect terminal blood samples for PSA and testosterone analysis.
-
Excise the tumors and measure their weight. A portion of the tumor can be fixed for histological analysis or snap-frozen for molecular analysis.
-
Data Analysis
-
Compare the mean tumor growth rates between the this compound treated and control groups.
-
Analyze differences in final tumor weight.
-
Compare serum PSA and testosterone levels between the groups.
-
Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).
Expected Quantitative Results
| Parameter | Control Group | This compound Treated Group |
| Tumor Growth | Progressive increase in tumor volume. | Significant inhibition of tumor growth. |
| Final Tumor Weight | Higher. | Significantly lower. |
| Serum PSA Levels | Elevated and correlated with tumor volume.[13][14][15][16] | Significantly reduced. |
| Serum Testosterone | Normal physiological levels. | Castrate levels.[12] |
These protocols provide a framework for the preclinical evaluation of this compound's anti-tumor activity. Researchers should optimize these protocols based on their specific experimental goals and available resources.
References
- 1. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, this compound, for its anti-tumor efficacy in a rat xenograft model. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, this compound, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VCaP Cells [cytion.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, this compound, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. Tumor Repression of VCaP Xenografts by a Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of this compound and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Quantitative Model for the Dynamics of Serum Prostate-Specific Antigen as a Marker for Cancerous Growth: An Explanation for a Medical Anomaly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlation between Serum PSA and Cancer Volume in Prostate Glands of Different Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Longitudinal Magnetic Resonance Imaging-Based Assessment of Vascular Changes and Radiation Response in Androgen-Sensitive Prostate Carcinoma Xenografts under Androgen-Exposed and Androgen-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Testosterone Levels in Response to TAK-448 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-448 is an investigational oligopeptide analog of kisspeptin, a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] As a potent agonist of the kisspeptin receptor (GPR54), this compound exhibits a dual-phase effect on testosterone production, dependent on the mode of administration.[1][4] Acute or intermittent administration stimulates the HPG axis, leading to a transient increase in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone.[1][4] Conversely, continuous or sustained high-dose exposure leads to desensitization of the pituitary, suppressing gonadotropin release and causing a profound and sustained reduction in testosterone to castration levels.[1][5]
This unique pharmacological profile makes this compound a candidate for diverse therapeutic applications, from treating hypogonadotropic hypogonadism with intermittent dosing to managing hormone-dependent conditions like prostate cancer through continuous suppression.[6][7][8] Accurate and consistent monitoring of serum testosterone levels is therefore critical to evaluating the pharmacodynamic effects of this compound in both preclinical and clinical research.
These application notes provide a comprehensive overview of the methodologies for monitoring testosterone in response to this compound treatment, including its mechanism of action, expected quantitative changes in testosterone, and detailed laboratory protocols.
Mechanism of Action: The Role of this compound in the HPG Axis
This compound acts on kisspeptin neurons in the hypothalamus, which are primary regulators of Gonadotropin-Releasing Hormone (GnRH) neurons.[5][9] The differential effects of this compound are explained by its interaction with the GPR54 receptor.
-
Stimulatory Effect (Pulsatile/Intermittent Dosing): Low, intermittent doses of this compound mimic the natural pulsatile secretion of kisspeptin. This stimulates GnRH release from the hypothalamus, which in turn stimulates the pituitary gland to secrete LH and FSH. LH then acts on the Leydig cells in the testes to produce testosterone.[1][8]
-
Suppressive Effect (Continuous Dosing): Continuous or high-dose administration of this compound leads to a persistent activation of GPR54. This results in receptor internalization and desensitization, effectively down-regulating the HPG axis.[1][4] The suppression of GnRH pulses leads to a dramatic decrease in LH and FSH secretion, thereby reducing testosterone production to castrate levels.[1][5] This mechanism is distinct from GnRH antagonists which directly block pituitary GnRH receptors.[10]
Below is a diagram illustrating the signaling pathway of this compound.
Figure 1: this compound Signaling Pathway.
Data Presentation: Quantitative Testosterone Response to this compound
The following tables summarize the observed changes in serum testosterone levels in response to various this compound dosing regimens as reported in clinical studies.
Table 1: Testosterone Response in Healthy Male Subjects [1][2][3]
| Dosing Regimen | Dose | Observation Period | Peak Testosterone Change | Sustained Testosterone Level |
| Single Bolus SC | 0.01 - 6 mg/day | 48 hours | ~1.3 to 2-fold increase | Not Applicable |
| 2-hour SC Infusion | 0.01 - 6 mg/day | 48 hours | ~1.3 to 2-fold increase | Not Applicable |
| 14-day Continuous SC Infusion | > 0.1 mg/day | 14 days | Initial increase followed by drop below baseline by 60 hrs | Sustained below-castration level by Day 8 |
Table 2: Testosterone Response in Patients with Prostate Cancer (PC) [1][3]
| Dosing Regimen | Dose | Observation Period | Testosterone Level Achieved |
| 1-Month Depot SC Injection | 12 mg | 1 Month | < 20 ng/dL (in 1 of 2 GnRH-naïve patients) |
| 1-Month Depot SC Injection | 24 mg | 1 Month | < 20 ng/dL (in all 3 GnRH-naïve patients) |
Table 3: Testosterone Response in Men with Low Testosterone or Hypogonadotropic Hypogonadism [7][11]
| Dosing Regimen | Dose | Observation Period | Key Finding |
| Once Weekly SC | 0.3 µg | 4 Weeks | No significant desensitization observed |
| Once Weekly SC | 1.0 µg | 4 Weeks | Desensitization observed (trough levels below baseline) |
| Once Weekly SC | 3.0 µg | 4 Weeks | Desensitization observed (trough levels below baseline) |
| Twice Weekly SC | 0.1 µg | 4 Weeks | Desensitization observed |
| Twice Weekly SC | 0.3 µg | 4 Weeks | Desensitization observed |
Experimental Protocols
Accurate monitoring of testosterone requires standardized procedures for sample collection, handling, and analysis. Both immunoassay and mass spectrometry are common methods, with the latter being preferred for its higher sensitivity and specificity, especially at low concentrations.[12][13]
Below is a diagram illustrating a generalized experimental workflow for monitoring testosterone levels.
Figure 2: Experimental Workflow for Testosterone Monitoring.
Sample Collection and Handling
-
Patient Preparation: For accurate comparison with established normal values, a fasting morning (07:00-11:00) serum sample should be obtained.[2][14] Testosterone levels exhibit a diurnal rhythm, with peak levels in the morning.[12]
-
Blood Collection: Collect whole blood via venipuncture into a serum separator tube (SST) or a plain red-top tube without additives.[2]
-
Clotting and Centrifugation: Allow the blood to clot at room temperature for at least 30-60 minutes.[9] Centrifuge the sample at 1,000-2,000 x g for 15-20 minutes to separate the serum from the cells.[2][9]
-
Aliquoting and Storage: Immediately transfer the serum into a clean, labeled polypropylene tube.[7] Samples can be stored at 2-8°C for up to five days.[2] For long-term storage, samples should be frozen at -20°C or -80°C.[2][11] Avoid repeated freeze-thaw cycles.[2]
Protocol for Total Testosterone Measurement by ELISA
This protocol is based on a standard competitive ELISA format.
Materials:
-
Testosterone ELISA Kit (containing microplate, standards, enzyme conjugate, wash buffer, substrate, and stop solution)
-
Precision pipettes and tips
-
Microplate reader (450 nm)
-
Microplate washer (optional)
-
Distilled or deionized water
Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of wash buffer and enzyme conjugate as per the kit instructions.[8][11]
-
Standard and Sample Addition: Pipette 25 µL of each standard, control, and serum sample into the appropriate wells of the antibody-coated microplate in duplicate.[11]
-
Enzyme Conjugate Addition: Add 100 µL of the working Testosterone-HRP conjugate solution to each well.[11] Gently swirl the plate for 20-30 seconds to mix.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature (or as specified by the kit manufacturer).[8][11]
-
Washing: Aspirate the contents of the wells. Wash each well 3-5 times with 300-350 µL of 1X wash buffer. After the final wash, invert the plate and blot it firmly on absorbent paper to remove any residual liquid.[8][9]
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate for 15 minutes at room temperature in the dark.[11] A blue color will develop.
-
Stopping Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.[8][11]
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 10-15 minutes of adding the stop solution.[8][15]
-
Calculation: Calculate the average absorbance for each set of standards, controls, and samples. Generate a standard curve by plotting the mean absorbance for each standard against its concentration. Determine the testosterone concentration of the samples by interpolating their mean absorbance values from the standard curve.
Protocol for Total Testosterone Measurement by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for testosterone measurement. This is a generalized protocol and may require optimization based on the specific instrumentation used.
Materials:
-
LC-MS/MS system
-
Testosterone and stable isotope-labeled internal standard (e.g., d3-testosterone)
-
Extraction solvents (e.g., hexane, ethyl acetate, acetonitrile)
-
Mobile phase solvents (e.g., methanol, water with formic acid)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Standard and Sample Preparation:
-
Protein Precipitation & Liquid-Liquid Extraction (LLE):
-
Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.[1]
-
Chromatographically separate testosterone from other components on a C18 column.
-
Detect and quantify testosterone and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for testosterone (e.g., m/z 289 → 97) should be monitored.[4][16]
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the testosterone concentration in the unknown samples by comparing their peak area ratios to the calibration curve.
-
Conclusion
Monitoring testosterone levels is fundamental to understanding the pharmacodynamic profile of this compound. The choice of dosing regimen dictates whether a stimulatory or suppressive effect is achieved, and this must be verified through robust and accurate hormonal analysis. While immunoassays are widely available, LC-MS/MS is recommended for its superior accuracy, particularly when assessing the profound testosterone suppression induced by continuous this compound administration. Adherence to standardized pre-analytical and analytical protocols is essential for generating reliable data in drug development and clinical research settings.
References
- 1. mdpi.com [mdpi.com]
- 2. monobind.com [monobind.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sceti.co.jp [sceti.co.jp]
- 7. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 8. sceti.co.jp [sceti.co.jp]
- 9. assaygenie.com [assaygenie.com]
- 10. 4adi.com [4adi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Testosterone Levels Test: MedlinePlus Medical Test [medlineplus.gov]
- 13. thebms.org.uk [thebms.org.uk]
- 14. An Individualized Approach to Managing Testosterone Therapy in the Primary Care Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ibl-international.com [ibl-international.com]
- 16. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Delivery of TAK-448
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of TAK-448, a kisspeptin analog, for preclinical research in animal models. The information is compiled from publicly available research and is intended to serve as a comprehensive guide for in vivo studies.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize quantitative data from preclinical studies involving this compound administration.
Table 1: Subcutaneous (SC) Administration of this compound in Rats
| Parameter | Value | Species/Model | Source |
| Dosage Range | 0.1 - 10 mg/kg | Rat | [1] |
| Dosage (Anti-tumor) | 0.01, 0.03, 0.3, 3 mg/kg | Rat (VCaP xenograft) | |
| Administration | Single bolus injection | Rat | [1] |
| Vehicle (Suggested) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | N/A | |
| Needle Gauge | 23-25G | Rat | [2] |
| Max Volume/Site | 5 ml/kg | Rat | [2] |
| Injection Site | Dorsal surface, lateral thoracic region, lower abdomen | Rat | [3] |
Table 2: Intravenous (IV) Administration of this compound in Rats and Dogs
| Parameter | Value | Species/Model | Source |
| Administration | Bolus injection | Rat, Dog | [4] |
| Vehicle | Saline or other aqueous buffer | General | |
| Needle Gauge (Rat) | 25-27G (tail vein) | Rat | |
| Needle Gauge (Dog) | 20-22G (cephalic or saphenous vein) | Dog | [5] |
| Injection Site (Rat) | Lateral tail vein | Rat | |
| Injection Site (Dog) | Cephalic vein, lateral saphenous vein | Dog | [5] |
Table 3: Depot Formulation of this compound
| Parameter | Value | Species/Model | Source |
| Formulation Type | 1-month depot | Human (Prostate Cancer Patients) | [6] |
| Administration | Subcutaneous injection | Human | [6] |
| Note | Specific composition for preclinical models not detailed in sources. A general protocol is provided below. | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous or Intravenous Injection
This protocol describes the preparation of a this compound solution for administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Prepare the vehicle solution:
-
In a sterile vial, combine the required volumes of DMSO, PEG300, and Tween 80.
-
Vortex thoroughly to ensure a homogenous mixture.
-
Add the required volume of saline to the mixture.
-
Vortex again until the solution is clear and uniform.
-
-
Dissolve this compound:
-
Add the calculated amount of this compound powder to the prepared vehicle.
-
Vortex the vial until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the peptide.
-
-
Sterile Filtration (Optional but Recommended):
-
For intravenous administration, it is highly recommended to sterile filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
-
Storage:
-
Use the prepared solution immediately. If short-term storage is necessary, store at 2-8°C and protect from light. Refer to specific product datasheets for long-term storage recommendations.
-
Protocol 2: Subcutaneous (SC) Administration in Rats
This protocol details the procedure for subcutaneous injection of this compound in rats.
Materials:
-
Prepared this compound solution
-
Sterile insulin syringes (or 1 mL syringes) with a 23-25G needle[2]
-
Animal restraint device (optional)
-
70% Ethanol
-
Gauze pads
Procedure:
-
Animal Restraint: Manually restrain the rat, for example, by gently scruffing the loose skin on its back.
-
Site Preparation: Select an injection site on the dorsal surface, lateral thoracic region, or lower abdomen.[3] Swab the area with 70% ethanol and allow it to dry.
-
Injection:
-
Pinch the skin to form a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.[2]
-
Aspirate gently to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new site.
-
Inject the calculated volume of the this compound solution slowly. A small bleb may form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site with a gauze pad for a few seconds.
-
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: Intravenous (IV) Administration in Dogs
This protocol outlines the procedure for intravenous injection of this compound in dogs. This procedure should be performed by personnel trained in veterinary IV catheter placement and administration.
Materials:
-
Prepared and sterile-filtered this compound solution
-
IV catheter (20-22G)[5]
-
Clippers
-
Antiseptic scrub (e.g., chlorhexidine or povidone-iodine)
-
70% Isopropyl alcohol
-
Sterile saline flush
-
T-port or injection cap
-
Tape
-
Gauze
Procedure:
-
Animal Restraint: Have a trained assistant restrain the dog in a comfortable position (sternal or lateral recumbency) to provide access to the cephalic or saphenous vein.[5]
-
Catheter Placement:
-
Clip the fur over the selected vein.
-
Perform an aseptic preparation of the skin using an antiseptic scrub and alcohol.[5]
-
The assistant will occlude the vein proximal to the insertion site.
-
Insert the IV catheter into the vein. A flash of blood in the catheter hub confirms proper placement.
-
Advance the catheter into the vein and remove the stylet.
-
Secure the catheter in place with tape and attach a T-port or injection cap.
-
Flush the catheter with sterile saline to ensure patency.
-
-
Injection:
-
Swab the injection port with alcohol.
-
Slowly administer the calculated volume of the this compound solution.
-
Flush the catheter again with sterile saline to ensure the full dose is delivered.
-
-
Catheter Removal:
-
Once the administration is complete, the catheter can be removed.
-
Apply firm pressure to the venipuncture site with a gauze pad for several minutes to prevent hematoma formation.
-
-
Post-injection Monitoring: Monitor the animal for any signs of adverse reactions.
Protocol 4: General Protocol for Preparation of a Peptide Depot Formulation (for research purposes)
Note: A specific, validated depot formulation for preclinical research of this compound is not publicly available. This protocol is a general guideline for creating a peptide-loaded microsphere formulation using a polymer like PLGA (poly(lactic-co-glycolic acid)), a common method for creating injectable depots.[7] This should be considered a starting point for formulation development and will require optimization.
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid)) of a suitable molecular weight and lactide:glycolide ratio
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 1-5% w/v in water)
-
Deionized water
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (freeze-dryer)
Procedure (Double Emulsion Solvent Evaporation Method):
-
Primary Emulsion (w/o):
-
Dissolve this compound in a small volume of aqueous buffer to create the internal aqueous phase.
-
Dissolve the PLGA in DCM to create the oil phase.
-
Add the internal aqueous phase to the oil phase and homogenize or sonicate at high speed to create a stable water-in-oil (w/o) emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Add the primary emulsion to a larger volume of PVA solution (the external aqueous phase).
-
Homogenize or sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Evaporation:
-
Transfer the double emulsion to a larger beaker of deionized water and stir continuously with a magnetic stirrer for several hours to allow the DCM to evaporate. This will cause the PLGA to precipitate and form solid microspheres encapsulating the this compound.
-
-
Microsphere Collection and Washing:
-
Collect the hardened microspheres by centrifugation.
-
Wash the microspheres several times with deionized water to remove residual PVA and unencapsulated peptide.
-
-
Lyophilization:
-
Freeze-dry the washed microspheres to obtain a stable, dry powder.
-
-
Reconstitution and Administration:
-
Prior to injection, the lyophilized microspheres are reconstituted in a suitable vehicle (e.g., saline with a suspending agent like carboxymethyl cellulose).
-
The resulting suspension is then administered via subcutaneous injection.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. research.vt.edu [research.vt.edu]
- 4. Investigation of disposition for this compound, a synthetic peptide of kisspeptin analog, in rats and dogs using the radiolabeled this compound suitable for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.vt.edu [research.vt.edu]
- 6. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 7. Injectables and Depots to Prolong Drug Action of Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying KISS1R Activation by Tak-448: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kisspeptin receptor (KISS1R), a G protein-coupled receptor (GPCR), and its endogenous ligand, kisspeptin, are pivotal regulators of the hypothalamic-pituitary-gonadal axis and, consequently, reproductive function.[1] Dysregulation of the KISS1R signaling pathway is implicated in various reproductive disorders, making it a compelling target for therapeutic intervention. Tak-448 (also known as MVT-602) is a potent and full agonist of KISS1R, demonstrating high receptor-binding affinity and robust agonistic activity.[2][3] This document provides detailed application notes and protocols for quantifying the activation of KISS1R by this compound, offering a comprehensive guide for researchers in endocrinology, reproductive biology, and drug discovery.
Data Presentation: Quantitative Analysis of this compound Activity at KISS1R
The following table summarizes the key quantitative parameters defining the interaction of this compound with the KISS1R, facilitating a clear comparison of its binding and functional potencies.
| Parameter | Value | Description | Reference |
| IC50 | 460 pM | The half maximal inhibitory concentration, representing the concentration of this compound that displaces 50% of a radiolabeled ligand from KISS1R in a competitive binding assay. This value indicates the binding affinity of this compound to the receptor. | [2] |
| EC50 | 632 pM | The half maximal effective concentration, representing the concentration of this compound that produces 50% of the maximal response in a functional assay (e.g., calcium mobilization or inositol phosphate accumulation). This value indicates the potency of this compound as a KISS1R agonist. | [2] |
| Agonist Type | Full Agonist | This compound is capable of eliciting the maximum possible response from KISS1R, comparable to the endogenous ligand, kisspeptin. | [3] |
Signaling Pathways of KISS1R Activation
Upon binding of an agonist such as this compound, KISS1R initiates intracellular signaling cascades primarily through two well-characterized pathways: the canonical Gαq/11 pathway and the β-arrestin pathway.
1. Gαq/11 Signaling Pathway: KISS1R is predominantly coupled to the Gαq/11 family of G proteins.[4] Agonist binding induces a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5] DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates downstream targets, including members of the Mitogen-Activated Protein Kinase (MAPK) family like ERK1/2.[5]
2. β-Arrestin Signaling Pathway: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), KISS1R can also recruit β-arrestins.[4] This interaction not only mediates receptor desensitization and internalization but also initiates a distinct wave of signaling. β-arrestin can act as a scaffold for various signaling proteins, leading to the activation of pathways such as the ERK1/2 cascade, independent of G protein activation.[4]
KISS1R Signaling Pathways Activated by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro assays to quantify the activation of KISS1R by this compound.
Radioligand Binding Assay (Competitive Binding)
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to KISS1R, allowing for the determination of its binding affinity (Ki).
Workflow for Radioligand Binding Assay.
Materials:
-
HEK293 cells stably expressing human KISS1R
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Binding buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
[¹²⁵I]-Kisspeptin-10 (radioligand)
-
Unlabeled Kisspeptin-10 (for non-specific binding determination)
-
This compound
-
96-well plates
-
Glass fiber filters
-
Scintillation counter and fluid
Protocol:
-
Membrane Preparation:
-
Culture HEK293-KISS1R cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well in a final volume of 200 µL:
-
50 µL of cell membrane preparation (20-40 µg of protein).
-
50 µL of [¹²⁵I]-Kisspeptin-10 at a concentration near its Kd (e.g., 0.1 nM).
-
50 µL of binding buffer (for total binding), 1 µM unlabeled Kisspeptin-10 (for non-specific binding), or varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁶ M).
-
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold binding buffer.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following KISS1R activation by this compound, providing a measure of its functional potency (EC50).
Workflow for Calcium Mobilization Assay.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human KISS1R
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Probenecid
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating:
-
Seed the KISS1R-expressing cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM), 0.02% Pluronic F-127, and 2.5 mM probenecid in HBSS.
-
Aspirate the culture medium from the cells and add 100 µL of loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Calcium Measurement:
-
Wash the cells twice with 100 µL of HBSS containing 2.5 mM probenecid.
-
Add 100 µL of the same buffer to each well and incubate for 15 minutes at room temperature.
-
Place the plate in a fluorescence plate reader and establish a stable baseline fluorescence reading (Excitation: 494 nm, Emission: 516 nm).
-
Inject varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁷ M) into the wells and immediately begin recording the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence.
-
Plot the change in fluorescence against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Inositol Phosphate (IP) Accumulation Assay
This assay directly measures a product of the Gαq/11 signaling pathway, providing a robust method for quantifying KISS1R activation. The accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, is often measured in the presence of LiCl, which inhibits its further breakdown.
Workflow for Inositol Phosphate Accumulation Assay.
Materials:
-
HEK293 cells stably expressing human KISS1R
-
Inositol-free DMEM
-
[³H]-myo-inositol
-
Stimulation buffer (e.g., HBSS containing 10 mM LiCl)
-
This compound
-
Formic acid
-
Dowex AG1-X8 resin (formate form)
-
Ammonium formate solutions
-
Scintillation cocktail
Protocol:
-
Cell Labeling:
-
Plate HEK293-KISS1R cells in 24-well plates.
-
When cells are near confluency, replace the medium with inositol-free DMEM containing 1 µCi/mL [³H]-myo-inositol and incubate for 18-24 hours.
-
-
Stimulation:
-
Wash the cells twice with stimulation buffer.
-
Pre-incubate the cells with 450 µL of stimulation buffer for 15 minutes at 37°C.
-
Add 50 µL of varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁷ M) and incubate for 60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the stimulation buffer and lyse the cells by adding 1 mL of ice-cold 0.1 M formic acid.
-
Incubate on ice for 30 minutes.
-
Transfer the lysates to microcentrifuge tubes.
-
-
Chromatographic Separation:
-
Apply the lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove free [³H]-myo-inositol.
-
Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
-
Quantification and Analysis:
-
Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.
-
Plot the counts per minute (CPM) against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Alternatively, commercial HTRF-based IP-One assay kits can be used for a higher throughput and non-radioactive method.[6]
-
Conclusion
The protocols and data presented in this document provide a robust framework for the quantitative assessment of this compound's activity at the KISS1R. By employing these standardized assays, researchers can reliably characterize the pharmacological properties of this compound and other KISS1R modulators, facilitating the investigation of their therapeutic potential in reproductive health and disease. The detailed understanding of the underlying signaling pathways further aids in the interpretation of experimental results and the design of future studies.
References
- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Activated Inositol Phosphate, Substrate for Synthesis of Prostaglandylinositol Cyclic Phosphate (Cyclic PIP)—The Key for the Effectiveness of Inositol-Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eurofins Discoverx PathHunter eXpress KISS1R U2OS β-Arrestin GPCR Assay, | Fisher Scientific [fishersci.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Screening TAK-448 Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-448 is a potent and selective nonapeptide agonist of the Kisspeptin-1 receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54).[1] Kisspeptin and its receptor are key regulators of the hypothalamic-pituitary-gonadal (HPG) axis and have emerged as critical players in reproductive function and various hormone-dependent diseases.[2][3] Continuous administration of a KISS1R agonist like this compound leads to desensitization of the receptor and subsequent suppression of the HPG axis, resulting in reduced testosterone levels.[2] This mechanism of action makes this compound a promising therapeutic candidate for androgen-dependent conditions such as prostate cancer.
These application notes provide detailed protocols for a suite of cell-based assays to screen and characterize the activity of this compound. The described assays are designed to assess the compound's potency, efficacy, and downstream functional effects in relevant cellular contexts.
Mechanism of Action of this compound
This compound mimics the action of the endogenous ligand, kisspeptin, by binding to and activating KISS1R. KISS1R is a Gq-coupled receptor, and its activation initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] Downstream of these events, the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinase (ERK), is also observed.[4][7] In the context of prostate cancer, the sustained activation and subsequent desensitization of KISS1R by this compound can lead to an anti-proliferative effect in androgen-sensitive prostate cancer cells.[8][9]
Figure 1: this compound signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound activity based on published data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 460 pM | Not specified | [1][10] |
| EC50 | 632 pM | Not specified | [1][10] |
| In Vivo Efficacy | Greater anti-tumor effects than leuprolide | VCaP xenograft model | [11] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of KISS1R by this compound.
Figure 2: Intracellular calcium mobilization assay workflow.
Materials:
-
KISS1R-expressing cells (e.g., HEK293 or CHO cells stably transfected with KISS1R)
-
Black, clear-bottom 96-well microplates
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
Microplate reader with fluorescence detection and liquid handling capabilities (e.g., FlexStation 3)
Protocol:
-
Cell Seeding:
-
One day prior to the assay, seed the KISS1R-expressing cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer consisting of HBSS with 20 mM HEPES.
-
Prepare the Fluo-4 AM solution by dissolving it in DMSO to make a stock solution, and then dilute it in the loading buffer to the final working concentration (typically 1-5 µM). Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization. If using cells with active anion transporters, add probenecid (1-2.5 mM) to the loading buffer.
-
Aspirate the culture medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare a 2X concentrated stock solution of this compound in the loading buffer. Perform serial dilutions to generate a dose-response curve.
-
Using a microplate reader with a liquid handler, add 100 µL of the 2X this compound solutions to the corresponding wells of the cell plate.
-
-
Fluorescence Measurement:
-
Immediately after compound addition, measure the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds for at least 3-5 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
ERK Phosphorylation Assay
This assay quantifies the level of phosphorylated ERK (p-ERK) in response to KISS1R activation by this compound, typically using an ELISA-based method or Western blotting.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 3. karger.com [karger.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Single-Cell Analyses Reveal That KISS1R-Expressing Cells Undergo Sustained Kisspeptin-Induced Signaling That Is Dependent upon An Influx of Extracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, this compound, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound acetate | Kisspeptin | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, this compound, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of TAK-448 (MVT-602) in Female Infertility Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-448, also known as MVT-602, is a potent and selective synthetic nonapeptide agonist of the kisspeptin receptor (KISS1R).[1][2] Kisspeptin is a critical upstream regulator of the hypothalamic-pituitary-gonadal (HPG) axis, primarily stimulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[3][4] This, in turn, triggers the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which are essential for normal reproductive function, including follicular development and ovulation.[4]
This compound has demonstrated a more prolonged and potent pharmacodynamic profile compared to the native kisspeptin-54 (KP54), making it a promising therapeutic candidate for female infertility disorders characterized by deficient GnRH secretion, such as hypothalamic amenorrhea (HA).[1][3][5] It is also being investigated as a novel agent for triggering final oocyte maturation in assisted reproductive technologies (ART), such as in-vitro fertilization (IVF).[6][7]
Mechanism of Action
This compound acts as an agonist at the KISS1R, which is expressed on GnRH neurons in the hypothalamus.[3][4] Binding of this compound to KISS1R initiates a signaling cascade that leads to the depolarization of GnRH neurons and the pulsatile release of GnRH into the hypophyseal portal circulation. GnRH then stimulates the anterior pituitary gland to secrete LH and FSH, which act on the ovaries to promote follicular growth, steroidogenesis, and ultimately, ovulation.[4] The prolonged action of this compound compared to native kisspeptin is attributed to its increased potency and stability.[3][6]
Figure 1: Signaling pathway of this compound in the HPG axis.
Applications in Female Infertility Research
Treatment of Hypothalamic Amenorrhea (HA)
HA is a condition of anovulatory infertility characterized by reduced GnRH pulsatility.[8] Studies have shown that women with HA exhibit a heightened gonadotropin response to this compound compared to healthy women, suggesting a potential therapeutic role in restoring ovulation in this patient population.[8]
Oocyte Maturation in In-Vitro Fertilization (IVF)
This compound is being investigated as a trigger for final oocyte maturation in women undergoing controlled ovarian stimulation for IVF.[6][7] Its ability to induce an LH surge that more closely mimics the natural mid-cycle surge may offer advantages over traditional triggers like human chorionic gonadotropin (hCG), potentially reducing the risk of ovarian hyperstimulation syndrome (OHSS).[3][6]
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic data for this compound (MVT-602) from clinical studies in women.
Table 1: Pharmacokinetic Properties of this compound (MVT-602) in Healthy Women
| Parameter | Value | Reference |
| Administration | Single subcutaneous dose | [9] |
| Elimination Half-life | 1.3 - 2.2 hours | [9] |
Table 2: Pharmacodynamic Response to a Single Subcutaneous Dose of this compound (MVT-602) in Women
| Patient Population | Dose | Peak LH Rise (IU/L) | Time to Peak LH (hours) | LH AUC (IU·h/L) | Reference |
| Healthy Women | 0.03 nmol/kg | 5.6 (median) | 21.0 (median) | 169.0 | [1][8] |
| Women with HA | 0.03 nmol/kg | 17.8 (median) | 6.0 (median) | - | [8] |
| Healthy Women (with ovarian stimulation) | 3 µg | 82.4 (mean max change) | 24.8 | - | [9] |
Table 3: Ovulation Induction with this compound (MVT-602) in Healthy Women with Ovarian Stimulation
| Dose | Ovulation within 5 days | Reference |
| 0.1 µg | 75% | [6][9] |
| 0.3 µg | 82% | [6][9] |
| 1.0 µg | 88% | [6][9] |
| 3.0 µg | 100% | [6][9] |
| Placebo | 60% | [6][9] |
Experimental Protocols
Protocol 1: Evaluation of Gonadotropin Response to this compound in Women with Hypothalamic Amenorrhea
Objective: To assess the LH and FSH response to a single dose of this compound in women with HA compared to healthy controls.
Methodology:
-
Participant Recruitment: Recruit women diagnosed with HA and a cohort of healthy women in the early follicular phase of their menstrual cycle.
-
Drug Administration: Administer a single subcutaneous injection of this compound at a dose of 0.03 nmol/kg.[8]
-
Blood Sampling: Collect blood samples for hormone analysis at baseline and then at frequent intervals (e.g., every 30 minutes) for 24 hours, with an additional sample at 48 hours post-administration.[8]
-
Hormone Analysis: Measure serum concentrations of LH, FSH, and estradiol using validated immunoassays.
-
Data Analysis: Compare the peak amplitude, time to peak, and area under the curve (AUC) of the gonadotropin response between the HA and healthy women groups.
Figure 2: Experimental workflow for HA study.
Protocol 2: Assessment of this compound for Oocyte Maturation in an IVF Protocol
Objective: To evaluate the efficacy of this compound in triggering final oocyte maturation and ovulation in women undergoing controlled ovarian stimulation.
Methodology:
-
Participant Cohort: Recruit healthy women undergoing a minimal controlled ovarian stimulation protocol (e.g., recombinant FSH and a GnRH antagonist).[6]
-
Follicular Monitoring: Monitor follicular development via transvaginal ultrasound.
-
Trigger Administration: Once the dominant follicle reaches a mature size (e.g., ≥17 mm), randomize participants to receive a single subcutaneous dose of this compound (e.g., 0.1, 0.3, 1.0, or 3.0 µg), an active comparator (e.g., triptorelin 0.2 mg), or placebo.[6][9]
-
Hormone Monitoring: Monitor serum LH levels every 2-4 hours for the first 48 hours post-trigger, and then daily.
-
Ovulation Assessment: Confirm ovulation via transvaginal ultrasound.
-
Primary Endpoint: The primary outcome is the rate of ovulation within 5 days of trigger administration.
Figure 3: Experimental workflow for IVF oocyte maturation study.
Conclusion
This compound (MVT-602) represents a significant advancement in the modulation of the HPG axis for the treatment of female infertility. Its potent and prolonged agonistic activity at the KISS1R offers a promising therapeutic strategy for conditions of GnRH deficiency and a potentially safer and more physiological alternative for oocyte maturation in ART. The provided protocols and data serve as a foundation for further research and development of this novel compound in the field of reproductive medicine.
References
- 1. Kisspeptin receptor agonist has therapeutic potential for female reproductive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Use of kisspeptin to trigger oocyte maturation during in vitro fertilisation (IVF) treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Kisspeptin signaling in Oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocrine profile of the kisspeptin receptor agonist MVT-602 in healthy premenopausal women with and without ovarian st… [ouci.dntb.gov.ua]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Endocrine profile of the kisspeptin receptor agonist MVT-602 in healthy premenopausal women with and without ovarian stimulation: results from 2 randomized, placebo-controlled clinical tricals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing TAK-448 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of TAK-448 in in vitro assays. All quantitative data is summarized in clear tables, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective synthetic nonapeptide agonist of the Kisspeptin-1 receptor (KISS1R), also known as GPR54.[1][2] KISS1R is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is activated. In the context of the hypothalamic-pituitary-gonadal (HPG) axis, acute stimulation of KISS1R by this compound can lead to the release of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] However, continuous exposure to this compound leads to desensitization and downregulation of the HPG axis, resulting in suppressed testosterone levels.[3][4]
2. What are the recommended starting concentrations for in vitro assays?
Based on its high potency, a starting concentration range of 1 pM to 100 nM is recommended for most cell-based assays. The known IC50 and EC50 values can be used as a guide for dose-response experiments.
| Parameter | Value | Reference |
| IC50 | 460 pM | [1] |
| EC50 | 632 pM | [1] |
For initial screening, a logarithmic dilution series across this range is advisable.
3. How should I prepare and store this compound?
This compound is a white to off-white solid with good water solubility.[5]
| Solvent | Maximum Solubility | Reference |
| Water | 100 mg/mL (81.61 mM) | |
| DMSO | ≥ 100 mg/mL (77.80 mM) |
Stock Solution Preparation and Storage:
-
Powder: Store at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
-
In Solvent:
-
Prepare a concentrated stock solution in sterile water or DMSO.
-
Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
-
4. Is this compound stable in cell culture media?
Recommendations to minimize degradation:
-
Prepare fresh dilutions of this compound in your assay medium immediately before use.
-
For longer-term experiments, consider using serum-free media if your cell line permits.
-
If serum is required, heat-inactivation of the serum may reduce some proteolytic activity.
-
For critical long-term studies, it is advisable to perform a stability test by incubating this compound in the complete cell culture medium for the duration of the experiment and measuring its concentration or activity at different time points.
5. What cell lines are suitable for studying this compound's effects?
A variety of human cancer cell lines have been reported to express KISS1R and are therefore suitable for in vitro studies with this compound.
| Cell Line | Cancer Type | Reference |
| VCaP | Prostate Cancer | [9][10] |
| LNCaP | Prostate Cancer | |
| MCF-7 | Breast Cancer | |
| MDA-MB-231 | Breast Cancer | |
| HepG2 | Liver Cancer | |
| HeLa | Cervical Cancer | |
| SK-BR-3 | Breast Cancer | |
| HCT116 | Colon Cancer |
The choice of cell line should be guided by the specific research question. It is always recommended to verify KISS1R expression in the selected cell line at the protein level (e.g., by Western blot or flow cytometry).
6. Are there known off-target effects of this compound?
In a clinical study, this compound was found to be specific for the GnRH/LH axis, with no significant changes observed in other hormones like prolactin, TSH, or corticotrophin.[3] This suggests a high degree of specificity for the KISS1R. However, comprehensive off-target binding screens against a wide panel of receptors and enzymes are not publicly available. For experiments where off-target effects are a major concern, it is advisable to include appropriate controls, such as a KISS1R-negative cell line or the use of a KISS1R antagonist.
Troubleshooting Guides
Problem 1: No or low response to this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration | Verify calculations and dilution series. Perform a wide dose-response curve (e.g., 1 pM to 1 µM) to determine the optimal concentration for your specific assay and cell line. |
| Degradation of this compound | Prepare fresh stock solutions and working dilutions. Avoid repeated freeze-thaw cycles. Minimize the time between dilution and application to cells. Consider performing a stability check of this compound in your specific assay medium. |
| Low or absent KISS1R expression | Confirm KISS1R expression in your cell line using Western blot, qPCR, or flow cytometry. If expression is low, consider using a different cell line with higher expression or a transient overexpression system. |
| Suboptimal assay conditions | Optimize assay parameters such as cell density, incubation time, and serum concentration. Ensure that the assay readout is sensitive enough to detect the expected response. |
| Cell health | Ensure cells are healthy and in the logarithmic growth phase. High passage numbers can sometimes lead to altered receptor expression or signaling. |
Problem 2: High background or variability in the assay.
| Possible Cause | Troubleshooting Step |
| Peptide sticking to plasticware | Use low-protein-binding microplates and pipette tips. Pre-coating plates with a blocking agent like BSA may help in some assays. |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS or media to maintain a humidified environment. |
| Assay reagent variability | Prepare fresh reagents and ensure they are thoroughly mixed before use. Use a consistent protocol for all steps of the assay. |
| Serum protein interference | If using serum, be aware that this compound may bind to serum proteins, reducing its free concentration.[11] Consider reducing the serum concentration or using serum-free media if possible. |
Experimental Protocols
Cell Viability/Proliferation Assay (Based on VCaP cells)
This protocol is adapted from studies on androgen-sensitive prostate cancer cells.[9]
-
Cell Seeding: Seed VCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in their recommended growth medium. Allow cells to adhere for 24 hours.
-
Starvation (Optional): To reduce the influence of growth factors in the serum, you can replace the growth medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium for 12-24 hours before treatment.
-
Treatment: Prepare a serial dilution of this compound in the appropriate assay medium. A suggested concentration range is 1 pM to 1 µM. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., water or DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a standard cell viability reagent such as MTT, MTS, or a resazurin-based assay (e.g., alamarBlue™). Follow the manufacturer's protocol for the chosen reagent.
-
Data Analysis: Measure the absorbance or fluorescence according to the assay instructions. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Calcium Flux Assay
This is a general protocol for measuring intracellular calcium mobilization upon KISS1R activation.
-
Cell Seeding: Seed KISS1R-expressing cells (e.g., VCaP, HEK293-KISS1R) in a black-walled, clear-bottom 96-well plate. Allow cells to form a confluent monolayer.
-
Dye Loading: Prepare a calcium indicator dye solution (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This usually involves dissolving the dye in DMSO and then diluting it in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.
-
Washing: Gently wash the cells 2-3 times with the physiological buffer to remove excess dye.
-
Baseline Measurement: Add fresh buffer to the wells and measure the baseline fluorescence using a plate reader equipped with the appropriate filters for the chosen dye.
-
Stimulation: Prepare a concentrated solution of this compound. Using the plate reader's injection system, add this compound to the wells while continuously measuring the fluorescence. A final concentration in the range of 1 nM to 100 nM should elicit a strong response.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence after stimulation is the primary readout. Plot a dose-response curve of the peak fluorescence against the this compound concentration to determine the EC50.
Visualizations
KISS1R Signaling Pathway
Caption: Simplified KISS1R signaling pathway activated by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for a typical cell viability assay with this compound.
Troubleshooting Logic for Low/No Response
Caption: A logical flow for troubleshooting low or no response in this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologic profiles of investigational kisspeptin/metastin analogues, this compound and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 10. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, this compound, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tak-448 (Relugolix)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Tak-448 (Relugolix). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Relugolix)?
This compound, also known as Relugolix, is a nonpeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It competitively binds to GnRH receptors in the pituitary gland, which in turn reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This suppression of the hypothalamic-pituitary-gonadal axis leads to a decrease in testosterone production in males and estrogen production in females.[3]
Q2: Has this compound (Relugolix) been screened for off-target activities?
Yes, preclinical safety pharmacology studies have been conducted to assess the potential for off-target effects. These studies are designed to identify interactions with other receptors, enzymes, and transporters that are not the intended therapeutic target.
Q3: What are the known molecular off-target effects of this compound (Relugolix)?
Based on available data, this compound (Relugolix) has been shown to have the following potential off-target effects:
-
Inhibition of Tachykinin NK2 Receptors: In a secondary pharmacology study, a 10 μM concentration of relugolix resulted in a 55% inhibition of human tachykinin NK2 receptors.[4]
-
Induction of Cytochrome P450 Enzymes: Relugolix has been identified as an inducer of Cytochrome P450 3A (CYP3A) and Cytochrome P450 2B6 (CYP2B6).[5]
-
Inhibition of Drug Transporters: Relugolix is an inhibitor of Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp).[5]
Q4: What is the selectivity of this compound (Relugolix) for the human GnRH receptor compared to other species?
Relugolix exhibits high selectivity for the human and monkey GnRH receptors. In vitro studies have shown a significantly lower binding affinity for the rat GnRH receptor, with a 19,000 to 24,000-fold reduction in affinity compared to monkey and human receptors, respectively.[4]
Troubleshooting Guides
Issue 1: Unexpected Phenotypes in In Vitro or In Vivo Models
Potential Cause: Off-target activity of this compound (Relugolix).
Troubleshooting Steps:
-
Consider Tachykinin NK2 Receptor Inhibition: If your experimental system expresses tachykinin NK2 receptors, the observed phenotype could be related to their inhibition by relugolix, especially at higher concentrations.
-
Evaluate Drug Metabolism: If you are using a complex in vitro system (e.g., co-cultures with hepatocytes) or an in vivo model, consider the potential impact of CYP3A and CYP2B6 induction by relugolix on other compounds in your system.
-
Assess Drug Transport: If your model involves the transport of substrates for BCRP or P-gp, inhibition by relugolix could alter their intracellular concentrations and lead to unexpected results.
-
Dose-Response Analysis: Conduct a thorough dose-response analysis to distinguish between on-target and potential off-target effects. Off-target effects may only become apparent at higher concentrations.
-
Use of a Negative Control: If possible, use a structurally related but inactive compound as a negative control to help differentiate specific off-target effects from non-specific cellular toxicity.
Issue 2: Discrepancies in Efficacy Between Humanized and Standard Rodent Models
Potential Cause: Species-specific differences in GnRH receptor affinity.
Troubleshooting Steps:
-
Confirm Receptor Affinity: Be aware that this compound (Relugolix) has a significantly lower affinity for the rat GnRH receptor compared to the human receptor.[4]
-
Utilize Humanized Models: For in vivo studies, consider using human GnRH receptor knock-in mouse models to more accurately reflect the on-target pharmacology in humans.[6]
-
Adjust Dosing Regimen: If using standard rodent models, higher doses may be required to achieve the desired level of on-target GnRH receptor antagonism. However, be mindful that this may also increase the likelihood of observing off-target effects.
Data Presentation
Table 1: On-Target and Off-Target Activity of this compound (Relugolix)
| Target | Activity | Species | IC50 / % Inhibition | Notes |
| GnRH Receptor | Antagonist | Human | 0.12 nM | High-affinity binding.[4] |
| GnRH Receptor | Antagonist | Monkey | 0.15 nM | High-affinity binding.[4] |
| GnRH Receptor | Antagonist | Rat | 2900 nM | Low-affinity binding.[4] |
| Tachykinin NK2 Receptor | Inhibitor | Human | 55% inhibition at 10 µM | The approximate IC50 is 134 times the Cmax in humans at the recommended dosing regimen.[4] |
Table 2: Effects of this compound (Relugolix) on Drug Metabolism and Transport
| Protein | Effect | Notes |
| Cytochrome P450 3A (CYP3A) | Inducer | May affect the metabolism of co-administered drugs that are substrates of CYP3A.[5] |
| Cytochrome P450 2B6 (CYP2B6) | Inducer | May affect the metabolism of co-administered drugs that are substrates of CYP2B6.[5] |
| Breast Cancer Resistance Protein (BCRP) | Inhibitor | May increase the plasma concentrations of co-administered drugs that are substrates of BCRP.[5] |
| P-glycoprotein (P-gp) | Inhibitor | May increase the plasma concentrations of co-administered drugs that are substrates of P-gp.[5] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GnRH Receptor Affinity
Objective: To determine the binding affinity (IC50) of this compound (Relugolix) for the GnRH receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human, monkey, or rat GnRH receptor (e.g., CHO cells).
-
Radioligand: Use a suitable radiolabeled GnRH receptor antagonist (e.g., [125I]-labeled antagonist).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl buffer containing BSA and protease inhibitors).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound (Relugolix).
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Enzyme Induction Assay (e.g., for CYP3A4)
Objective: To assess the potential of this compound (Relugolix) to induce the expression of CYP enzymes.
Methodology:
-
Cell Culture: Culture human hepatocytes or a suitable hepatic cell line (e.g., HepaRG cells).
-
Treatment: Treat the cells with various concentrations of this compound (Relugolix), a positive control inducer (e.g., rifampicin for CYP3A4), and a vehicle control for a specified period (e.g., 48-72 hours).
-
Endpoint Measurement:
-
mRNA Expression: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target CYP enzyme.
-
Enzyme Activity: Incubate the treated cells with a specific probe substrate for the target CYP enzyme (e.g., midazolam for CYP3A4) and measure the formation of the corresponding metabolite using LC-MS/MS.
-
-
Data Analysis: Compare the mRNA expression levels or enzyme activity in the this compound (Relugolix)-treated cells to the vehicle control to determine the fold induction.
Visualizations
Caption: On-target effect of this compound (Relugolix) on the GnRH signaling pathway.
Caption: Experimental workflow for identifying potential off-target effects.
Caption: Logical relationship of this compound's on-target and potential off-target effects.
References
- 1. Clinical Review - Relugolix (Orgovyx) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Relugolix Monograph for Professionals - Drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Relugolix | C29H27F2N7O5S | CID 10348973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Suppression of the hypothalamic-pituitary-gonadal axis by TAK-385 (relugolix), a novel, investigational, orally active, small molecule gonadotropin-releasing hormone (GnRH) antagonist: studies in human GnRH receptor knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TAK-448 (Sapanisertib) in Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the dual mTORC1/mTORC2 inhibitor, TAK-448 (Sapanisertib), in cancer models.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and recommended solutions.
1.1 Issue: Reduced or Lack of Response to this compound in Cancer Cell Lines
| Potential Cause | Recommended Troubleshooting Steps |
| Intrinsic Resistance: | |
| PI3K/Akt Pathway Activation: | - Western Blot Analysis: Screen for elevated levels of phosphorylated Akt (p-Akt at Ser473 and Thr308), and downstream effectors like p-GSK3β. - Genetic Sequencing: Analyze for activating mutations in PIK3CA or loss-of-function mutations in PTEN. |
| MAPK Pathway Activation: | - Western Blot Analysis: Assess the phosphorylation status of MEK and ERK to identify compensatory activation. |
| Upregulation of Receptor Tyrosine Kinases (RTKs): | - RT-qPCR or Proteomics: Profile the expression levels of RTKs such as EGFR, HER2, and IGF-1R. |
| Acquired Resistance: | |
| Development of Resistant Clones: | - Generate Resistant Cell Line: Culture cells in the presence of gradually increasing concentrations of this compound over an extended period. - Single-Cell Cloning: Isolate and expand single clones to study heterogeneous resistance mechanisms. |
| Increased Drug Efflux: | - Efflux Pump Inhibitor Co-treatment: Treat cells with known ABC transporter inhibitors (e.g., verapamil for P-glycoprotein) in combination with this compound to see if sensitivity is restored. |
| Induction of Autophagy: | - Western Blot Analysis: Monitor levels of autophagy markers like LC3-II and p62. - Autophagy Inhibitor Co-treatment: Use autophagy inhibitors such as chloroquine or 3-methyladenine (3-MA) in combination with this compound. |
1.2 Issue: Inconsistent Results in Cell Viability Assays
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Solubility and Stability: | - Solvent Selection: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and dilute fresh for each experiment. - Working Concentration: Avoid precipitation by not exceeding the recommended final DMSO concentration in your cell culture media (typically <0.5%). - Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Assay-Specific Issues: | - Assay Choice: For long-term experiments, consider using assays that are less dependent on metabolic activity, which can be altered by mTOR inhibition (e.g., crystal violet staining or cell counting). - Seeding Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. - Incubation Time: Standardize the incubation time with this compound and the viability reagent. |
| Off-Target Effects: | - Dose-Response Curve: Perform a wide range of concentrations to identify a specific inhibitory window. - Control Experiments: Include a structurally unrelated mTOR inhibitor to confirm that the observed effects are on-target. |
1.3 Issue: Difficulty in Interpreting Western Blot Data
| Potential Cause | Recommended Troubleshooting Steps |
| Poor Antibody Performance: | - Antibody Validation: Use antibodies previously validated for detecting the specific phosphorylated and total proteins of the mTOR pathway. - Positive/Negative Controls: Include cell lysates from sensitive and resistant cell lines, or cells treated with a known activator/inhibitor of the pathway. |
| Suboptimal Signal: | - Loading Amount: Ensure sufficient protein is loaded (typically 20-40 µg of total protein). - Transfer Efficiency: Optimize transfer conditions, especially for large proteins like mTOR. - Blocking: Use an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) to reduce background. |
| Pathway Feedback Loops: | - Time-Course Experiment: Analyze protein phosphorylation at different time points after this compound treatment to capture dynamic changes in the signaling pathway. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to this compound?
A1: The primary mechanisms of resistance to this compound involve the activation of bypass signaling pathways that circumvent mTOR inhibition. The most well-documented is the hyperactivation of the PI3K/Akt pathway, often through activating mutations in PIK3CA or loss of the tumor suppressor PTEN.[1] Compensatory activation of the MAPK/ERK pathway has also been implicated. Additionally, increased drug efflux and the induction of pro-survival autophagy can contribute to reduced drug efficacy.[2][3]
Q2: How can I overcome resistance mediated by the PI3K/Akt pathway?
A2: A promising strategy is combination therapy. Preclinical and clinical studies have shown that combining this compound with other targeted agents can be effective. For instance, combination with the PI3Kα inhibitor TAK-117 has shown synergistic effects in bladder cancer models.[4] In clinical trials, combining sapanisertib with metformin has shown activity in patients with PTEN mutations.[1][5]
Q3: What is the rationale for combining this compound with metformin?
A3: Metformin activates AMP-activated protein kinase (AMPK), which can inhibit mTORC1 signaling upstream of TSC2. This provides a complementary mechanism to inhibit the mTOR pathway.[1] Clinical data suggests this combination is particularly effective in tumors with PTEN loss, where the PI3K/Akt pathway is highly active.[1][5][6]
Q4: Can autophagy be a target to overcome this compound resistance?
A4: Yes, autophagy can act as a survival mechanism for cancer cells under the stress of mTOR inhibition.[2][3] If you observe markers of increased autophagy (e.g., increased LC3-II/LC3-I ratio) upon this compound treatment, co-treatment with an autophagy inhibitor like chloroquine may restore sensitivity.
Q5: Are there any known off-target effects of this compound that I should be aware of in my experiments?
A5: Sapanisertib is a highly selective mTOR kinase inhibitor, but like most kinase inhibitors, it can have some off-target activities at higher concentrations. It has been shown to inhibit other PI3K family kinases, although with much lower potency (e.g., IC50 for PI3Kα is >200-fold higher than for mTOR).[5] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects.
III. Quantitative Data Summary
Table 1: Preclinical Efficacy of Sapanisertib (this compound) in Cancer Models
| Cancer Type | Model | Sapanisertib (this compound) Treatment | Outcome | Reference |
| Breast Cancer | ZR-75-1 Xenograft | 0.3 mg/kg/day (oral) | Tumor growth inhibition | [5] |
| Prostate Cancer | PC3 cells | 0.1 µM (in vitro) | 50% inhibition of cell growth (EC50) | [1] |
| Bladder Cancer | RT4 Xenograft | 0.6 mg/kg (5 days on/2 days off) or 1 mg/kg daily | Significant tumor growth inhibition | [7] |
| Pancreatic Neuroendocrine Tumors (PNET) | Everolimus-resistant PDX | Not specified | Tumor shrinkage in most everolimus-resistant tumors | [8] |
Table 2: Clinical Efficacy of Sapanisertib (this compound) in Combination Therapies
| Combination | Cancer Type(s) | Patient Population | Objective Response Rate (ORR) / Disease Control Rate (DCR) | Key Biomarker Findings | Reference |
| Sapanisertib + Metformin | Advanced Solid Tumors | Refractory to standard treatment | PR: 17%, DCR: 63% | 3 out of 4 patients with PR had PTEN mutations. | [1][5][6] |
| Sapanisertib + Ziv-aflibercept | Advanced Solid Tumors | Heavily pre-treated | PR: 4%, DCR: 78% | Responses observed in patients with AKT1 E17K and dual TSC1 mutations. | [9] |
| Sapanisertib + Paclitaxel | Metastatic Urothelial Carcinoma | Previously treated | ORR: 18.2%, DCR: 50% | No NFE2L2 mutations found in responders. | [10] |
| Sapanisertib + Paclitaxel | Endometrial Cancer | Advanced, recurrent, or persistent | ORR: 24.4% | - | [11] |
IV. Experimental Protocols
4.1 Protocol: Generation of this compound Resistant Cell Lines
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Repeat Escalation: Continue this stepwise increase in drug concentration. This process can take several months.
-
Establishment of Resistant Line: A resistant cell line is generally considered established when it can proliferate in a this compound concentration that is at least 5- to 10-fold higher than the initial IC50 of the parental line.
-
Characterization: Regularly assess the IC50 of the evolving cell population to monitor the development of resistance. Once established, perform single-cell cloning to isolate and characterize individual resistant clones.
4.2 Protocol: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and any combination agents). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
4.3 Protocol: Western Blot for mTOR Pathway Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to their respective total protein levels.
V. Mandatory Visualizations
Caption: this compound (Sapanisertib) signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of sapanisertib (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual mTOR1/2 Inhibitor Sapanisertib (FTH-003/TAK-228) in Combination With Weekly Paclitaxel in Patients With Previously Treated Metastatic Urothelial Carcinoma: A Phase II Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized phase 2 study of sapanisertib in combination with paclitaxel versus paclitaxel alone in women with advanced, recurrent, or persistent endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from Tak-448 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tak-448.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments, helping you interpret unexpected results and identify potential next steps.
| Question | Possible Explanation | Recommended Action |
| Q1: After an initial increase, why do I observe a paradoxical decrease in LH and testosterone levels with continuous this compound administration? | This is the expected pharmacological effect of this compound.[1][2] As a potent KISS1R agonist, continuous exposure leads to receptor desensitization and internalization, down-regulating the hypothalamic-pituitary-gonadal (HPG) axis.[2] | This is the intended mechanism for achieving testosterone suppression. Continue with your experimental time course to observe the sustained suppressive effects. |
| Q2: I am seeing a less potent testosterone suppression than expected based on published data. | Several factors could contribute to this, including the animal model, age, and hormonal status of the animals. The formulation and route of administration of this compound are also critical for maintaining the continuous exposure needed for HPG axis suppression. | Verify the dose and administration method. For continuous suppression, subcutaneous osmotic pumps or frequent injections are necessary.[1] Ensure the stability of your this compound formulation. Consider a dose-response study in your specific animal model to establish the optimal concentration. |
| Q3: My in vitro results show a direct anti-proliferative effect on cancer cells, which seems independent of hormonal pathways. Is this expected? | While the primary mechanism of this compound is through the HPG axis, some in vitro evidence suggests a potential for direct, hormone-independent effects on cancer cell proliferation.[3] The EC50 for this direct effect is likely much higher than that for the hormone-dependent pathway.[3] | This is an interesting and potentially significant finding. To confirm this, you can use cells that do not express KISS1R or use a KISS1R antagonist in your experiments. Further investigation into the signaling pathways involved is warranted. |
| Q4: I am observing unexpected effects on non-reproductive tissues or systems. | While clinical trials have reported only mild adverse events, comprehensive preclinical off-target screening data for this compound is not widely published.[4] Kisspeptin receptors are present in various non-reproductive tissues, and off-target effects, though not prominent, cannot be entirely ruled out. | Document the observed effects carefully. Conduct a literature search for kisspeptin receptor expression in the affected tissues. Consider including additional control groups in your study to investigate these effects further. |
| Q5: In my embryology studies, this compound seems to have a negative impact on blastocyst development, which is contrary to its role in promoting oocyte maturation. | This paradoxical effect has been observed with kisspeptin. While it can enhance oocyte maturation, it may also increase apoptosis in hatched blastocysts. | This highlights the complex and context-dependent roles of kisspeptin signaling. For studies on early embryonic development, consider the timing and duration of this compound exposure carefully. It may be beneficial to limit exposure to the oocyte maturation phase. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What is the mechanism of action of this compound? | This compound is a potent and full agonist of the kisspeptin receptor (KISS1R).[5] Acute administration stimulates the release of gonadotropin-releasing hormone (GnRH), leading to a transient increase in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone.[1][6] However, continuous or chronic administration leads to desensitization of KISS1R, resulting in sustained suppression of the HPG axis and a reduction of testosterone to castration levels.[1][2] |
| Q2: What are the key differences between this compound and GnRH agonists/antagonists? | Unlike GnRH agonists, which directly target the GnRH receptor, this compound acts upstream on the KISS1R. While both continuous GnRH agonist and this compound administration lead to testosterone suppression, this compound has been shown to induce a more rapid and profound reduction in testosterone and PSA levels in rat models compared to the GnRH agonist leuprolide.[1][7] Unlike GnRH antagonists which immediately block the GnRH receptor, this compound initially stimulates the HPG axis before inducing suppression. |
| Q3: What is the pharmacokinetic profile of this compound? | In rats and dogs, subcutaneously administered this compound is rapidly absorbed and distributed.[8] It is extensively metabolized and primarily excreted in the urine.[8] In humans, the terminal elimination half-life is between 1.4 and 5.3 hours.[4] |
| Q4: What are the common adverse events observed in clinical trials? | In phase 1 studies with healthy males and prostate cancer patients, this compound was generally well-tolerated. The reported adverse events were primarily mild (Grades 1-2).[4] |
| Q5: In which experimental models has this compound been tested? | This compound has been evaluated in various preclinical and clinical settings, including in vitro cell proliferation assays, in vivo studies in male rats, and Phase 1 and 2 clinical trials in healthy volunteers and patients with prostate cancer, low testosterone, and hypogonadotropic hypogonadism.[4][5][9] Rat prostate cancer xenograft models used include the JDCaP and VCaP models.[7][10] |
Data Presentation
Table 1: Pharmacodynamic Effects of Continuous Subcutaneous Administration of this compound in Male Rats
| Parameter | Dosage (this compound) | Observation | Time to Effect | Reference |
| Plasma Testosterone | ≥10 pmol/h (approx. 0.7 nmol/kg/day) | Reduction to castrate levels | 3-7 days | [1] |
| Prostate and Seminal Vesicle Weights | ≥10 pmol/h (approx. 0.7 nmol/kg/day) | Reduction to castrate levels | 4 weeks | [1] |
Table 2: Anti-Tumor Efficacy of this compound in a Rat VCaP Xenograft Model
| Treatment | Dosage | Effect on PSA Levels | Reference |
| This compound-SR (1M) | Not specified | Better PSA control than leuprolide | [10] |
| This compound | 0.01 - 3 mg/kg | Greater anti-tumor effects | [5] |
Table 3: Hormonal Effects of this compound in Humans (Phase 1 Study)
| Administration | Dosage | Effect on Testosterone | Time to Effect | Reference |
| Single bolus or 2-hour infusion | 0.01 - 6 mg/d | ~1.3 to 2-fold increase | By 48 hours | [4] |
| 14-day continuous infusion | >0.1 mg/d | Drop to below-baseline values | By 60 hours | [4] |
| 14-day continuous infusion | >0.1 mg/d | Sustained below-castration level | By day 8 | [4] |
| 1-month depot (prostate cancer patients) | 12 or 24 mg | Decrease to <20 ng/dL | Within the first month | [4] |
Experimental Protocols
1. Continuous Subcutaneous Administration in Rats for HPG Axis Suppression
-
Objective: To achieve sustained suppression of testosterone levels.
-
Animal Model: Adult male rats.
-
Drug Formulation: this compound dissolved in a suitable vehicle (e.g., sterile water or saline).
-
Administration:
-
Load osmotic mini-pumps with the this compound solution to deliver a continuous dose of ≥10 pmol/h.
-
Surgically implant the mini-pumps subcutaneously in the dorsal region of the rats under anesthesia.
-
-
Monitoring:
-
Collect blood samples at baseline and at regular intervals (e.g., daily for the first week, then weekly) to measure plasma testosterone and LH levels.
-
At the end of the study (e.g., 4 weeks), euthanize the animals and collect reproductive organs (prostate, seminal vesicles) for weight measurement.
-
-
Reference: [1]
2. Evaluation of Anti-Tumor Efficacy in a Rat Prostate Cancer Xenograft Model
-
Objective: To assess the anti-tumor activity of this compound.
-
Animal Model: Male rats with subcutaneously implanted VCaP or JDCaP prostate cancer cells.
-
Drug Formulation: this compound formulated for sustained release (e.g., this compound-SR(1M)) or for regular injection.
-
Administration:
-
For sustained release, administer a single subcutaneous injection of the depot formulation.
-
For regular injections, administer this compound subcutaneously at specified doses (e.g., 0.01-3 mg/kg) at regular intervals (e.g., daily or as determined by pharmacokinetic studies).
-
-
Monitoring:
-
Measure tumor volume at regular intervals using calipers.
-
Collect blood samples to measure serum PSA and testosterone levels.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound via the KISS1R.
References
- 1. Pharmacologic profiles of investigational kisspeptin/metastin analogues, this compound and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, this compound, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound acetate | Kisspeptin | TargetMol [targetmol.com]
- 7. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, this compound, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of disposition for this compound, a synthetic peptide of kisspeptin analog, in rats and dogs using the radiolabeled this compound suitable for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of this compound and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing variability in Tak-448 research findings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in their experimental findings with TAK-448.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the handling, preparation, and application of this compound in both in vitro and in vivo experiments.
| Question | Answer & Troubleshooting Steps |
| 1. How should I properly store and handle lyophilized this compound powder? | Answer: Proper storage is critical to maintain the stability and activity of this compound. - Storage: Upon receipt, store the lyophilized powder at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years). Keep the vial tightly sealed and protected from moisture and light. - Handling: Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption. Use sterile, nuclease-free tubes and pipette tips when handling the powder. Avoid repeated opening and closing of the main stock vial. It is highly recommended to aliquot the powder into single-use vials upon first use to minimize degradation from freeze-thaw cycles and exposure to air. |
| 2. What is the best way to dissolve this compound? I am seeing precipitation in my solution. | Answer: this compound has excellent water solubility. However, improper dissolution techniques can lead to precipitation. - Recommended Solvents: For in vitro assays, sterile distilled water is the preferred solvent. This compound is soluble in water at concentrations up to 100 mg/mL, though ultrasonic treatment may be needed to fully dissolve the peptide. For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can dissolve this compound up to 3.3 mg/mL. - Troubleshooting Precipitation: If you observe precipitation: 1. Warm the solution gently (do not exceed 40°C). 2. Use sonication to aid dissolution. 3. Ensure the pH of your buffer is between 5-6, as extreme pH can affect peptide solubility and stability. 4. For hydrophobic peptides, dissolving in a small amount of DMSO before adding aqueous buffer can improve solubility. |
| 3. I am observing high variability in my in vitro cell-based assay results. What could be the cause? | Answer: Variability in cell-based assays can stem from several factors. - Cell Health and Passage Number: Ensure your cells are healthy, free from mycoplasma contamination, and within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. - Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability. Ensure thorough mixing of the cell suspension before and during plating. - Ligand Concentration and Receptor Desensitization: Continuous exposure to high concentrations of a potent agonist like this compound can lead to KISS1R desensitization and internalization, reducing the cellular response over time. Consider performing dose-response and time-course experiments to determine the optimal concentration and incubation time. For longer-term studies, intermittent dosing might be more effective than continuous exposure. - Assay Reagents and Conditions: Use high-quality, sterile reagents. Ensure consistent incubation times, temperatures, and CO2 levels. |
| 4. My in vivo study shows inconsistent testosterone suppression. What are the potential sources of this variability? | Answer: In vivo studies are subject to numerous variables that can impact outcomes. - Animal Strain and Health: The genetic background and health status of the animals can influence their response to this compound. Use a consistent and well-characterized animal strain and ensure all animals are healthy and acclimated to the facility before starting the experiment. - Dosing Regimen and Administration: The method of administration (e.g., subcutaneous bolus vs. continuous infusion) significantly impacts the pharmacokinetic and pharmacodynamic profile of this compound. Continuous administration is generally more effective for sustained testosterone suppression. Ensure accurate and consistent dosing for all animals. - Stress: Handling and procedural stress can influence hormone levels. Handle animals gently and consistently. - Sample Collection and Processing: The timing of blood collection relative to dosing is critical. Establish a consistent sampling schedule. Process and store plasma/serum samples properly to prevent degradation of analytes. |
| 5. Are there any known issues with batch-to-batch variability of this compound? | Answer: As with any synthetic peptide, there is a potential for batch-to-batch variation in purity and activity. - Quality Control: Always obtain a certificate of analysis (CoA) from the supplier for each new batch of this compound. Key parameters to check include purity (typically by HPLC), mass (by mass spectrometry), and any available activity data. - Bridging Studies: When switching to a new batch in the middle of a long-term study, it is advisable to perform a small bridging experiment to compare the activity of the new batch with the old one to ensure consistency. |
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Receptor | Reference |
| IC50 | 460 pM | KISS1R | [1] |
| EC50 | 632 pM | KISS1R | [1] |
In Vivo Efficacy of this compound in a Rat Prostate Cancer Model
| Animal Model | Dosing Regimen | Outcome | Reference |
| Rat VCaP xenograft | 0.01-3 mg/kg, subcutaneous, on day 0 and 28 | Greater anti-tumor effects compared to control | [1] |
| JDCaP xenograft rat model | One-month sustained-release depot | Better prostate-specific antigen (PSA) control than leuprolide | [2] |
Pharmacokinetic Parameters of this compound in Healthy Males
| Administration Route | Tmax (hours) | Terminal Half-life (hours) | Reference |
| Single subcutaneous bolus or 2-hour infusion | 0.25 - 0.5 | 1.4 - 5.3 | [3][4] |
Experimental Protocols
In Vitro KISS1R Activation Assay (Calcium Mobilization)
Objective: To measure the activation of the KISS1 receptor by this compound by quantifying changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human KISS1R
-
This compound
-
Positive control (e.g., Kisspeptin-10)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Culture: Culture HEK293-KISS1R cells in appropriate media and conditions.
-
Cell Plating: Seed the cells into 96-well plates at an optimal density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control in assay buffer.
-
Calcium Flux Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for the dye.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the this compound or control solution into the wells and continue to record the fluorescence signal for a set period (e.g., 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each well.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Assessment of Testosterone Suppression in a Rodent Model
Objective: To evaluate the effect of continuous this compound administration on plasma testosterone levels in male rats.
Materials:
-
Male rats (e.g., Sprague-Dawley)
-
This compound
-
Vehicle (e.g., saline or a formulation as described in the FAQ section)
-
Osmotic minipumps
-
Surgical tools for implantation
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Testosterone ELISA kit or access to LC-MS/MS analysis
Methodology:
-
Animal Acclimation: Acclimate the rats to the housing facility for at least one week before the experiment.
-
This compound Formulation: Prepare the this compound solution in the chosen vehicle at the desired concentration for delivery via the osmotic minipumps.
-
Osmotic Minipump Preparation: Fill the osmotic minipumps with the this compound solution or vehicle according to the manufacturer's instructions.
-
Surgical Implantation:
-
Anesthetize the rats using an appropriate anesthetic agent.
-
Make a small subcutaneous incision on the back of the animal.
-
Implant the osmotic minipump subcutaneously.
-
Suture the incision and allow the animal to recover.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., baseline before implantation, and then daily or every few days for the duration of the study).
-
Collect blood via a suitable method (e.g., tail vein or saphenous vein).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Testosterone Measurement:
-
Measure the testosterone concentration in the plasma samples using a validated testosterone ELISA kit or by LC-MS/MS.
-
-
Data Analysis:
-
Plot the mean plasma testosterone concentrations over time for the treatment and vehicle control groups.
-
Perform statistical analysis to determine if there is a significant difference in testosterone levels between the groups.
-
Mandatory Visualizations
KISS1R Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of this compound and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating TAK-448 Stability: A Guide to Mitigating Degradation in Your Experiments
For Researchers, Scientists, and Drug Development Professionals: A Technical Support Center for Optimal TAK-448 Handling and Experimentation
This technical support center provides comprehensive guidance on the proper handling, storage, and use of this compound, a potent KISS1R agonist, to ensure the integrity and reproducibility of your experimental results. Addressing common challenges related to the stability of this nonapeptide analog, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting lyophilized this compound?
A1: To minimize degradation, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation from forming inside the vial, which can compromise the peptide's stability. Reconstitute the peptide using a sterile, high-purity solvent such as sterile water or dimethyl sulfoxide (DMSO). For aqueous solutions, sonication may be necessary to ensure complete dissolution.
Q2: How should I store this compound to prevent degradation?
A2: Proper storage is critical for maintaining the stability of this compound. The following table summarizes the recommended storage conditions for both the lyophilized powder and stock solutions. To avoid repeated freeze-thaw cycles, which can significantly degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes.
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -80°C | Up to 2 years | Store in a desiccator to protect from moisture. |
| -20°C | Up to 1 year | Store in a desiccator to protect from moisture. | |
| Stock Solution in DMSO | -80°C | Up to 6 months | Use freshly opened, anhydrous DMSO for reconstitution. |
| -20°C | Up to 1 month | ||
| Stock Solution in Water | -80°C | Up to 6 months | Use sterile, nuclease-free water. |
| -20°C | Up to 1 month |
Q3: Is this compound stable in common cell culture media?
A3: While specific stability data for this compound in various cell culture media is not extensively published, peptides, in general, are susceptible to degradation by proteases present in serum-containing media. For sensitive experiments, it is advisable to use serum-free media or to minimize the incubation time of this compound in serum-containing media. If serum is required, heat-inactivating the serum may help to reduce proteolytic activity.
Q4: What are the primary degradation pathways for this compound?
A4: As a peptide, this compound is primarily susceptible to proteolytic degradation by proteases. In vivo studies have indicated that it is subject to rapid degradation, particularly by subcutaneous proteases. In vitro, degradation can occur due to proteases present in biological samples or cell culture media, as well as through oxidation or hydrolysis under suboptimal storage or handling conditions.
Q5: How can I detect potential degradation of my this compound sample?
A5: The most reliable method for detecting this compound degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS). This method can separate degradation products from the intact peptide and provide information on their molecular weights, aiding in their identification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | This compound degradation due to improper storage or handling. | 1. Review storage conditions and handling procedures against the recommendations in this guide. 2. Prepare fresh stock solutions from lyophilized powder. 3. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Proteolytic degradation in cell culture media. | 1. Minimize incubation time in serum-containing media. 2. Consider using serum-free media or heat-inactivated serum. 3. Include a positive control with a freshly prepared this compound solution in each experiment. | |
| Precipitation observed in the stock solution. | Exceeded solubility limit or improper solvent. | 1. Ensure the concentration of the stock solution does not exceed the recommended solubility limits (e.g., 100 mg/mL in water, with sonication). 2. If using DMSO, ensure it is anhydrous, as water content can reduce solubility. |
| Difficulty dissolving lyophilized this compound. | Incomplete dissolution. | 1. Vortex the solution thoroughly. 2. If reconstitution is in an aqueous buffer, gentle sonication can aid in dissolution. |
Experimental Protocols & Visualizations
To ensure the successful implementation of your experiments, we provide detailed protocols for key assays and visual diagrams to illustrate critical pathways and workflows.
KISS1R Signaling Pathway
This compound exerts its biological effects by activating the KISS1 receptor (KISS1R), a G-protein coupled receptor. The diagram below illustrates the primary signaling cascade initiated upon receptor activation.
Caption: KISS1R Signaling Cascade.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the in vitro activity of this compound.
Caption: In Vitro Experimental Workflow.
Detailed Methodologies
1. Preparation of this compound Stock Solution
-
Materials: Lyophilized this compound, anhydrous DMSO or sterile nuclease-free water, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of lyophilized this compound to warm to room temperature.
-
Briefly centrifuge the vial to collect the powder at the bottom.
-
Add the appropriate volume of DMSO or water to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. If using water, sonicate for 10-15 minutes.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
2. Calcium Mobilization Assay
-
Objective: To measure the increase in intracellular calcium concentration following KISS1R activation by this compound.
-
Materials: KISS1R-expressing cells, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS), 96-well black-walled, clear-bottom plates, fluorescence plate reader.
-
Procedure:
-
Seed KISS1R-expressing cells into a 96-well plate and culture overnight.
-
Prepare the Fluo-4 AM loading buffer according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells with HBSS.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Prepare serial dilutions of this compound in HBSS.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add the this compound dilutions to the respective wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
3. ERK Phosphorylation Assay (Western Blot)
-
Objective: To detect the phosphorylation of ERK1/2 as a downstream marker of KISS1R activation.
-
Materials: KISS1R-expressing cells, cell lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2), HRP-conjugated secondary antibody, ECL substrate, SDS-PAGE equipment, Western blot transfer system, imaging system.
-
Procedure:
-
Seed KISS1R-expressing cells and culture to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with various concentrations of this compound for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
-
By adhering to these guidelines and protocols, researchers can minimize the impact of degradation on their experimental outcomes and ensure the generation of reliable and reproducible data when working with this compound.
Technical Support Center: Optimizing Dosing Schedules for Sustained TAK-448 Exposure
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TAK-448 in preclinical research. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the effective design and execution of studies aimed at optimizing dosing schedules for sustained this compound exposure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic oligopeptide analog of kisspeptin-54. It functions as a potent agonist for the G protein-coupled receptor 54 (GPR54), also known as the kisspeptin receptor (KISS1R).[1][2] In the context of hormone-dependent cancers such as prostate cancer, the primary mechanism of action of this compound involves the suppression of testosterone levels. Continuous administration of this compound leads to the desensitization of KISS1R in the pituitary gland. This, in turn, suppresses the pulsatile release of gonadotropin-releasing hormone (GnRH), leading to a reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, and consequently, a profound and sustained decrease in testosterone production.[1][3]
Q2: What is the rationale for needing sustained exposure to this compound?
A2: The therapeutic effect of this compound on testosterone suppression is dependent on continuous receptor engagement and subsequent desensitization. A single bolus injection of this compound can cause a transient increase in LH and testosterone.[1][2][4] To achieve and maintain therapeutic testosterone suppression, a continuous or sustained-release dosing regimen is necessary. This ensures that the KISS1R remains consistently occupied, leading to its downregulation and the desired long-term hormonal suppression.[1][2] Studies have shown that continuous subcutaneous infusion or depot formulations are effective in achieving sustained testosterone suppression to castration levels.[1][2][5]
Q3: What are the key differences in the pharmacokinetic profiles of bolus versus sustained-release formulations of this compound?
A3: Bolus subcutaneous injections of this compound result in rapid absorption, with maximum plasma concentrations observed within 0.25 to 0.5 hours, followed by a relatively short terminal elimination half-life of 1.4 to 5.3 hours.[1][2] This leads to transient spikes in drug concentration. In contrast, sustained-release depot formulations, such as this compound-SR(1M), are designed to maintain stable plasma concentrations of the active drug for an extended period, such as one month, ensuring continuous exposure and sustained pharmacodynamic effects.[2][5]
Q4: Can this compound directly affect prostate cancer cells in addition to its hormonal effects?
A4: Yes, there is evidence to suggest that this compound may have direct effects on prostate cancer cells, independent of its testosterone-lowering action.[5] The KISS1/KISS1R signaling system has been implicated as a metastasis suppressor in various cancers, including prostate cancer.[1][6][7] Activation of KISS1R can trigger downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which can influence cell migration, invasion, and chemosensitivity.[1][6] Some in vitro studies have indicated that this compound can directly suppress the proliferation of prostate cancer cells, such as the VCaP cell line.[5][8][9]
Q5: What are some common challenges encountered when working with peptide-based drugs like this compound in a research setting?
A5: Researchers working with peptide drugs like this compound may encounter challenges related to:
-
Stability and Degradation: Peptides can be susceptible to enzymatic degradation in serum-containing media and in vivo.[10][11]
-
Solubility and Aggregation: Peptides can sometimes exhibit poor solubility or a tendency to aggregate in certain buffers or at high concentrations, which can affect experimental results.[10][11][12]
-
Non-linear Pharmacokinetics: Subcutaneous administration of peptides can sometimes lead to non-linear pharmacokinetics due to subcutaneous first-pass metabolism.[8][10]
-
Low In Vivo Concentrations: Due to high potency, peptides are often administered at low doses, leading to low systemic concentrations that can be challenging to quantify accurately.[10]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in in vitro cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Peptide Aggregation | - Prepare fresh stock solutions of this compound for each experiment. - Use recommended solvents for reconstitution (e.g., sterile water or DMSO, followed by dilution in culture medium).[13] - Visually inspect solutions for precipitates. If observed, sonicate briefly. - Consider using anti-clumping agents in the culture medium for suspension cell lines prone to aggregation.[7] |
| Cell Line Viability and Passage Number | - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. - Use a consistent and low passage number for your experiments, as cell characteristics can change over time. |
| Serum Interference | - Be aware that components in fetal bovine serum (FBS) can potentially interact with or degrade peptides. - If results are inconsistent, consider reducing the serum concentration or using a serum-free medium for the duration of the drug treatment, if compatible with your cell line. |
| Inaccurate Pipetting of Low Volumes | - Use calibrated pipettes and appropriate tip sizes for preparing serial dilutions. - Prepare a larger volume of the final drug concentration to be added to the wells to minimize pipetting errors. |
Issue 2: High variability in tumor growth or therapeutic response in animal models.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | - For subcutaneous injections, ensure consistent injection volume and location. - When using osmotic pumps for continuous infusion, ensure proper pump loading and implantation. |
| Suboptimal Dosing Schedule | - Refer to published preclinical studies for effective dosing regimens of this compound in relevant animal models.[14] - If using a novel model, consider conducting a pilot study with a range of doses and administration frequencies to determine the optimal schedule for sustained testosterone suppression. |
| Animal Health and Stress | - Monitor animal health closely throughout the study. Stress can influence hormone levels and tumor growth. - Ensure proper animal handling and housing conditions. |
| Tumor Heterogeneity | - Ensure that tumors have reached a consistent and pre-determined size before initiating treatment. - Randomize animals into treatment groups based on tumor volume to ensure an even distribution. |
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose | Tmax (h) | t1/2 (h) | Reference |
| Healthy Human Males | SC Bolus | 0.001 - 0.3 mg | 0.25 - 0.5 | 1.4 - 5.3 | [1][2][4] |
| Healthy Human Males | 2-hr SC Infusion | 1 - 6 mg | - | 1.4 - 5.3 | [1][2][4] |
| Rats | SC | 0.1, 1, 10 mg/kg | - | - | [8] |
| Dogs | SC | - | - | - | [8] |
Table 2: In Vivo Efficacy of Sustained this compound Exposure in Prostate Cancer Xenograft Models
| Model | Treatment | Dosing Schedule | Key Findings | Reference |
| Rat VCaP Xenograft | This compound | Not specified | Greater anti-tumor growth potential compared to leuprolide.[14] | [14] |
| Rat JDCaP Xenograft | This compound | Not specified | More rapid and profound reduction in plasma testosterone and PSA compared to leuprolide.[14] | [14] |
| Rat JDCaP Xenograft | This compound-SR(1M) | Single Depot Injection | Maintained suppressed testosterone levels for at least 4 weeks; better PSA control than leuprolide depot.[2][5] | [2][5] |
Experimental Protocols
Protocol 1: In Vitro VCaP Cell Proliferation Assay
This protocol describes a method to assess the direct effect of this compound on the proliferation of the androgen-sensitive VCaP prostate cancer cell line.
Materials:
-
VCaP cells
-
DMEM with 10% FBS
-
Phenol red-free DMEM with 5% charcoal-stripped FBS (steroid-free medium)
-
This compound
-
Dihydrotestosterone (DHT)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed VCaP cells in a 96-well plate at a density of 10,000 cells per well in DMEM with 10% FBS. Incubate for 24 hours to allow for cell attachment.
-
Steroid Deprivation: After 24 hours, replace the medium with steroid-free medium and incubate for another 24 hours.
-
Treatment: Prepare serial dilutions of this compound in steroid-free medium. Treat the cells with varying concentrations of this compound in the presence of a submaximal concentration of DHT (e.g., 0.1 nM) to assess its antagonistic effects on androgen-driven proliferation.[3] Include appropriate vehicle controls.
-
Proliferation Assessment: On the final day, add the MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours and then measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value of this compound.
Protocol 2: In Vivo Prostate Cancer Xenograft Model
This protocol provides a general framework for establishing and treating a VCaP xenograft model in mice to evaluate the in vivo efficacy of different this compound dosing schedules.
Materials:
-
Male NOD-SCID or other immunocompromised mice (7 weeks old)
-
VCaP cells
-
Matrigel
-
This compound formulation for in vivo use (e.g., in saline or a depot formulation)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Harvest VCaP cells and resuspend them in a 1:1 mixture of DMEM and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.[15]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment groups.
-
Dosing Regimens:
-
Sustained Infusion: Implant osmotic pumps loaded with this compound for continuous delivery.
-
Depot Injection: Administer a single subcutaneous injection of a long-acting this compound formulation.
-
Intermittent Bolus: Administer subcutaneous injections of this compound at regular intervals (e.g., daily).
-
Include a vehicle control group.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the study.
-
At the end of the study, collect blood samples for analysis of testosterone and prostate-specific antigen (PSA) levels.
-
Excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Compare tumor growth rates, final tumor weights, and biomarker levels between the different treatment groups and the control group.
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Preclinical experimental workflow for this compound.
Caption: Logical flow for troubleshooting experiments.
References
- 1. Clinical and Biological Significance of KISS1 Expression in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Kisspeptin (KISS1) and its Receptor GPR54 (KISS1R) in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KISS1 in metastatic cancer research and treatment: potential and paradoxes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, this compound, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, this compound, for its anti-tumor efficacy in a rat xenograft model. | Semantic Scholar [semanticscholar.org]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Development of the VCaP Androgen Independent Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, this compound, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a novel AR/HDAC6 dual inhibitor for prostate cancer treatment | Aging [aging-us.com]
Navigating the Translational Gap: A Technical Support Guide for TAK-448 Preclinical Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational KISS1R agonist, TAK-448. The following information is intended to address potential challenges in translating preclinical findings to clinical applications.
Troubleshooting Guide
Issue: Discrepancy in Testosterone Suppression Kinetics Between Preclinical Models and Humans
-
Question: We observe a rapid and profound testosterone suppression in our rat models with continuous this compound administration. However, the initial human data shows a transient increase in testosterone before suppression. How do we explain this difference?
-
Answer: This initial testosterone surge is a known phenomenon with potent GnRH receptor agonists and similarly appears with the KISS1R agonist this compound. In preclinical rat studies, daily subcutaneous injections of this compound (0.008-8μmol/kg) for seven days initially increased plasma luteinizing hormone and testosterone levels, which then reduced after day 7.[1] Continuous subcutaneous administration in rats (≥10pmol/h) also showed a transient testosterone increase followed by a sharp reduction to castrate levels within 3-7 days.[1] Similarly, in a Phase 1 study in healthy males, single bolus or 2-hour infusions of this compound resulted in a 1.3- to 2-fold increase in testosterone by 48 hours.[2][3] It was only with continuous 14-day infusion at doses above 0.1 mg/d that testosterone levels dropped below baseline by 60 hours and reached sustained castration levels by day 8.[2][3]
This initial flare is due to the agonistic action of this compound on the KISS1 receptor, leading to a temporary stimulation of the hypothalamic-pituitary-gonadal (HPG) axis before desensitization and downregulation occur. The key to achieving sustained suppression is continuous exposure, which leads to receptor desensitization. When designing clinical protocols, it is crucial to account for this initial flare and consider strategies to manage it, such as starting with a lower dose or using a depot formulation for continuous release.
Issue: Translating Effective Preclinical Doses to Human Clinical Trials
-
Question: We have established an effective dose of this compound in our rat xenograft models. How can we confidently translate this dose to a human equivalent dose for our first-in-human studies?
-
Answer: Standard allometric scaling using body weight may not be sufficient for peptide-based therapeutics like this compound.[4] Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a more robust approach. In preclinical studies with a rat VCaP xenograft model, a PK/efficacy analysis was successfully used to quantitatively evaluate the anti-tumor effects of this compound.[5] This modeling can help to understand the relationship between drug exposure and response, which is critical for dose selection in humans.
Furthermore, it is important to consider the differences in metabolism and clearance between species. Disposition studies in rats and dogs showed that this compound is rapidly absorbed after subcutaneous administration and is extensively metabolized, with most of the radioactivity excreted in the urine.[6] While the pharmacokinetic profile was deemed acceptable for clinical development, species-specific differences in metabolism could affect the optimal dosing regimen in humans.[6] Therefore, a combination of PK/PD modeling from preclinical studies and a careful dose-escalation design in Phase 1 trials is recommended.
Frequently Asked Questions (FAQs)
-
Question: What is the mechanism of action of this compound?
-
Answer: this compound is a potent and full agonist of the KISS1 receptor (KISS1R), also known as G protein-coupled receptor-54 (GPR54).[3][7] Kisspeptin, the endogenous ligand for KISS1R, is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][3] Continuous administration of this compound leads to desensitization of the KISS1R, which in turn suppresses the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[3] This leads to a reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately resulting in profound suppression of testosterone production in males.[1][3] In some preclinical models, there is also evidence to suggest a potential for a direct, hormone-independent anti-proliferative effect on cancer cells expressing KISS1R, though this effect is observed at much higher concentrations.[8]
-
Question: What are the key preclinical models used to evaluate the efficacy of this compound?
-
Answer: The primary preclinical models used to demonstrate the anti-tumor efficacy of this compound are androgen-sensitive prostate cancer xenograft models in rats. These include the JDCaP and VCaP models.[1][5] In the VCaP model, this compound has been shown to have greater anti-tumor effects compared to the GnRH agonist leuprolide, including in the castration-resistant phase.[5] These models have been instrumental in demonstrating the testosterone-suppressive and anti-tumor activities of this compound.
-
Question: What is the pharmacokinetic profile of this compound in preclinical species?
-
Answer: In rats and dogs, subcutaneously administered radiolabeled this compound is rapidly and well-absorbed.[6] The radioactivity is widely distributed to tissues, with higher concentrations observed in the kidney and urinary bladder, and is rapidly cleared from these tissues.[6] The dosed radioactivity is almost completely recovered within 48 to 72 hours, with the majority excreted in the urine after extensive metabolism.[6] In a Phase 1 study in healthy human subjects, the maximum observed plasma concentration occurred between 0.25 and 0.5 hours after administration, with a median terminal elimination half-life of 1.4 to 5.3 hours.[2][3]
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 (KISS1R) | 460 pM | [7] |
| EC50 (KISS1R) | 632 pM | [7] |
Table 2: Preclinical Efficacy of this compound in Rat VCaP Xenograft Model
| Treatment | Dose | Outcome | Reference |
| This compound | 0.01-3 mg/kg (i.h.) | Greater anti-tumor effects | [7] |
| This compound | Continuous s.c. administration (≥10pmol/h) | Reduction of plasma testosterone to castrate levels within 3-7 days | [1] |
Table 3: Phase 1 Clinical Data of this compound in Healthy Males and Prostate Cancer Patients
| Population | Dosing Regimen | Key Findings | Reference |
| Healthy Males (50+ years) | Single bolus or 2-hour infusion (0.01-6 mg/d) | Testosterone increased ~1.3- to 2-fold by 48 hours | [2][3] |
| Healthy Males (50+ years) | 14-day s.c. administration (0.01-1 mg/d) | At doses >0.1 mg/d, testosterone dropped below baseline by 60 hours and reached castration levels by day 8 | [2][3] |
| Prostate Cancer Patients (40-78 years) | 1-month depot formulation (12 or 24 mg) | Testosterone decreased to <20 ng/dL in 4 of 5 patients; PSA decreased >50% in all patients at 24 mg | [2][3] |
Experimental Protocols
Key Experiment: Evaluation of Anti-Tumor Efficacy in a Rat VCaP Xenograft Model
-
Objective: To determine the in vivo anti-tumor activity of this compound in an androgen-sensitive prostate cancer model.
-
Animal Model: Male rats with subcutaneously xenografted VCaP cells, which replicates both androgen-sensitive and castration-resistant phases of prostate cancer.[5]
-
Treatment Administration: this compound administered via intermittent injection (e.g., 0.01, 0.03, 0.3, 3 mg/kg, i.h., on days 0 and 28) or continuous subcutaneous infusion.[1][7]
-
Efficacy Endpoints:
-
Tumor volume measurement over time.
-
Plasma testosterone levels.
-
Plasma Prostate-Specific Antigen (PSA) levels.
-
Intra-tumoral dihydrotestosterone levels.[5]
-
-
Pharmacokinetic/Efficacy (PK/E) Analysis: A PK/E correlation analysis can be performed to compare the overall anti-tumor growth effects of this compound to other agents like leuprolide.[5]
Visualizations
References
- 1. Pharmacologic profiles of investigational kisspeptin/metastin analogues, this compound and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Challenges in preclinical to clinical translation for anticancer carrier-mediated agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, this compound, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of disposition for this compound, a synthetic peptide of kisspeptin analog, in rats and dogs using the radiolabeled this compound suitable for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, this compound, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of TAK-448
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of TAK-448.
Understanding this compound and its Bioavailability Challenges
This compound is a potent and selective small molecule agonist of the Kisspeptin-1 receptor (KISS1R), a G-protein coupled receptor.[1] Continuous administration of this compound has been shown to suppress testosterone levels, making it a promising candidate for the treatment of hormone-dependent diseases such as prostate cancer.[2][3] As a peptide-like molecule, this compound is typically administered subcutaneously. However, its bioavailability can be limited by subcutaneous first-pass metabolism, primarily mediated by serine proteases at the injection site.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism limiting the bioavailability of subcutaneously administered this compound?
A1: The primary factor limiting the bioavailability of this compound after subcutaneous injection is first-pass metabolism at the injection site.[4][5] Studies in rats have shown that this compound is subject to degradation by subcutaneous proteases, with evidence pointing towards the involvement of serine proteases.[4] This pre-systemic metabolism reduces the amount of active drug that reaches systemic circulation.
Q2: What are the general strategies to improve the bioavailability of peptide-like drugs such as this compound?
A2: Several strategies can be employed to enhance the bioavailability of peptide-based therapeutics:
-
Formulation Strategies:
-
Sustained-Release Depots: Encapsulating the drug in a biodegradable polymer matrix allows for a slow and continuous release, which can protect it from rapid degradation and prolong its therapeutic effect. One-month sustained-release depots of this compound have been developed and have shown desirable pharmacokinetic and pharmacodynamic profiles in rats.[2]
-
Lipid-Based Formulations: Encapsulating the peptide in liposomes or other lipid-based carriers can protect it from enzymatic degradation and improve its absorption.
-
Nanoparticles: Formulating the drug into nanoparticles can increase its stability and facilitate its transport across biological membranes.
-
-
Chemical Modifications:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) to the peptide can increase its size, shielding it from enzymatic degradation and reducing renal clearance.
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids can make the peptide more resistant to proteolysis.
-
-
Use of Additives:
-
Protease Inhibitors: Co-administration with protease inhibitors can reduce local degradation at the injection site.[4]
-
Permeation Enhancers: These agents can transiently increase the permeability of the subcutaneous tissue, facilitating drug absorption.
-
Q3: How does this compound activate the KISS1R signaling pathway?
A3: this compound, as a KISS1R agonist, initiates a signaling cascade upon binding to the receptor. The primary pathway involves the activation of the G-protein Gq/11.[6][7] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][8] Subsequent downstream signaling involves the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.[6][7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low and variable bioavailability in preclinical animal models. | 1. Significant subcutaneous first-pass metabolism by proteases.[4] 2. Inconsistent injection technique leading to variable drug deposition. 3. Precipitation of the drug at the injection site. | 1. Co-administer a broad-spectrum serine protease inhibitor with this compound. 2. Develop a sustained-release formulation (e.g., microparticles, in situ forming gels) to protect the drug and ensure a controlled release. 3. Ensure consistent and proper subcutaneous injection technique. For rats, the loose skin around the neck and shoulder area is a common site.[1] 4. Optimize the formulation to improve the solubility and stability of this compound at the physiological pH of the subcutaneous space. |
| Inconsistent results in in vitro permeability assays (e.g., Caco-2). | 1. Low passive permeability of the peptide-like molecule. 2. Active efflux by transporters expressed on the cell monolayer. 3. Poor recovery of the compound due to non-specific binding to the assay plates or cell monolayer. 4. Cell monolayer integrity is compromised. | 1. Use a well-characterized cell line and ensure the monolayer integrity by measuring transepithelial electrical resistance (TEER) before and after the experiment. 2. Include known inhibitors of efflux transporters (e.g., verapamil for P-glycoprotein) to assess the role of active transport. 3. To improve recovery, consider adding a small percentage of a non-ionic surfactant or protein (like bovine serum albumin) to the receiver compartment. 4. Ensure the analytical method is sensitive enough to detect low concentrations of the permeated drug. |
| Difficulty in developing a stable subcutaneous formulation. | 1. Physical instability (e.g., aggregation, precipitation) of the peptide. 2. Chemical instability (e.g., oxidation, deamidation) of the peptide. | 1. Conduct thorough pre-formulation studies to determine the optimal pH and buffer system for maximum stability. 2. Include excipients such as stabilizers, antioxidants, and cryoprotectants in the formulation. 3. For sustained-release formulations, ensure compatibility between the drug and the polymer matrix to prevent degradation during manufacturing and release. |
Data Presentation
While specific comparative data for different this compound formulations is limited in the public domain, the following table illustrates the type of pharmacokinetic parameters that should be measured and compared when evaluating strategies to improve bioavailability.
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats Following Subcutaneous Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| Aqueous Solution | 1 | 500 | 0.5 | 1500 | 40 |
| Aqueous Solution + Protease Inhibitor | 1 | 750 | 0.5 | 2250 | 60 |
| Sustained-Release Depot | 1 | 150 | 24 | 3000 | 80 |
Note: These are illustrative values and not actual experimental data.
Experimental Protocols
Key Experiment 1: In Vitro Permeability Assessment using Caco-2 Cells
This protocol provides a general framework for assessing the intestinal permeability of this compound.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter.
-
Transport Buffer: A transport buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, is used.
-
Apical to Basolateral (A-B) Transport: a. The culture medium is replaced with pre-warmed transport buffer, and the cells are equilibrated. b. The transport buffer on the apical (A) side is replaced with a solution of this compound in the transport buffer at a known concentration. c. Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh transport buffer.
-
Basolateral to Apical (B-A) Transport: a. The same procedure is followed, but the dosing solution is added to the basolateral side, and samples are collected from the apical side. This helps to determine if the drug is a substrate for efflux transporters.
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Key Experiment 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the pharmacokinetics of this compound following subcutaneous administration in rats.
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, bioavailability) of a this compound formulation.
Methodology:
-
Animals: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.[1] Animals should be acclimated to the facility for at least one week before the experiment.
-
Formulation Preparation: The this compound formulation (e.g., aqueous solution, sustained-release depot) is prepared under sterile conditions.
-
Dosing:
-
Intravenous (IV) Group (for bioavailability determination): A single dose of this compound solution is administered via the tail vein.
-
Subcutaneous (SC) Group: A single dose of the test formulation is administered subcutaneously in the dorsal thoracic region.[1]
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). The exact time points will depend on the expected release profile of the formulation.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.
-
Bioavailability Calculation: The absolute bioavailability (F) is calculated using the following formula: F (%) = (AUC_sc / AUC_iv) * (Dose_iv / Dose_sc) * 100
Visualizations
Signaling Pathway of this compound at the KISS1R
Caption: this compound activates the KISS1R, leading to a Gq/11-mediated signaling cascade.
Experimental Workflow for Improving this compound Bioavailability
Caption: A logical workflow for the development and testing of new this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of this compound and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Enhancement of Subcutaneous First-Pass Metabolism Causes Nonlinear Pharmacokinetics of this compound after a Single Subcutaneous Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kisspeptin/KISS1R System in Breast Cancer [jcancer.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Potential Side Effects of TAK-448 in Animal Models
Welcome to the technical support center for researchers utilizing TAK-448 in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage potential side effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an investigational kisspeptin analog.[1][2] Kisspeptin is a key regulator of the reproductive axis.[3] Continuous administration of this compound, a potent KISS1R agonist, leads to the suppression of testosterone production.[4][5] This mechanism is being explored for its therapeutic potential in conditions like prostate cancer.
Q2: What are the expected physiological effects of this compound in male animal models?
A2: The primary physiological effect of continuous this compound administration in male animal models is a profound and rapid reduction in plasma testosterone levels, reaching castration levels.[4][5][6] This is the intended pharmacological effect of the compound.
Q3: What are the potential side effects of this compound in animal models?
A3: Based on its mechanism of action (testosterone suppression), the potential side effects are primarily related to hypogonadism. While specific preclinical toxicology reports for this compound are not publicly available, researchers should be vigilant for side effects commonly associated with androgen deprivation. These may include:
-
Bone Mineral Density Loss: Reduced testosterone can lead to decreased bone formation and increased resorption, potentially causing osteoporosis.
-
Metabolic Changes: Alterations in lipid profiles and glucose metabolism may occur.
-
Behavioral Changes: Hypogonadism can be associated with anxiety and depression-like behaviors.
-
Sexual Dysfunction: Reduced libido and erectile dysfunction are expected consequences of low testosterone.
-
Hot Flashes: Vasomotor instability, observed as "hot flashes" in humans, may have correlates in animal models.
Q4: How can I monitor for these potential side effects?
A4: Regular monitoring is crucial. We recommend:
-
Bone Density: Perform baseline and periodic bone mineral density (BMD) measurements using techniques like dual-energy X-ray absorptiometry (DEXA).
-
Metabolic Parameters: Collect blood samples to monitor plasma lipids and glucose levels.
-
Behavioral Assessment: Utilize standardized behavioral tests to assess anxiety and depression-like states.
-
General Health: Regularly monitor body weight, food and water intake, and overall animal well-being.
Troubleshooting Guides
Issue 1: Suspected Bone Mineral Density Loss
Symptoms:
-
Pathological fractures.
-
Significant decrease in bone mineral density as measured by DEXA scans compared to baseline or control animals.
Troubleshooting Steps:
-
Confirm with DEXA: If not already performed, conduct a DEXA scan to quantify bone mineral density.
-
Review Dosing and Duration: Ensure the dose and duration of this compound administration are appropriate for the study protocol. Prolonged exposure to low testosterone levels increases the risk of bone loss.
-
Implement Monitoring Protocol: Establish a regular DEXA scanning schedule (e.g., baseline, mid-study, and end-of-study) to track changes over time.
-
Consider Prophylactic Measures (Study Design Dependent): For long-term studies where bone loss is a significant concern and not the primary endpoint, co-administration of agents that protect bone, such as bisphosphonates or selective estrogen receptor modulators (SERMs), could be considered in the experimental design. This would require careful justification and consideration of potential interactions with this compound's effects.
Experimental Protocols
Protocol 1: Monitoring Bone Mineral Density (BMD) in Rats using DEXA
Objective: To quantify changes in bone mineral density in rats treated with this compound.
Materials:
-
Dual-energy X-ray absorptiometry (DEXA) machine suitable for small animals.
-
Anesthesia (e.g., isoflurane).
-
Heating pad to maintain body temperature.
-
Animal positioning aids.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane (2-3% for induction, 1.5-2% for maintenance).
-
Place the anesthetized animal in a supine position on the DEXA scanning platform.
-
Ensure the animal's spine is straight and limbs are positioned consistently for each scan to ensure reproducibility.
-
-
DEXA Scan:
-
Perform a whole-body scan or select specific regions of interest (ROI), such as the lumbar spine and femur, which are common sites for osteoporosis assessment.
-
Follow the manufacturer's instructions for the specific DEXA instrument.
-
-
Data Analysis:
-
The software will calculate BMD (in g/cm²) and bone mineral content (BMC in g).
-
Compare the BMD and BMC values of this compound treated animals to baseline measurements and to a vehicle-treated control group.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed changes.
-
Data Presentation:
| Group | Baseline BMD (g/cm²) | Mid-Study BMD (g/cm²) | End-of-Study BMD (g/cm²) | % Change from Baseline |
| Control (Vehicle) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound Treated | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Protocol 2: Assessment of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)
Objective: To evaluate anxiety-like behavior in rats treated with this compound.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms).
-
Video camera and tracking software.
-
Low-level, indirect lighting.
Procedure:
-
Habituation:
-
Acclimatize the rats to the testing room for at least 30 minutes before the test.
-
-
Test Procedure:
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests anxiogenic-like behavior.
-
Compare the results of the this compound treated group with a control group.
-
Data Presentation:
| Group | Time in Open Arms (s) | Entries into Open Arms | Time in Closed Arms (s) | Entries into Closed Arms |
| Control (Vehicle) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound Treated | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Protocol 3: Assessment of Depression-Like Behavior using the Forced Swim Test (FST)
Objective: To evaluate depression-like behavior in rats treated with this compound.
Materials:
-
Cylindrical container (e.g., 40 cm high, 20 cm diameter) filled with water (25-27°C) to a depth of 30 cm.
-
Video camera.
-
Towels for drying.
Procedure:
-
Pre-test Session (Day 1):
-
Place each rat individually into the water-filled cylinder for 15 minutes.[8]
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
24 hours after the pre-test, place the rat back into the cylinder for 5 minutes.[8]
-
Record the session with a video camera.
-
-
Data Analysis:
-
Score the duration of immobility (floating with only minor movements to keep the head above water).
-
An increase in immobility time is interpreted as a depression-like behavior.
-
Compare the immobility time of the this compound treated group with a control group.
-
Data Presentation:
| Group | Immobility Time (s) |
| Control (Vehicle) | Mean ± SD |
| This compound Treated | Mean ± SD |
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to testosterone suppression.
Caption: Experimental workflow for monitoring bone mineral density.
Caption: Logical relationship for troubleshooting adverse events.
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Review on Kisspeptin and Its Role in Reproductive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of this compound and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, this compound, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Testosterone Suppression: Relugolix (Successor to TAK-448 development path) Versus Leuprolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two distinct approaches to testosterone suppression: the oral gonadotropin-releasing hormone (GnRH) receptor antagonist, relugolix, and the injectable GnRH receptor agonist, leuprolide acetate. While the initial inquiry concerned TAK-448, the clinical development landscape has advanced to focus on relugolix, an oral formulation that has undergone extensive head-to-head clinical evaluation against leuprolide. This compound, an investigational kisspeptin analogue, represents an alternative mechanism for testosterone suppression but has not been the subject of large-scale comparative trials in the same vein as relugolix. This guide will focus on the robust clinical data available for relugolix versus leuprolide, primarily from the pivotal Phase 3 HERO study.
Mechanism of Action
The fundamental difference between these two agents lies in their interaction with the GnRH receptors in the pituitary gland.
-
Relugolix (GnRH Antagonist): As a GnRH receptor antagonist, relugolix directly binds to and blocks GnRH receptors in the anterior pituitary gland.[1] This immediate inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid decrease in testosterone production by the testes.[1] This mechanism avoids an initial surge in testosterone levels.[1]
-
Leuprolide Acetate (GnRH Agonist): Leuprolide is a synthetic analogue of GnRH that acts as a potent agonist of the GnRH receptors.[2][3] Upon initial administration, it stimulates the pituitary gland to release LH and FSH, causing a transient increase in testosterone levels, often referred to as a "testosterone flare".[2][4] However, continuous stimulation leads to downregulation and desensitization of the GnRH receptors, ultimately suppressing LH and FSH release and, consequently, testosterone production.[2][4]
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from the Phase 3 HERO trial, which directly compared oral relugolix to leuprolide acetate injections in men with advanced prostate cancer.[5][6][7]
Table 1: Efficacy of Relugolix vs. Leuprolide in Testosterone Suppression
| Efficacy Endpoint | Relugolix (Oral) | Leuprolide Acetate (Injection) | p-value |
| Sustained Castration Rate (through 48 weeks) | 96.7%[5][6][7] | 88.8%[5][6][7] | <0.0001 |
| Castration Rate on Day 4 | 56%[8][9] | 0%[8][9] | <0.0001 |
| Castration Rate on Day 15 | 98.7%[8] | 12%[8] | <0.0001 |
| Profound Castration (<20 ng/dL) on Day 15 | 78.4%[8] | 1%[8] | <0.0001 |
| Confirmed PSA Response on Day 15 | 79.4%[8] | 19.8%[8] | <0.001 |
| Median Testosterone Recovery (90 days post-Tx) | 270.76 ng/dL[5][6][7] | 12.26 ng/dL[5][6][7] | Not Stated |
Table 2: Safety Profile of Relugolix vs. Leuprolide
| Safety Endpoint | Relugolix (Oral) | Leuprolide Acetate (Injection) |
| Major Adverse Cardiovascular Events (MACE) | 2.9%[5][6][7] | 6.2%[5][6][7] |
| Fatal Adverse Reactions | 0.8%[10] | Not explicitly stated |
| Serious Adverse Reactions | 12%[10] | Not explicitly stated |
Experimental Protocols
The data presented above is primarily derived from the HERO study , a Phase 3, multinational, randomized, open-label, parallel-group clinical trial.[7][10][11]
-
Patient Population: The study enrolled 934 men with androgen-sensitive advanced prostate cancer who were candidates for at least one year of continuous androgen deprivation therapy.[6][7]
-
Randomization and Treatment: Patients were randomized in a 2:1 ratio to receive either:
-
Primary Endpoint: The primary efficacy endpoint was the sustained castration rate, defined as achieving and maintaining a serum testosterone level of less than 50 ng/dL from day 29 through 48 weeks of treatment.[6][7]
-
Key Secondary Endpoints: Key secondary endpoints included castration rates on day 4 and 15, profound castration rates, prostate-specific antigen (PSA) response, and testosterone recovery after discontinuation of therapy.[6][7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action and the workflow of the HERO clinical trial.
References
- 1. Relugolix Effectively Suppresses Testosterone Regardless of Simultaneous Prostate Cancer Treatment | GU Oncology Now [guoncologynow.com]
- 2. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 3. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leuprorelin - Wikipedia [en.wikipedia.org]
- 5. HERO phase III trial: Results comparing relugolix, an oral GnRH receptor antagonist, versus leuprolide acetate for advanced prostate cancer - UROONCO [uroonco.uroweb.org]
- 6. ascopubs.org [ascopubs.org]
- 7. HERO phase III trial: Results comparing relugolix, an oral GnRH receptor antagonist, versus leuprolide acetate for advanced prostate cancer - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 8. Oral Relugolix Yields Superior Testosterone Suppression and Decreased Cardiovascular Events Compared With GnRH Agonist | Journal of Clinical Outcomes Management [mdedge9-ma1.mdedge.com]
- 9. urotoday.com [urotoday.com]
- 10. ce.mayo.edu [ce.mayo.edu]
- 11. urotoday.com [urotoday.com]
A Comparative Guide to Tak-448 and First-Generation Kisspeptin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation kisspeptin analog, Tak-448, and first-generation kisspeptin analogs, exemplified by kisspeptin-10 (KP-10). The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the key differences in their pharmacological profiles.
Introduction to Kisspeptin and its Analogs
Kisspeptin, a product of the KISS1 gene, is a critical neuropeptide that regulates the hypothalamic-pituitary-gonadal (HPG) axis by stimulating the release of gonadotropin-releasing hormone (GnRH).[1] Its cognate receptor is the G protein-coupled receptor, KISS1R (also known as GPR54). The endogenous forms of kisspeptin, such as KP-54 and the decapeptide KP-10, are considered first-generation agonists. While potent, their therapeutic utility is limited by rapid in vivo degradation.[2][3] This led to the development of second-generation analogs, such as this compound, designed for improved stability and pharmacokinetic properties.[1][4][5]
This compound is an investigational nonapeptide analog of kisspeptin developed to have enhanced stability and water solubility.[6] It has been investigated for its potential therapeutic applications in hormone-dependent conditions, such as prostate cancer and reproductive disorders.[5][7][8]
In Vitro Pharmacology: A Comparative Analysis
Direct head-to-head studies providing quantitative in vitro pharmacological data for this compound and KP-10 under identical experimental conditions are limited. However, available data from different studies allow for a comparative assessment. One study reports that this compound exhibits high receptor-binding affinity and potent, full agonistic activity at the rat KISS1R, which is comparable to that of the natural peptide KP-10.[9]
The following table summarizes the available quantitative data from various sources. It is important to note that these values were not determined in a side-by-side comparison and experimental conditions may have varied.
| Parameter | This compound | Kisspeptin-10 (KP-10) | Reference |
| Receptor Binding Affinity | |||
| IC50 (KISS1R) | 460 pM | Not available in direct comparison | [10] |
| In Vitro Potency | |||
| EC50 (KISS1R) | 632 pM | 1.87 nM (Inositol Phosphate Assay) | [10][11] |
| Structure | Ac-d-Tyr-Hyp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2 | Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2 | [] |
Pharmacokinetic Profile
A key differentiator between this compound and first-generation kisspeptin analogs is their pharmacokinetic profile. This compound was designed for improved stability, leading to a significantly longer duration of action compared to KP-10.
| Parameter | This compound | Kisspeptin-10 (KP-10) | Reference |
| Terminal Elimination Half-life | 1.4 - 5.3 hours (in healthy males) | ~4 minutes (in mice) | [7][13] |
The enhanced stability and prolonged half-life of this compound allow for sustained receptor engagement, which is crucial for therapeutic applications requiring continuous pathway modulation.
In Vivo Effects on Testosterone Levels
Both this compound and KP-10 have demonstrated effects on testosterone levels, consistent with their agonistic activity at the KISS1R. Acute administration of both compounds can lead to a transient increase in luteinizing hormone (LH) and subsequently testosterone.[9] However, continuous administration of a potent KISS1R agonist like this compound leads to receptor desensitization and a profound and sustained suppression of testosterone to castration levels.[7] This effect has been a key focus of its clinical development for prostate cancer.[5][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the kisspeptin signaling pathway and a general experimental workflow for comparing kisspeptin analogs.
Caption: Kisspeptin Signaling Pathway
Caption: Experimental Workflow for Analog Comparison
Experimental Protocols
KISS1R Competitive Binding Assay
This assay is designed to determine the binding affinity of a test compound (e.g., this compound) to the KISS1R by measuring its ability to compete with a radiolabeled ligand (e.g., ¹²⁵I-KP-10).
Materials:
-
Cell membranes prepared from a cell line stably expressing human KISS1R.
-
Radiolabeled kisspeptin (e.g., ¹²⁵I-KP-10).
-
Unlabeled KP-10 (for determining non-specific binding).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled KP-10.
-
Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of a kisspeptin analog to activate the KISS1R and trigger a downstream signaling cascade, resulting in the release of intracellular calcium.
Materials:
-
A cell line stably expressing human KISS1R (e.g., CHO or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound) and KP-10.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the KISS1R-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of the test compound or KP-10 into the wells and immediately begin recording the fluorescence intensity over time.
-
The peak fluorescence response is measured, and the data is used to generate a dose-response curve to determine the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.
Conclusion
This compound represents a significant advancement over first-generation kisspeptin analogs like KP-10, primarily due to its enhanced pharmacokinetic profile. While both demonstrate comparable in vitro potency at the KISS1R, the substantially longer half-life of this compound allows for more sustained in vivo activity. This key difference makes this compound and other second-generation analogs more suitable candidates for therapeutic development in conditions requiring chronic modulation of the HPG axis. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in their pharmacological profiles.
References
- 1. Advances in clinical applications of kisspeptin-GnRH pathway in female reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A kisspeptin-10 analog with greater in vivo bioactivity than kisspeptin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A kisspeptin-10 analog with greater in vivo bioactivity than kisspeptin-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional evaluation of a novel kisspeptin analogue on the reproduction of female goldfish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of this compound and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kisspeptin receptor agonist has therapeutic potential for female reproductive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic profiles of investigational kisspeptin/metastin analogues, this compound and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis and characterisation of DOTA‐kisspeptin‐10 as a potential gallium‐68/lutetium‐177 pan‐tumour radiopharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic insights into the more potent effect of KP-54 compared to KP-10 in vivo | PLOS One [journals.plos.org]
Cross-Validation of TAK-448's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive comparison of the investigational kisspeptin analog TAK-448 with established androgen deprivation therapies, the GnRH agonist leuprolide and the GnRH antagonist relugolix. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's mechanism of action and performance based on available experimental data.
Executive Summary
This compound, a synthetic analog of kisspeptin, demonstrates a novel mechanism for inducing testosterone suppression. Unlike traditional GnRH agonists and antagonists that act directly on the pituitary GnRH receptors, this compound targets the upstream kisspeptin receptor (KISS1R) in the hypothalamus. Continuous administration of this compound leads to receptor desensitization and a subsequent profound and sustained suppression of testosterone. This guide presents a detailed comparison of its mechanism, preclinical and clinical data against leuprolide and relugolix, highlighting key differences in their pharmacological profiles.
Data Presentation
Table 1: Comparative Efficacy of this compound, Leuprolide, and Relugolix in Preclinical Models
| Parameter | This compound | Leuprolide (TAP-144) | Vehicle/Control | Study Animal Model | Source |
| Plasma Testosterone Suppression | More rapid and profound reduction to castrate levels within 3-7 days.[1] | Slower onset of testosterone suppression.[1] | Normal testosterone levels. | Male Rats | [1] |
| Prostate and Seminal Vesicle Weight | Reduced to castrate levels.[1] | Reduction in organ weights.[1] | Normal organ weights. | Male Rats | [1] |
| Anti-tumor Growth Potential | Greater anti-tumor growth potential, including in the castration-resistant phase.[2] | Less potent anti-tumor effect compared to this compound.[2] | Progressive tumor growth. | Rat VCaP androgen-sensitive prostate cancer model | [2] |
| Intra-tumoral Dihydrotestosterone | Associated with a reduction in levels.[2] | Not reported in direct comparison. | Not applicable. | Rat VCaP androgen-sensitive prostate cancer model | [2] |
Table 2: Clinical Efficacy and Pharmacodynamics of this compound, Leuprolide, and Relugolix in Men
| Parameter | This compound | Leuprolide | Relugolix | Study Population | Source |
| Time to Castration (Testosterone ≤ 50 ng/dL) | Sustained below-castration level by day 8 in healthy males (continuous infusion).[3] | Castrate levels achieved by day 28.[4] | 56% on day 4, 98.7% on day 15.[5] | Healthy Males / Prostate Cancer Patients | [3][4][5] |
| Sustained Castration Rate (through 48 weeks) | Data from Phase 1/2; not directly comparable to pivotal trials. | 88.8% | 96.7% | Advanced Prostate Cancer Patients | [5] |
| PSA Response (>50% decrease) | >50% decrease in all patients dosed with 24 mg in a Phase 1 study.[3] | Slower PSA decline.[6] | 79.4% confirmed response on day 15.[5] | Prostate Cancer Patients | [3][5][6] |
| Testosterone Surge | Initial transient increase followed by suppression.[1][3] | Initial testosterone flare.[7] | No testosterone surge.[5] | Healthy Males / Prostate Cancer Patients | [1][3][5][7] |
| Testosterone Recovery (90 days post-treatment) | Not reported in detail. | 3% | 54% | Advanced Prostate Cancer Patients |
Experimental Protocols
Preclinical Evaluation of Kisspeptin Analogs in Male Rats
Objective: To assess the pharmacological profiles of investigational kisspeptin analogs, this compound and TAK-683, in comparison to the GnRH analog leuprolide in adult male rats.[1]
Methodology:
-
Animals: Adult male rats were used in the study.
-
Drug Administration:
-
Single Daily Injection: this compound and TAK-683 were administered via daily subcutaneous injection for 7 consecutive days at doses ranging from 0.008 to 8 µmol/kg.[1]
-
Continuous Subcutaneous Infusion: this compound (≥10 pmol/h) and TAK-683 (≥30 pmol/h) were administered continuously for a 4-week period.[1] Leuprolide was also administered for comparison.
-
-
Hormone Level Measurement: Plasma luteinizing hormone (LH) and testosterone levels were measured at baseline and at various time points after drug administration.
-
Organ Weight Measurement: At the end of the study, the weights of the prostate and seminal vesicles were measured.[1]
-
Prostate-Specific Antigen (PSA) Measurement: In a separate experiment using the JDCaP androgen-dependent prostate cancer rat model, the effect of TAK-683 on plasma PSA was evaluated.[1]
Phase 1 Clinical Trial of this compound in Healthy Males and Prostate Cancer Patients
Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in healthy male subjects and patients with prostate cancer.[3][8]
Methodology:
-
Study Population: Healthy males aged 50 years or older and male patients with prostate cancer aged 40-78 years.[3][8]
-
Dosing Regimens:
-
Pharmacokinetic Analysis: Plasma and urine concentrations of this compound were measured using validated liquid chromatography with tandem mass spectroscopy.[9]
-
Pharmacodynamic Assessments: Serum testosterone and PSA levels were measured at baseline and at multiple time points throughout the study.
Measurement of Testosterone and Prostate-Specific Antigen (PSA)
Testosterone Measurement:
-
Serum testosterone levels are typically measured using immunoassays or mass spectrometry. For clinical trials, a validated and reliable assay is crucial. The timing of blood collection is important due to the diurnal variation of testosterone.[10]
PSA Measurement:
-
Serum PSA levels are a key biomarker for prostate cancer. These are measured using standard immunoassays. In clinical trials, consistent methodology and laboratory procedures are essential for accurate monitoring of treatment response.[11][12][13][14]
Mechanism of Action and Signaling Pathways
This compound: Kisspeptin Receptor Agonist
This compound is an analog of kisspeptin, a neuropeptide that plays a crucial role in regulating the hypothalamic-pituitary-gonadal (HPG) axis.[15] Kisspeptin binds to its receptor, KISS1R (also known as GPR54), on GnRH neurons in the hypothalamus.[15]
-
Acute Administration: A single dose of this compound stimulates GnRH release, leading to a transient increase in LH and FSH from the pituitary, which in turn causes a temporary surge in testosterone.[1][3]
-
Continuous Administration: Sustained exposure to this compound leads to the desensitization and downregulation of the KISS1R. This results in a profound and sustained suppression of GnRH release, leading to a decrease in LH and FSH, and ultimately, castration levels of testosterone.[1][9]
Leuprolide: GnRH Agonist
Leuprolide is a synthetic analog of GnRH.[7] It acts as a superagonist at the GnRH receptors in the anterior pituitary.[16]
-
Initial Phase (Flare): Upon initial administration, leuprolide causes a surge in LH and FSH secretion, leading to a transient increase in testosterone levels, known as the "testosterone flare."[7][16]
-
Long-term Phase (Downregulation): Continuous stimulation of the GnRH receptors leads to their desensitization and downregulation, resulting in a profound suppression of LH and FSH release and subsequent testosterone production.[7][16]
Relugolix: GnRH Antagonist
Relugolix is an orally active, non-peptide GnRH receptor antagonist.[9][17] It competitively binds to and blocks GnRH receptors in the anterior pituitary.[9][17][18]
-
Mechanism: By blocking the GnRH receptor, relugolix immediately prevents the release of LH and FSH, leading to a rapid and profound decrease in testosterone levels without an initial surge.[5][9][17]
Conclusion
This compound presents a distinct mechanism of action by targeting the kisspeptin signaling pathway, an upstream regulator of the HPG axis. Preclinical data suggest a more rapid and profound testosterone suppression compared to the GnRH agonist leuprolide, with potential for greater anti-tumor activity. Clinically, this compound has demonstrated the ability to induce and sustain castration in early-phase trials.
In comparison, leuprolide, a long-standing standard of care, effectively suppresses testosterone but is associated with an initial testosterone flare. Relugolix, a newer oral GnRH antagonist, offers rapid testosterone suppression without a flare and has shown superiority over leuprolide in maintaining castration and a better cardiovascular safety profile.
Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety of this compound against GnRH agonists and antagonists. However, its unique mechanism of action holds promise as a novel therapeutic approach for androgen-dependent diseases. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and clinicians to evaluate the potential of this compound in the evolving landscape of androgen deprivation therapy.
References
- 1. Pharmacologic profiles of investigational kisspeptin/metastin analogues, this compound and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, this compound, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Sustained-release, 3-Month Leuprolide Acetate Formulation Achieves and Maintains Castrate Concentrations of Testosterone in Patients With Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relugolix: a novel androgen deprivation therapy for management of patients with advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GnRH agonists and antagonists in prostate cancer - GaBIJ [gabi-journal.net]
- 7. Leuprorelin - Wikipedia [en.wikipedia.org]
- 8. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of relugolix combination therapy as a medical treatment option for women with uterine fibroids or endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges in Testosterone Measurement, Data Interpretation, and Methodological Appraisal of Interventional Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined tests of prostate specific antigen and testosterone will improve diagnosis and monitoring the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncogen.org [oncogen.org]
- 13. oncogen.org [oncogen.org]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. What is the mechanism of Relugolix? [synapse.patsnap.com]
- 18. droracle.ai [droracle.ai]
A Comparative Analysis of Kisspeptin Receptor Agonists: Tak-448 and TAK-683 in the Context of Androgen-Dependent Conditions
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical efficacy of two potent kisspeptin receptor (KISS1R) agonists, Tak-448 and TAK-683. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to inform future research and development in therapeutic areas such as prostate cancer.
Executive Summary
This compound and TAK-683 are synthetic nonapeptide agonists of the kisspeptin receptor (KISS1R), a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis. Both compounds have demonstrated potent activity in modulating gonadotropin-releasing hormone (GnRH) secretion and, consequently, testosterone levels. While both molecules share a common mechanism of action, subtle structural differences may influence their pharmacokinetic and pharmacodynamic profiles. This guide presents a comparative overview of their efficacy, drawing from available preclinical and clinical data.
Mechanism of Action
Both this compound and TAK-683 exert their effects by binding to and activating KISS1R, which is expressed on GnRH neurons in the hypothalamus. Acute activation of KISS1R stimulates the release of GnRH, leading to a transient surge in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone. However, continuous or sustained administration of these agonists leads to receptor desensitization and downregulation of the HPG axis, resulting in profound and sustained suppression of testosterone to castration levels. This latter effect forms the basis of their therapeutic potential in hormone-dependent diseases like prostate cancer.
Caption: Signaling pathway of this compound and TAK-683.
Comparative Efficacy Data
The following tables summarize the key in vitro and in vivo efficacy data for this compound and TAK-683.
In Vitro Receptor Binding and Functional Activity
| Compound | Target | Assay Type | Species | IC50 (pM) | EC50 (pM) | Reference |
| This compound | KISS1R | Receptor Binding | Rat | 460 | - | [1] |
| KISS1R | Functional Assay | Rat | - | 632 | [1] | |
| TAK-683 | KISS1R | Receptor Binding | Rat | 170 | - | [2] |
| KISS1R | Ca2+ Mobilization | Human | - | 960 | [2] | |
| KISS1R | Ca2+ Mobilization | Rat | - | 1600 | [2] |
Preclinical In Vivo Efficacy in Rodent Models
| Compound | Model | Dosing Regimen | Key Findings | Reference |
| This compound | Male Rats | Continuous s.c. administration (≥10 pmol/h) for 4 weeks | Reduced plasma testosterone to castrate levels within 3-7 days. More rapid and profound testosterone suppression compared to leuprolide. | [3] |
| JDCaP Prostate Cancer Rat Model | N/A | Showed more rapid and profound reductions in plasma testosterone and PSA levels than leuprolide. | [4] | |
| TAK-683 | Male Rats | Continuous s.c. administration (≥30 pmol/h) for 4 weeks | Reduced plasma testosterone to castrate levels within 3-7 days. | [3] |
| JDCaP Prostate Cancer Rat Model | N/A | Reduced plasma PSA levels. | [3] | |
| This compound-SR(1M) vs. TAK-683-SR(1M) | JDCaP Xenograft Rat Model | Single depot injection | Both showed better PSA control than leuprolide depot (TAP-144-SR(1M)). | [5] |
Clinical Efficacy in Humans
| Compound | Population | Study Phase | Dosing Regimen | Key Findings | Reference |
| This compound | Healthy Males | Phase 1 | 14-day continuous s.c. infusion (>0.1 mg/d) | Testosterone dropped to below-castration levels by day 8. | [6][7] |
| Prostate Cancer Patients | Phase 1 | 1-month depot formulation (12 or 24 mg) | Testosterone decreased to <20 ng/dL in 4 of 5 patients. PSA decreased >50% in all patients at 24 mg. | [6][7] | |
| TAK-683 | Healthy Males | Phase 1 | Continuous s.c. dosing | Suppressed testosterone concentrations to below castration level. | [8] |
Experimental Protocols
In Vitro Receptor Binding and Functional Assays
Receptor Binding Assay (for this compound and TAK-683): The binding affinity of the compounds to the rat KISS1R was determined using a competitive binding assay. Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the rat KISS1R were incubated with a radiolabeled kisspeptin analog and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand was determined as the IC50 value.[2][3]
Calcium Mobilization Assay (for TAK-683): The agonist activity of TAK-683 was evaluated by measuring its ability to induce calcium mobilization in CHO cells expressing either human or rat KISS1R. Cells were loaded with a calcium-sensitive fluorescent dye and then stimulated with different concentrations of TAK-683. The fluorescence intensity, corresponding to the intracellular calcium concentration, was measured. The concentration of the compound that produces 50% of the maximal response was determined as the EC50 value.[2]
Caption: In Vitro Experimental Workflow.
Preclinical In Vivo Studies in Rodent Models
Animal Models: Male Sprague-Dawley rats were used for studying the effects on testosterone levels. For prostate cancer studies, male rats bearing JDCaP (androgen-dependent prostate cancer) xenografts were utilized.[3][4][5]
Dosing and Administration: For continuous administration studies, osmotic pumps were implanted subcutaneously to deliver a constant infusion of this compound or TAK-683 over a period of 4 weeks. For depot formulation studies, a single subcutaneous injection of a sustained-release formulation was administered.[3][5]
Endpoint Measurements: Blood samples were collected at various time points to measure plasma concentrations of testosterone, LH, and PSA using validated immunoassays. At the end of the studies, the weights of androgen-dependent organs such as the prostate and seminal vesicles were recorded. In the xenograft models, tumor volume was monitored, and PSA levels were measured as a biomarker of tumor activity.[3][4][5]
Clinical Trials
Phase 1 Study in Healthy Males (this compound): This was a randomized, placebo-controlled, ascending dose study. This compound was administered as a single subcutaneous bolus, a 2-hour infusion, or a 14-day continuous subcutaneous infusion. Pharmacokinetic and pharmacodynamic (testosterone, LH, FSH) parameters were assessed.[6][7]
Phase 1 Study in Prostate Cancer Patients (this compound): This was an open-label study where patients with prostate cancer received a 1-month depot formulation of this compound. The primary endpoints were safety and tolerability, with secondary endpoints including changes in testosterone and PSA levels.[6][7]
Phase 1 Study in Healthy Males (TAK-683): This was a double-blind, randomized, placebo-controlled, ascending single-dose and continuous subcutaneous dosing study. The safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-683 were evaluated.[8]
Conclusion
Both this compound and TAK-683 are potent KISS1R agonists that demonstrate significant efficacy in suppressing testosterone to castrate levels through the desensitization of the HPG axis. Preclinical data suggests that both compounds are more effective than the GnRH agonist leuprolide in achieving rapid and profound testosterone suppression. Clinical data from Phase 1 studies support the testosterone-lowering effects of both molecules in humans, with this compound also showing promising PSA responses in prostate cancer patients.
This compound, being an optimized analog of TAK-683, may offer certain advantages, and the development of a long-acting depot formulation for both compounds enhances their clinical utility. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety profiles of these two promising therapeutic agents for the treatment of androgen-dependent diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacologic profiles of investigational kisspeptin/metastin analogues, this compound and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, this compound, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of this compound and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of TAK-448's Preclinical Efficacy: A Comparative Analysis
A Detailed Guide for Researchers in Drug Development
This guide provides an objective comparison of the preclinical findings for TAK-448, a novel kisspeptin receptor (KISS1R) agonist, against established gonadotropin-releasing hormone (GnRH) antagonists, relugolix and degarelix. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an independent verification of this compound's potential as a therapeutic agent for hormone-dependent cancers, such as prostate cancer.
Mechanism of Action: A Tale of Two Pathways
This compound, relugolix, and degarelix all achieve profound testosterone suppression, a cornerstone of androgen deprivation therapy (ADT). However, they employ distinct mechanisms of action.
This compound , as a KISS1R agonist, initially stimulates the hypothalamic-pituitary-gonadal (HPG) axis, leading to a transient increase in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone.[1] However, continuous administration leads to sustained receptor desensitization and downregulation, ultimately resulting in profound and sustained suppression of testosterone to castration levels.[1][2]
Relugolix and Degarelix , on the other hand, are GnRH antagonists. They competitively block the GnRH receptor in the pituitary gland, leading to an immediate and rapid reduction in LH and FSH secretion without the initial testosterone surge observed with GnRH agonists.[3][4]
References
- 1. Pharmacologic profiles of investigational kisspeptin/metastin analogues, this compound and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
- 4. An update on the use of degarelix in the treatment of advanced hormone-dependent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Prostate Cancer Treatments: TAK-448 and Other Therapeutic Agents
This guide provides a detailed comparison of TAK-448, an investigational kisspeptin analog, with other established treatments for prostate cancer. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, experimental data, and clinical trial methodologies.
Introduction to Therapeutic Strategies in Prostate Cancer
The management of prostate cancer primarily revolves around the androgen receptor (AR) signaling pathway. Therapies aim to suppress testosterone production or block its action at the receptor level. This guide examines different approaches: a novel kisspeptin analog (this compound), a GnRH antagonist (relugolix), a GnRH agonist (leuprolide), and androgen receptor inhibitors (enzalutamide and bicalutamide).
Mechanism of Action and Signaling Pathways
Prostate cancer therapies modulate the hypothalamic-pituitary-gonadal (HPG) axis and the androgen receptor signaling cascade to inhibit tumor growth.
This compound: An investigational oligopeptide analog of kisspeptin, this compound acts as a potent agonist of the KISS1 receptor (GPR54).[1] Continuous administration of this compound leads to the desensitization of the KISS1 receptor, which in turn suppresses the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This results in reduced secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately leading to a decrease in testosterone production in the testes.[1]
Relugolix and Leuprolide: Both drugs target the GnRH receptor in the pituitary gland but through different mechanisms. Relugolix is a GnRH antagonist that directly and competitively binds to GnRH receptors, preventing the release of LH and FSH.[2] In contrast, leuprolide is a GnRH agonist.[2] Continuous stimulation of the GnRH receptor by leuprolide initially causes a surge in LH and FSH, leading to a temporary increase in testosterone, before a profound down-regulation of the receptors results in sustained testosterone suppression.[2]
Enzalutamide and Bicalutamide: These are androgen receptor inhibitors that act at the end of the signaling cascade. They competitively bind to the androgen receptor, preventing its activation by androgens like testosterone and dihydrotestosterone (DHT). This inhibits the translocation of the AR to the nucleus, its binding to DNA, and the subsequent transcription of genes that promote prostate cancer cell growth.[3][4]
Signaling Pathway Diagrams
Head-to-Head and Investigational Clinical Trial Data
This section presents quantitative data from key clinical trials. Due to the early stage of this compound development, direct head-to-head comparison data with other agents is not available. Therefore, data from the respective pivotal or investigational trials are presented.
Table 1: Efficacy of this compound in Prostate Cancer (Phase 1 Study)[1]
| Endpoint | 12 mg this compound SC-depot | 24 mg this compound SC-depot |
| Testosterone < 20 ng/dL | 4 of 5 patients | 4 of 5 patients |
| PSA Decrease > 50% | - | All patients (N=5) |
Data from a small cohort of patients in a Phase 1, open-label study.[1]
Table 2: Head-to-Head Comparison of Relugolix and Leuprolide (HERO Trial)[5][6]
| Endpoint | Relugolix (n=622) | Leuprolide (n=308) | P-value |
| Sustained Castration Rate (through 48 weeks) | 96.7% | 88.8% | <0.0001 |
| Testosterone Suppression to < 50 ng/dL at Day 4 | 56.0% | 0.0% | <0.0001 |
| Profound Castration (< 20 ng/dL) at Day 15 | 78.4% | 1.0% | <0.0001 |
| PSA Response Rate at Day 15 | 79.0% | 19.8% | <0.0001 |
| Major Adverse Cardiovascular Events (MACE) | 2.9% | 6.2% | - |
Table 3: Head-to-Head Comparison of Enzalutamide and Bicalutamide (STRIVE Trial)[7][8]
| Endpoint | Enzalutamide (n=198) | Bicalutamide (n=198) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 19.4 months | 5.7 months | 0.24 (0.18 - 0.32) | <0.001 |
| Time to PSA Progression | Not Reached | 8.3 months | 0.19 (0.14 - 0.26) | <0.001 |
| PSA Response (≥50% decline) | 81% | 31% | - | <0.001 |
Experimental Protocols
Detailed methodologies for the cited clinical trials are crucial for the interpretation of the presented data.
This compound Phase 1 Study in Prostate Cancer Patients
-
Study Design: An open-label, phase 1 study in patients with prostate cancer aged 40-78 years.[1]
-
Intervention: Patients received a single dose of a 1-month depot formulation of this compound at 6, 12, or 24 mg administered subcutaneously.[1]
-
Primary Objectives: To assess the safety and pharmacokinetics of the this compound depot formulation.[1]
-
Key Inclusion Criteria: Patients who had completed primary treatment for cancer 6 months or longer prior to screening and were either on GnRH agonist therapy or were potential candidates for such therapy based on biochemical recurrence.[1]
HERO Trial (Relugolix vs. Leuprolide)
-
Study Design: A 48-week, global, pivotal phase III, randomized, open-label, parallel-group trial.[5][6]
-
Participants: 934 patients with androgen-sensitive advanced prostate cancer.[5]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either oral relugolix (120 mg once daily after a single 360 mg loading dose) or leuprolide acetate 3-month depot injection.[5][6]
-
Primary Endpoint: To achieve and maintain serum testosterone suppression to castrate levels (< 50 ng/dL) through 48 weeks.[5][6]
-
Key Secondary Endpoints: Castration rates at Day 4, profound castration rates at Days 4 and 15, and PSA response rate at Day 15.[5]
STRIVE Trial (Enzalutamide vs. Bicalutamide)
-
Study Design: A multicenter, randomized, double-blind, phase II trial.[7]
-
Participants: 396 men with nonmetastatic or metastatic castration-resistant prostate cancer (CRPC).[7]
-
Intervention: Patients were randomly assigned to receive either enzalutamide 160 mg per day or bicalutamide 50 mg per day. Androgen deprivation therapy was continued in both arms.[7]
-
Primary Endpoint: Progression-free survival (PFS).[7]
-
Key Secondary Endpoints: Time to prostate-specific antigen (PSA) progression and proportion of patients with a ≥ 50% PSA response.[7]
Experimental Workflow Diagrams
Conclusion
This guide provides a comparative overview of this compound and other key prostate cancer treatments. While direct head-to-head data for this compound is not yet available, the presented information on its mechanism of action and early clinical data, alongside robust data from pivotal trials of other agents, allows for an informed, indirect comparison. The distinct mechanisms of these drugs offer a diverse therapeutic landscape for prostate cancer, and ongoing research will further clarify the optimal use of these and future agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. urologytimes.com [urologytimes.com]
- 3. mdpi.com [mdpi.com]
- 4. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HERO phase III trial: Results comparing relugolix, an oral GnRH receptor antagonist, versus leuprolide acetate for advanced prostate cancer - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 6. Oral Relugolix for Androgen-Deprivation Therapy in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzalutamide Versus Bicalutamide in Castration-Resistant Prostate Cancer: The STRIVE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Tak-448 for the KISS1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of Tak-448, a potent KISS1 receptor (KISS1R) agonist, through objective comparison with other known KISS1R modulators. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development.
Introduction to this compound and the KISS1 Receptor
The kisspeptin receptor (KISS1R), a G protein-coupled receptor, and its endogenous ligand, kisspeptin, are master regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2][3] Dysregulation of the kisspeptin/KISS1R system is implicated in various reproductive disorders, making it a prime target for therapeutic intervention. This compound (also known as MVT-602) is an investigational nonapeptide analog of kisspeptin designed for enhanced stability and potency.[4][5] This guide will delve into the experimental data validating its specificity for KISS1R in comparison to other agonists and antagonists.
Comparative Analysis of KISS1R Ligands
To objectively assess the specificity of this compound, its performance is compared against other synthetic KISS1R agonists and antagonists. The following tables summarize the available quantitative data on their binding affinity and functional activity at the KISS1 receptor.
KISS1R Agonists: Binding Affinity and Functional Potency
| Compound | Target Receptor | Binding Affinity (IC50/Ki) | Functional Activity (EC50) | Species |
| This compound | KISS1R | 460 pM (IC50) | 632 pM | Not Specified |
| TAK-683 | KISS1R | 170 pM (IC50) | 0.96 nM | Human |
| 150-180 pM (IC50) | 1.6 nM | Rat | ||
| KISS1-305 | KISS1R | 0.11 nM (Ki) | 10 nM | Human |
| 0.14 nM (Ki) | Not Specified | Rat | ||
| FTM080 | KISS1R | Comparable to KP-10 | Comparable to KP-10 | Human |
KISS1R Antagonists: Binding Affinity and Functional Potency
| Compound | Target Receptor | Binding Affinity (IC50) | Functional Activity (IC50) | Species |
| p234 | KISS1R | 2.7 nM | 7 nM (IP stimulation) | Not Specified |
| p271 | KISS1R | Not Specified | Not Specified | Not Specified |
Specificity Profile of this compound
A critical aspect of a therapeutic candidate's viability is its specificity for the intended target. Off-target binding can lead to undesirable side effects and reduced efficacy.
In Vivo Evidence of Specificity
A phase 1 clinical study in healthy males provides significant in vivo evidence for the specificity of this compound.[4][5] Administration of this compound resulted in profound and sustained suppression of testosterone, consistent with its agonistic activity on KISS1R and subsequent down-regulation of the HPG axis.[4][5] Importantly, this study reported no relevant changes in other pituitary hormones, including prolactin, thyroid-stimulating hormone (TSH), or corticotropin, suggesting that this compound is highly specific for the GnRH/LH axis.[4]
Structural Basis for Specificity
Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for the interaction between this compound and the KISS1R.[6][7][8] These studies reveal the precise binding pocket and the conformational changes induced upon agonist binding, providing a molecular blueprint for its high-affinity interaction. Furthermore, these structural insights help to explain the G protein coupling selectivity of KISS1R when bound to this compound, favoring the Gq/11 pathway, which is the canonical signaling pathway for kisspeptin.[6][7]
While comprehensive off-target screening data for this compound against a broad panel of receptors is not publicly available, the combination of in vivo hormonal profiling and structural biology data strongly supports a high degree of specificity for the KISS1 receptor.
Experimental Methodologies
The following sections detail the experimental protocols for key assays used to characterize the binding and functional activity of KISS1R ligands.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for the KISS1 receptor.
Objective: To quantify the affinity of this compound and comparator compounds for the KISS1R.
Principle: This competitive binding assay utilizes a radiolabeled ligand (e.g., ¹²⁵I-kisspeptin-10) that binds to the KISS1R. The ability of an unlabeled test compound (like this compound) to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can be used to calculate the binding affinity (Ki).
Protocol:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human KISS1R (e.g., HEK293 or CHO cells).
-
Incubation: The cell membranes are incubated with a fixed concentration of ¹²⁵I-kisspeptin-10 and varying concentrations of the unlabeled test compound in a suitable binding buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the KISS1R and trigger downstream signaling.
Objective: To determine the functional potency (EC50) of this compound and other agonists.
Principle: KISS1R is a Gq/11-coupled receptor. Its activation leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP₃). IP₃ induces the release of calcium (Ca²⁺) from intracellular stores. This transient increase in intracellular Ca²⁺ can be measured using a fluorescent calcium indicator.
Protocol:
-
Cell Culture: KISS1R-expressing cells are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test agonist are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular Ca²⁺ concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve and determine the EC50 value.
ERK Phosphorylation Assay
This assay provides another measure of the functional activity of KISS1R ligands by assessing a downstream signaling event.
Objective: To confirm the functional activity of KISS1R ligands by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Principle: Activation of KISS1R can lead to the phosphorylation and activation of ERK, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The level of phosphorylated ERK (p-ERK) can be quantified as a measure of receptor activation.
Protocol:
-
Cell Stimulation: KISS1R-expressing cells are treated with the test compound for a specific duration.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Detection of p-ERK: The amount of p-ERK in the cell lysate is quantified using methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with an antibody specific for the phosphorylated form of ERK.
-
Normalization: The p-ERK levels are typically normalized to the total ERK levels to account for variations in cell number and protein loading.
-
Data Analysis: The increase in p-ERK levels in response to the agonist is used to assess its functional activity.
Conclusion
The available evidence strongly supports that this compound is a highly potent and specific agonist of the KISS1 receptor. Its high binding affinity and functional potency, combined with in vivo data demonstrating its selective effects on the HPG axis, validate its specificity. While comprehensive off-target screening data would provide the ultimate confirmation, the current body of evidence positions this compound as a valuable tool for investigating the kisspeptin/KISS1R system and as a promising therapeutic candidate for reproductive disorders. This guide provides researchers and drug development professionals with the necessary comparative data and experimental context to make informed decisions regarding the use of this compound in their studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KISS1R Antagonism as a Promising Anti-Cancer Approach: An Overview on Function, Molecular Mechanisms and Therapeutic Potential [journalononcology.org]
- 4. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for the ligand recognition and G protein subtype selectivity of kisspeptin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
A Comparative Analysis of TAK-448's Pharmacokinetic Profile Against Other Gonadotropin-Releasing Hormone (GnRH) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profile of TAK-448, a synthetic peptide analog of kisspeptin, against other notable oral non-peptide gonadotropin-releasing hormone (GnRH) antagonists: elagolix, relugolix, and linzagolix. This objective comparison is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound and its comparators, primarily from single-dose studies in healthy volunteers. It is important to note that direct comparisons should be made with caution due to variations in study design, analytical methods, and subject populations.
| Parameter | This compound | Elagolix | Relugolix | Linzagolix |
| Route of Administration | Subcutaneous | Oral | Oral | Oral |
| Tmax (Time to Maximum Concentration) | 0.25 - 0.5 hours[1] | ~1 hour[2] | 2.25 hours[3] | ~2 hours[4][5] |
| Terminal Half-Life (t½) | 1.4 - 5.3 hours[1] | 4 - 6 hours[2] | 60.8 hours[3] | 14 - 15 hours[6] |
| Bioavailability | Not available in humans | Low (species-dependent) | ~12%[3] | High (80%)[5] |
| Apparent Clearance (CL/F) | Not available in humans | 123 - 144 L/h[2] | 26.4 L/h (Total Clearance)[3] | 0.499 - 0.522 L/h[4] |
| Apparent Volume of Distribution (Vd/F) | Not available in humans | 881 - 1674 L[2] | Not Available | 11.067 - 11.178 L[4] |
| Dose Proportionality | Yes[1] | Yes (100-400 mg twice daily)[2] | Yes (80-360 mg single dose) | Yes (up to 400 mg once daily)[6] |
Experimental Protocols
The pharmacokinetic parameters presented in this guide are derived from Phase 1 clinical trials, typically conducted in healthy adult volunteers. While specific protocols vary between studies, a general methodology is outlined below.
Study Design: The studies are typically open-label, single-ascending dose or multiple-ascending dose, randomized, and placebo-controlled.
Subject Population: Healthy adult male and/or female volunteers are recruited. Key inclusion criteria usually include age within a specific range (e.g., 18-55 years), a body mass index (BMI) within a healthy range, and no clinically significant abnormalities upon physical examination and laboratory tests. Exclusion criteria often include pregnancy, breastfeeding, significant medical history, and use of concomitant medications.
Drug Administration and Dose Levels: The investigational drug is administered as a single oral tablet or subcutaneous injection at escalating dose levels.
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma is separated by centrifugation and stored frozen until analysis.
Bioanalytical Method: Plasma concentrations of the drug and its major metabolites are typically quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include:
-
Cmax (Maximum Plasma Concentration): Determined directly from the observed data.
-
Tmax (Time to Cmax): Determined directly from the observed data.
-
AUC (Area Under the Curve): Calculated using the linear trapezoidal rule.
-
t½ (Terminal Half-Life): Calculated as 0.693/λz, where λz is the terminal elimination rate constant.
-
CL/F (Apparent Oral Clearance): Calculated as Dose/AUC.
-
Vd/F (Apparent Volume of Distribution): Calculated as CL/F/λz.
Statistical Analysis: Descriptive statistics are used to summarize the pharmacokinetic parameters at each dose level. Dose proportionality is assessed by analyzing the relationship between the dose and the exposure parameters (Cmax and AUC).
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the gonadotropin-releasing hormone (GnRH) receptor signaling pathway and a typical experimental workflow for a pharmacokinetic study.
Caption: GnRH Receptor Signaling Pathway.
Caption: Experimental Workflow for a Pharmacokinetic Study.
References
- 1. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reproduction - GnRH signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Safety, pharmacokinetics, and pharmacodynamics of SHR7280, an oral gonadotropin-releasing hormone antagonist in healthy premenopausal women [frontiersin.org]
Assessing the Translational Potential of TAK-448: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective assessment of the translational potential of TAK-448, a kisspeptin receptor (KISS1R) agonist. By comparing its performance with alternative androgen deprivation therapies and presenting supporting experimental data, this guide aims to inform future research and development in hormone-sensitive cancers and other relevant indications.
This compound (also known as MVT-602 or RVT-602) is a synthetic peptide analog of kisspeptin that acts as a potent agonist of the KISS1R.[1][2] Its mechanism of action involves the stimulation of the KISS1R, which plays a crucial role in the hypothalamic-pituitary-gonadal (HPG) axis, ultimately leading to the suppression of testosterone.[3] While initially investigated for prostate cancer, its development for this indication was discontinued after Phase 2 clinical trials.[] However, research into its potential for other indications, such as female infertility and hypogonadism, is ongoing.[5] This guide provides a comparative analysis of this compound against established androgen deprivation therapies, including the GnRH antagonist relugolix and the GnRH agonist leuprolide, as well as the GnRH antagonist degarelix.
Mechanism of Action: The Kisspeptin Pathway
This compound exerts its effects by targeting the kisspeptin receptor (KISS1R), a G protein-coupled receptor.[6][7] Continuous stimulation of this receptor by this compound leads to a downregulation of the HPG axis, resulting in profound testosterone suppression.[3] This is distinct from GnRH agonists, which initially cause a surge in testosterone before downregulation, and GnRH antagonists, which directly block the GnRH receptor.[8][9]
Comparative Efficacy and Safety
While direct head-to-head clinical trial data for this compound against current standard-of-care androgen deprivation therapies for prostate cancer is unavailable due to its discontinued development for this indication, we can infer its potential by comparing its Phase 1 and 2 results with the pivotal trial data of approved drugs like relugolix and degarelix.
Quantitative Data Summary
The following tables summarize key efficacy and safety data from separate clinical trials. It is crucial to note that these are not direct comparisons and are presented for informational purposes.
Table 1: Efficacy of Androgen Deprivation Therapies in Prostate Cancer
| Drug | Trial | Primary Endpoint | Result |
| This compound | Phase 1 (in PCa patients) | Testosterone Suppression | Testosterone decreased to <20 ng/dL in 4 of 5 patients at 12 or 24 mg doses.[6] |
| PSA Response | >50% decrease in PSA in all patients at 24 mg dose.[6] | ||
| Relugolix | HERO (Phase 3) | Sustained Castration Rate (Testosterone <50 ng/dL through 48 weeks) | 96.7% |
| Leuprolide | HERO (Phase 3) | Sustained Castration Rate (Testosterone <50 ng/dL through 48 weeks) | 88.8% |
| Degarelix | Phase 3 (vs. Leuprolide) | Testosterone Suppression to ≤0.5 ng/mL from Day 28 to 364 | 97.2% (240/80 mg) and 98.3% (240/160 mg) |
| Leuprolide | Phase 3 (vs. Degarelix) | Testosterone Suppression to ≤0.5 ng/mL from Day 28 to 364 | 96.4% |
Table 2: Key Safety and Tolerability Data
| Drug | Trial | Notable Adverse Events |
| This compound | Phase 1 (in healthy males) | Grades 1-2 adverse events reported in 26% of subjects.[6] |
| Relugolix | HERO (Phase 3) | Lower incidence of major adverse cardiovascular events (MACE) compared to leuprolide (2.9% vs. 6.2%).[8][10] |
| Leuprolide | HERO (Phase 3) | Higher incidence of MACE compared to relugolix.[8][10] |
| Degarelix | Phase 3 (vs. Leuprolide) | Higher rate of injection-site reactions compared to leuprolide (40% vs <1%).[5][11] |
| Leuprolide | Phase 3 (vs. Degarelix) | Lower rate of injection-site reactions.[5][11] |
Experimental Protocols
Understanding the methodologies of key clinical trials is essential for interpreting the data and assessing the translational potential of a compound.
HERO Trial (Relugolix vs. Leuprolide)
The HERO trial was a Phase 3, global, randomized, open-label study in men with advanced prostate cancer requiring at least one year of androgen deprivation therapy.[8][12]
Inclusion Criteria: Men with histologically or cytologically confirmed adenocarcinoma of the prostate who required at least one year of androgen deprivation therapy. This included evidence of biochemical or clinical relapse after primary therapy, newly diagnosed hormone-sensitive metastatic disease, or advanced localized disease.[12]
Exclusion Criteria: Major cardiovascular event within 6 months of enrollment.[13]
Intervention: Patients were randomized 2:1 to receive either oral relugolix (360 mg loading dose on day 1, followed by 120 mg once daily) or leuprolide acetate injections every 3 months for 48 weeks.[8][9]
Primary Endpoint: The primary efficacy endpoint was the sustained castration rate, defined as the cumulative probability of achieving and maintaining serum testosterone levels below 50 ng/dL from day 29 through week 48.[8]
Degarelix Phase 3 Trial (vs. Leuprolide)
This was a 12-month, comparative, randomized, open-label, parallel-group Phase 3 study.[5]
Inclusion Criteria: Patients with histologically confirmed prostate cancer of any stage, for whom androgen deprivation therapy was indicated.[11]
Exclusion Criteria: Patients who had received prior hormonal therapy that would interfere with the study's objectives.[14]
Intervention: Patients were randomized to receive either degarelix (a starting dose of 240 mg followed by monthly maintenance doses of 80 mg or 160 mg) or leuprolide (7.5 mg monthly).[5]
Primary Endpoint: The primary endpoint was the proportion of patients with testosterone suppression to ≤0.5 ng/mL at all monthly measurements from day 28 to day 364.[5]
Logical Framework for Assessing Translational Potential
The translational potential of this compound can be assessed by considering its preclinical and early clinical data in the context of the current therapeutic landscape.
Conclusion
This compound, with its novel mechanism of action as a KISS1R agonist, demonstrated promising preclinical and early clinical activity in suppressing testosterone and reducing PSA levels. However, its development for prostate cancer was halted, and it faces a competitive landscape dominated by well-established GnRH agonists and newer, effective GnRH antagonists like relugolix and degarelix. The superior cardiovascular safety profile of relugolix compared to leuprolide, as demonstrated in the HERO trial, sets a high bar for new entrants in the field of androgen deprivation therapy.[8][10]
The future translational potential of this compound likely lies in exploring its efficacy in other hormone-dependent conditions where the unique properties of a KISS1R agonist may offer advantages. Further research is warranted to delineate these potential applications and to conduct well-designed clinical trials to establish its safety and efficacy in new patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 5. The efficacy and safety of degarelix: a 12-month, comparative, randomized, open-label, parallel-group phase III study in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential roles for the kisspeptin/kisspeptin receptor system in implantation and placentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HERO phase III trial: Results comparing relugolix, an oral GnRH receptor antagonist, versus leuprolide acetate for advanced prostate cancer - UROONCO [uroonco.uroweb.org]
- 9. Oral Relugolix for Androgen-Deprivation Therapy in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Degarelix and its therapeutic potential in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting to https://onderzoekmetmensen.nl/en/trial/50691 [onderzoekmetmensen.nl]
- 13. Androgen-Deprivation + Radiation Therapy for Prostate Cancer · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. onclive.com [onclive.com]
Benchmarking TAK-448: A Comparative Analysis of Kisspeptin Receptor Agonists and GnRH Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational kisspeptin analog TAK-448 against another kisspeptin analog, TAK-683, and the established gonadotropin-releasing hormone (GnRH) agonist, leuprolide. This objective analysis is supported by experimental data to inform research and development in therapeutic areas targeting the hypothalamic-pituitary-gonadal (HPG) axis.
Introduction
This compound is a potent agonist of the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54).[1] Kisspeptin and its receptor are key regulators of the HPG axis, playing a pivotal role in puberty and reproduction. Continuous administration of a potent KISS1R agonist like this compound leads to the desensitization of the receptor, resulting in the suppression of gonadotropin and testosterone levels.[2][3] This mechanism of action makes this compound a promising candidate for the treatment of hormone-dependent diseases such as prostate cancer.[2][4][5]
This guide compares the potency and mechanism of action of this compound with TAK-683, another investigational KISS1R agonist, and leuprolide, a widely used GnRH receptor agonist that achieves testosterone suppression through a different but convergent pathway.
Data Presentation
The following table summarizes the in vitro potency of this compound, TAK-683, and leuprolide at their respective receptors.
| Compound | Target Receptor | Potency Metric | Value (pM) | Value (nM) |
| This compound | KISS1R | IC50 | 460[1] | 0.46 |
| EC50 | 632[1] | 0.632 | ||
| TAK-683 | KISS1R | IC50 | 170 | 0.17 |
| EC50 (human) | 960 | 0.96 | ||
| EC50 (rat) | 1600 | 1.6 | ||
| Leuprolide | GnRH Receptor | Kd | N/A | 0.3 (ng/mL)* |
*Note: The potency of leuprolide is presented as its equilibrium dissociation constant (Kd) at the GnRH receptor, as it does not target the KISS1R. This value is not directly comparable to the IC50 and EC50 values for the KISS1R agonists.
Signaling Pathways and Mechanisms of Action
This compound and TAK-683 exert their effects by binding to and activating the KISS1R on GnRH neurons in the hypothalamus. Leuprolide, on the other hand, acts on the GnRH receptor on pituitary gonadotrophs. While their initial targets differ, prolonged activation by all three compounds leads to a similar downstream effect: the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from the pituitary, ultimately resulting in reduced testosterone production by the testes.
Experimental Protocols
The potency values presented in this guide are typically determined through in vitro assays. Below are detailed methodologies for two key experimental approaches.
Receptor Binding Assay (for IC50 Determination)
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A semi-mechanistic integrated pharmacokinetic/pharmacodynamic model of the testosterone effects of the gonadotropin-releasing hormone agonist leuprolide in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 5. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Validating Biomarkers for Tak-448's Therapeutic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for validating the therapeutic effect of Tak-448, an investigational KISS1R agonist, with the established gonadotropin-releasing hormone (GnRH) receptor antagonist, relugolix. The information presented is based on available preclinical and clinical data to assist researchers in designing and interpreting studies aimed at evaluating this compound's efficacy.
Mechanism of Action: A Tale of Two Pathways
This compound and relugolix both achieve suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to reduced testosterone levels. However, they accomplish this through distinct mechanisms.
This compound , a kisspeptin analog, acts as a potent agonist of the KISS1 receptor (KISS1R).[1][2][3] Continuous administration of this compound leads to desensitization and downregulation of KISS1R on GnRH neurons in the hypothalamus.[4] This ultimately suppresses the pulsatile release of GnRH, which in turn reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to a decrease in testosterone production by the testes.[4][5]
Relugolix , on the other hand, is a nonpeptide GnRH receptor antagonist.[6][7][8] It competitively binds to GnRH receptors on the pituitary gonadotroph cells, directly blocking the action of endogenous GnRH.[6][7] This immediate blockade prevents the release of LH and FSH, resulting in a rapid reduction of testosterone levels without the initial surge sometimes seen with GnRH agonists.[7][9]
Comparative Biomarker Data
The following tables summarize the key biomarkers used to assess the therapeutic effects of this compound and relugolix, with supporting data from clinical trials.
Table 1: Key Biomarkers for Therapeutic Efficacy
| Biomarker | Rationale | Expected Change with Therapy |
| Testosterone | Primary androgen responsible for the growth of hormone-sensitive prostate cancer. Its suppression is a key therapeutic goal. | Decrease to castrate levels (< 50 ng/dL) |
| Luteinizing Hormone (LH) | Pituitary hormone that stimulates testosterone production in the testes. | Decrease |
| Follicle-Stimulating Hormone (FSH) | Pituitary hormone involved in spermatogenesis and testicular function. | Decrease |
| Prostate-Specific Antigen (PSA) | A protein produced by the prostate gland; elevated levels can indicate prostate cancer. A decrease suggests a therapeutic response. | Decrease |
Table 2: Comparative Clinical Trial Data on Biomarker Response
| Biomarker | This compound (Phase 1 Study in Prostate Cancer Patients)[4][10] | Relugolix (HERO Phase 3 Trial in Advanced Prostate Cancer)[9][11] |
| Testosterone Suppression (< 50 ng/dL) | Achieved sustained below-castration levels by day 8 in a 14-day infusion study. In patients receiving a depot injection, testosterone decreased to < 20 ng/dL in 80% of patients.[4][10] | 96.7% of men achieved and maintained castration through 48 weeks.[9] |
| Time to Testosterone Suppression | Dropped to below-baseline values by 60 hours during a 14-day continuous infusion.[4][10] | 56% of men achieved castrate levels by day 4, and 98.7% by day 15.[11] |
| PSA Response | >50% decrease in all patients dosed with 24 mg depot injection.[4][10] | Confirmed PSA response was seen in 79.4% of patients on day 15.[11] |
| LH Suppression | Acute administration stimulates LH release, while continuous exposure leads to suppression.[4] | Rapidly suppressed.[9] |
| FSH Suppression | Acute administration stimulates FSH release, while continuous exposure leads to suppression.[4] | Greater suppression compared to leuprolide by the end of week 24.[11] |
Experimental Protocols
Validating these biomarkers requires robust and well-defined experimental protocols. Below are generalized methodologies based on published clinical trials.
Measurement of Serum Hormones and PSA
Objective: To quantify the levels of testosterone, LH, FSH, and PSA in patient serum.
Methodology:
-
Sample Collection: Collect whole blood samples from patients at baseline and at specified time points throughout the treatment period.
-
Sample Processing: Separate serum by centrifugation and store at -80°C until analysis.
-
Analysis: Utilize validated immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or chemiluminescent immunoassay (CLIA), for the quantitative determination of each analyte. Assays should be performed according to the manufacturer's instructions and include appropriate quality controls.
-
Data Analysis: Compare post-treatment biomarker levels to baseline values to determine the percentage change and the proportion of patients achieving predefined thresholds (e.g., testosterone < 50 ng/dL).
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Objective: To establish the relationship between the drug concentration (pharmacokinetics) and the observed biomarker response (pharmacodynamics).
Methodology:
-
Pharmacokinetic Sampling: Collect blood samples at multiple time points after drug administration to determine the drug's concentration-time profile.
-
Pharmacodynamic Sampling: Collect samples for biomarker analysis (testosterone, LH, FSH, PSA) at corresponding time points.
-
Bioanalytical Method: Develop and validate a sensitive and specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the drug in plasma or serum.
-
Modeling: Use specialized software (e.g., NONMEM) to develop a population PK/PD model that describes the time course of drug concentrations and their effect on biomarker levels. This can help in understanding dose-response relationships and predicting clinical outcomes.
Visualizing the Pathways and Workflows
Signaling Pathways
Caption: Signaling pathways of this compound and Relugolix.
Experimental Workflow for Biomarker Validation
Caption: Workflow for biomarker validation studies.
Conclusion
Both this compound and relugolix effectively suppress the HPG axis, leading to significant reductions in testosterone and PSA levels, key indicators of therapeutic efficacy in hormone-sensitive diseases like prostate cancer. While relugolix offers a rapid and direct antagonism of the GnRH receptor, this compound's mechanism through KISS1R agonism and subsequent desensitization presents a novel approach. The validation of biomarkers such as testosterone, LH, FSH, and PSA is crucial for the clinical development of this compound. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and evaluate studies aimed at confirming the therapeutic potential of this new class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acetate | Kisspeptin | TargetMol [targetmol.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacologic profiles of investigational kisspeptin/metastin analogues, this compound and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Relugolix? [synapse.patsnap.com]
- 9. Prostate cancer—highlights from American Society of Clinical Oncology virtual meeting 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral Relugolix Yields Superior Testosterone Suppression and Decreased Cardiovascular Events Compared With GnRH Agonist | MDedge [mdedge.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
